molecular formula C7H3ClF3I B1488035 2-Chloro-4-iodo-1-(trifluoromethyl)benzene CAS No. 1206599-46-3

2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Cat. No.: B1488035
CAS No.: 1206599-46-3
M. Wt: 306.45 g/mol
InChI Key: OBRXTVDFVJAUAH-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H3ClF3I and its molecular weight is 306.45 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-4-iodo-1-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-iodo-1-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-iodo-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRXTVDFVJAUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206599-46-3
Record name 2-chloro-4-iodo-1-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-iodo-1-(trifluoromethyl)benzene: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, a halogenated aromatic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, purification, and critical applications, particularly its role as a pivotal intermediate in the synthesis of targeted cancer therapies.

Compound Identification and Physicochemical Properties

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a trifluoromethyl-substituted aryl halide. The presence of three distinct halogen substituents (Cl, I, F) on the benzene ring imparts unique reactivity and makes it a versatile building block in organic synthesis.

Chemical Structure:

Caption: Chemical structure of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

CAS Numbers: This compound is referenced by two CAS numbers in chemical literature and supplier catalogs: 141738-80-9 and 1206599-46-3.[1][2][3] Researchers are advised to verify the identity of the compound using analytical data regardless of the CAS number provided.

Synonyms: A commonly used synonym for this compound is 3-Chloro-4-iodobenzotrifluoride.[2][4]

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₇H₃ClF₃I[1]
Molecular Weight 306.45 g/mol [1]
Boiling Point 234.9 ± 40.0 °C at 760 mmHg[5]
Density 2.0 ± 0.1 g/cm³[5]
Appearance Colorless to pale yellow liquid
SMILES FC(F)(F)C1=CC(Cl)=C(I)C=C1[1]
InChIKey ULJRBVGSKAKZKQ-UHFFFAOYSA-N[1]

Synthesis of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene: A Mechanistic Approach

The most logical and widely applicable synthetic route to 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is via a Sandmeyer-type reaction, starting from a commercially available aniline precursor. This method offers high regioselectivity and functional group tolerance.

Overall Synthetic Pathway:

Synthesis_Pathway Aniline 2-Chloro-4-iodoaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization (NaNO2, H2SO4, 0-5 °C) Product 2-Chloro-4-iodo-1-(trifluoromethyl)benzene Diazonium->Product Iodination (KI) Kinase_Inhibitor_Synthesis BuildingBlock 2-Chloro-4-iodo-1-(trifluoromethyl)benzene Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) BuildingBlock->Coupling Intermediate Advanced Intermediate Coupling->Intermediate FinalDrug Kinase Inhibitor (e.g., Sorafenib/Regorafenib Analogues) Intermediate->FinalDrug Further Functionalization

Sources

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical properties of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS No. 1206599-46-3), a key intermediate in pharmaceutical synthesis. The document is structured to offer not just a compilation of data, but also to provide insights into the experimental methodologies for the determination of these properties, thereby ensuring scientific integrity and practical applicability. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering a foundational understanding of this important chemical entity.

Introduction: The Significance of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in Medicinal Chemistry

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring a chloro, an iodo, and a trifluoromethyl group on a benzene ring, makes it a versatile building block for the synthesis of complex organic molecules. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of a drug candidate, while the chloro and iodo substituents provide reactive handles for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[1][2] Understanding the physical properties of this intermediate is paramount for its effective use in process development, formulation, and quality control.

Core Physical Properties

A summary of the available and predicted physical properties of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is presented in the table below. It is important to note that while some properties have been experimentally determined and reported by chemical suppliers, others, such as the melting point, are not consistently available in the public domain.

PropertyValueSource(s)
Molecular Formula C₇H₃ClF₃I[3][4]
Molecular Weight 306.45 g/mol [3][4]
Appearance Colorless to pale yellow liquid[2]
Density 2.0 ± 0.1 g/cm³[3]
Boiling Point (Predicted) 234.9 ± 40.0 °C at 760 mmHg[3]
Melting Point Not Available (N/A)[3]
Flash Point (Predicted) 95.9 ± 27.3 °C[3]
LogP (Predicted) 4.50[3]
Vapor Pressure (Predicted) 0.1 ± 0.4 mmHg at 25°C[3]
Refractive Index (Predicted) 1.537[3]

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining the key physical properties of a compound like 2-Chloro-4-iodo-1-(trifluoromethyl)benzene. These methodologies are crucial for verifying predicted values and for obtaining data where none is publicly available.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting point range is indicative of high purity. As of the writing of this guide, an experimental melting point for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene has not been reported in publicly accessible literature.

Protocol for Melting Point Determination (Capillary Method):

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The predicted boiling point of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is approximately 235 °C at atmospheric pressure.[3]

Protocol for Boiling Point Determination (Distillation Method):

  • Apparatus Setup: A small quantity of the liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

  • Heating: The flask is gently heated.

  • Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point.

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Understanding the solubility of a pharmaceutical intermediate in various solvents is crucial for reaction setup, purification, and formulation. Specific solubility data for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in common organic solvents is not widely published.

Protocol for Qualitative Solubility Testing:

  • Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane) should be selected.

  • Procedure: To approximately 1 mL of each solvent in a test tube, add a small, measured amount (e.g., 10 mg) of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

  • Observation: Agitate the mixture and observe if the solid dissolves completely. If it dissolves, the compound is soluble. If it does not, it is insoluble. If it partially dissolves, it is sparingly soluble. The test can be repeated with gentle heating to assess temperature effects on solubility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The integration and splitting patterns of these signals would provide information about the substitution on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents (Cl, I, CF₃).

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the -CF₃ group, providing a clear diagnostic peak for this functional group.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 306, corresponding to the molecular weight of the compound. The isotopic pattern of this peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl) and iodine, would be characteristic. PubChemLite provides predicted collision cross-section values for various adducts of this molecule.[6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include C-H stretching and bending vibrations for the aromatic ring, C-Cl, C-I, and strong C-F stretching vibrations. PubChem indicates the availability of FTIR spectra for a similar compound, 1-Chloro-2-iodo-4-(trifluoromethyl)benzene.[7]

Safety and Handling

As a halogenated organic compound, 2-Chloro-4-iodo-1-(trifluoromethyl)benzene should be handled with appropriate safety precautions. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[8]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a valuable building block in the synthesis of pharmaceuticals. While some of its physical properties are readily available from commercial suppliers, a comprehensive experimental dataset is not yet in the public domain. This guide has provided the known physical data, outlined the standard methodologies for determining the unknown properties, and summarized the expected spectroscopic features and necessary safety precautions. This information is intended to empower researchers and drug development professionals to utilize this important intermediate effectively and safely in their synthetic endeavors.

References

  • Airgas USA, LLC. (2021). Safety Data Sheet: 1-Chloro-4-(trifluoromethyl)benzene.
  • Beilstein Journals. (n.d.).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Iodo-4-(trifluoromethyl)benzene.
  • Beilstein Journals. (n.d.).
  • ChemicalBook. (n.d.). Chemical label 2-chloro-4-iodo-1-(trifluoromethyl)benzene.
  • Chemsrc. (2025). CAS#:1206599-46-3 | 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene.
  • ChemScene. (n.d.). 1206599-46-3 | 2-chloro-4-iodo-1-(trifluoromethyl)benzene.
  • PubChem. (n.d.). 1-Chloro-2-iodo-4-(trifluoromethyl)benzene.
  • BLD Pharmatech. (n.d.). 1206599-46-3 | 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.
  • PubChemLite. (n.d.). 2-chloro-4-iodo-1-(trifluoromethyl)benzene.
  • The Royal Society of Chemistry. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Pharmaceutical Synthesis with Key Building Blocks.
  • The Royal Society of Chemistry. (n.d.).
  • Matrix Fine Chemicals. (n.d.). 1-CHLORO-2-IODO-4-(TRIFLUOROMETHYL)BENZENE.
  • Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • JEOL. (n.d.).
  • ChemBK. (2024). 2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE.
  • Beilstein Journals. (n.d.).
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • ResearchGate. (n.d.). 1D 19F-NMR spectrum of 300 mM... | Download Scientific Diagram.
  • Zhao Group @ UIUC - University of Illinois. (n.d.).
  • NIST. (n.d.). Benzene, (trifluoromethyl)-.
  • Matrix Fine Chemicals. (n.d.). 2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE.
  • ChemicalBook. (n.d.). 2-Chloro-4-iodo-1-trifluoromethylbenzene(1206599-46-3) 1H NMR.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)
  • NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-.
  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Journal of Biomedical Research & Environmental Sciences. (2024).
  • RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach.
  • NIST. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-.
  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • PubChem. (n.d.). 2-Chloro-4-fluoro-1-iodobenzene.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6).

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"2-Chloro-4-iodo-1-(trifluoromethyl)benzene" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in organic solvents. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the underlying physicochemical principles governing solubility, offers a strategy for qualitative prediction using Hansen Solubility Parameters (HSP), and provides detailed, field-proven protocols for quantitative experimental determination via the isothermal equilibrium method and subsequent analysis by High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data critical for process development, formulation, and synthetic chemistry applications.

Introduction: The Profile of a Key Synthetic Building Block

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C₇H₃ClF₃I.[1] Its structure, featuring an electron-withdrawing trifluoromethyl group and two different halogens (chloro and iodo) on the benzene ring, makes it a versatile intermediate in organic synthesis, particularly in the creation of complex molecules for the pharmaceutical and agrochemical industries.[1]

Table 1: Physicochemical Properties of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

PropertyValueSource
Molecular Formula C₇H₃ClF₃I[1][2]
Molar Mass 306.45 g/mol [1][3]
Density ~1.98 - 2.0 g/cm³[1][2]
Boiling Point ~234.9 °C at 760 mmHg[2]

Understanding the solubility of this compound is paramount for its effective use. Solubility data dictates the choice of solvents for chemical reactions, purification processes like crystallization, and the formulation of final products. This guide provides the theoretical and practical tools to establish a comprehensive solubility profile for this important molecule.

Theoretical Principles of Solubility

The adage "like dissolves like" is a foundational concept in solubility, suggesting that substances with similar polarities are more likely to be miscible.[4] However, for a nuanced understanding, especially in industrial applications, a more quantitative approach is necessary.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) offer a powerful method for predicting the compatibility between a solute and a solvent.[5] This model deconstructs the total cohesive energy of a substance into three distinct parameters:

  • δd (Dispersion): Energy from van der Waals forces.[6][7]

  • δp (Polar): Energy from dipolar intermolecular forces.[6][7]

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[6][7]

These three parameters (δd, δp, δh) can be viewed as coordinates in a three-dimensional "Hansen space." The principle is that solvents with HSP coordinates close to those of the solute are more likely to be effective solvents.[6] The distance (Ra) between the solute (1) and the solvent (2) in Hansen space is calculated using the following equation:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher likelihood of solubility. This predictive tool is invaluable for pre-screening solvents, saving significant time and resources by narrowing down the experimental workload.[8] While the specific HSP values for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene are not published, they can be estimated using group contribution methods or determined experimentally, which then allows for the screening of a vast array of solvents.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid phase at a specific temperature and pressure.[9][10] The isothermal equilibrium (or "shake-flask") method is the gold standard for determining this value.[11][12]

Protocol: Isothermal Equilibrium Solubility Determination

This protocol ensures the system reaches true thermodynamic equilibrium, providing a reliable measure of solubility.

Materials:

  • 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (solute)

  • Selected organic solvents (e.g., Methanol, Acetonitrile, Toluene, Ethyl Acetate, Dichloromethane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system for analysis

Procedure:

  • Preparation: Add an excess amount of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. This confirms that the solution is saturated.[11]

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period, typically 24 to 48 hours. The time required to reach equilibrium can vary and should be established by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration no longer changes.[10][12]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.

  • Sample Extraction: Carefully withdraw a small aliquot of the supernatant using a pipette. Crucially , immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.[11] This step removes all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A precise dilution factor is essential for accurate back-calculation.

  • Analysis: Quantify the concentration of the diluted sample using a validated HPLC method (see Section 4).

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_calc Final Calculation A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant T (e.g., 24-48 hours) B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample accurately F->G H Analyze by validated HPLC method G->H I Calculate concentration using calibration curve H->I J Apply dilution factor I->J K Report Solubility (g/L or mol/L) J->K

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the concentration of the dissolved solute due to its specificity, precision, and sensitivity.[13][14]

Protocol: HPLC Method Development and Validation

A robust reverse-phase HPLC (RP-HPLC) method is suitable for analyzing a halogenated aromatic compound like 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[15]

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water is typically effective. Small amounts of acid (e.g., 0.1% Trifluoroacetic Acid - TFA) can be added to improve peak shape.[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[15]

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where the analyte shows maximum absorbance (determined by a UV scan).

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene of known concentration in the mobile phase. From this stock, prepare a series of calibration standards (e.g., 5-6 standards) covering the expected concentration range of the diluted samples.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration. The resulting curve should be linear (R² > 0.999).

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.

  • Quantification: Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

  • Method Validation: For rigorous scientific work, the analytical method should be validated for specificity, linearity, accuracy, and precision according to established guidelines (e.g., ICH).[17]

HPLC Method Development Strategy

This diagram outlines the logical steps involved in creating a reliable analytical method.

G A 1. Analyte Characterization (UV-Vis Spectrum, pKa) B 2. Initial Parameter Selection (Column: C18, Mobile Phase: ACN/H₂O) A->B C 3. Optimization (Adjust gradient, pH, temperature) B->C D 4. System Suitability Test (Tailing factor < 2, Plates > 2000) C->D D->C Fail E 5. Method Validation (Linearity, Accuracy, Precision) D->E Pass F Method Ready for Sample Analysis E->F

Caption: Logical Flow for HPLC Method Development.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table, specifying the solvent, temperature, and solubility values in standard units.

Table 2: Example Solubility Data Table for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene at 25 °C

SolventSolubility (g/L)Solubility (mol/L)
Dichloromethane[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Methanol[Experimental Value][Calculated Value]
Hexane[Experimental Value][Calculated Value]

This structured presentation allows for easy comparison and utilization of the data in subsequent research and development activities.

References

  • Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). [Link]

  • ChemBK. (2024). 2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE - Physico-chemical Properties. [Link]

  • Hansen Solubility Parameters. Official site of HSP and HSPiP. [Link]

  • West Pharmaceutical Services. Using Hansen solubility parameters to predict drug & container interactions. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • ACS Omega. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds?[Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

  • StuDocu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Pharmatutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Chemsrc. CAS#:1206599-46-3 | 2-Chloro-4-iodo-1-(trifluoromethyl)benzene. [Link]

  • PubMed. (2012). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Science.gov. hplc method development: Topics by Science.gov. [Link]

  • PubChem. 1-Chloro-2-iodo-4-(trifluoromethyl)benzene. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??[Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

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  • PharmaCores. (2025). HPLC analytical Method development: an overview. [Link]

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An In-depth Technical Guide to the Synthesis and Purification of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS No. 1206599-46-3), a key halogenated aromatic intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4] The document delineates a robust and widely applicable synthetic strategy centered on the Sandmeyer reaction, offering a detailed, step-by-step experimental protocol. Furthermore, it explores the critical aspects of purification, focusing on silica gel column chromatography as the primary method for achieving high purity. This guide is intended for researchers, chemists, and process development scientists, providing both the practical methodology and the underlying chemical principles to ensure successful and reproducible outcomes.

Introduction and Significance

2-Chloro-4-iodo-1-(trifluoromethyl)benzene, also known as 3-Chloro-4-iodobenzotrifluoride, is a substituted aromatic compound featuring chloro, iodo, and trifluoromethyl groups.[2] This unique combination of electron-withdrawing and sterically distinct substituents makes it a valuable and versatile building block in organic synthesis. The trifluoromethyl group, in particular, is prized in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[5] Consequently, this intermediate is frequently employed in the synthesis of complex molecules targeted for therapeutic and agricultural applications.[1]

Table 1: Physicochemical Properties of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

PropertyValue
CAS Number 1206599-46-3 (or 141738-80-9)[3][4][6]
Molecular Formula C₇H₃ClF₃I[3][4]
Molecular Weight 306.45 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 234.9 ± 40.0 °C at 760 mmHg[4]
Density 2.0 ± 0.1 g/cm³[4]

Strategic Approach to Synthesis: The Sandmeyer Reaction

The most reliable and efficient pathway for the synthesis of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene involves a modified Sandmeyer reaction. This classic transformation is ideal for converting an aromatic amine (aniline) into an aryl halide via a diazonium salt intermediate.[5][7][8] The process is a cornerstone of aromatic chemistry due to its broad applicability and the ready availability of aniline precursors.[8]

The synthesis is logically divided into two primary stages:

  • Diazotization: The conversion of the primary aromatic amine, 2-chloro-4-(trifluoromethyl)aniline, into its corresponding diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.

  • Iodination: The displacement of the diazonium group with iodine, achieved by introducing an iodide salt, typically potassium iodide. This step proceeds readily, often without the need for the copper(I) catalyst characteristic of Sandmeyer chlorination or bromination.[7]

cluster_synthesis Synthetic Pathway A 2-Chloro-4-(trifluoromethyl)aniline B Arenediazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5°C) C 2-Chloro-4-iodo-1-(trifluoromethyl)benzene B->C Iodination (KI)

Diagram 1: Overall synthetic scheme for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (equiv)
2-Chloro-4-(trifluoromethyl)aniline195.5710.0 g1.0
Concentrated Hydrochloric Acid (~37%)36.4625 mL~5.8
Sodium Nitrite (NaNO₂)69.003.88 g1.1
Potassium Iodide (KI)166.0010.1 g1.2
Dichloromethane (DCM)84.93200 mL-
10% Sodium Thiosulfate (aq.)-50 mL-
Saturated Sodium Bicarbonate (aq.)-50 mL-
Brine (Saturated NaCl aq.)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.375 g-
Step-by-Step Procedure

Part A: Diazotization

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-chloro-4-(trifluoromethyl)aniline (10.0 g) and concentrated hydrochloric acid (25 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the stirring mixture to a stable internal temperature of 0–5 °C.

  • Nitrite Addition: Dissolve sodium nitrite (3.88 g) in 15 mL of deionized water and add this solution to the dropping funnel. Add the sodium nitrite solution dropwise to the aniline mixture over 30-40 minutes. Causality: The slow, dropwise addition is critical to maintain the low temperature, preventing the highly unstable diazonium salt from decomposing prematurely and controlling the exothermic reaction.

  • Confirmation: After the addition is complete, stir the resulting pale-yellow slurry for an additional 20 minutes at 0–5 °C. The reaction can be checked for completion by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Part B: Iodination and Work-up

  • Iodide Solution: In a separate 500 mL beaker, dissolve potassium iodide (10.1 g) in 50 mL of deionized water. Cool this solution in an ice bath.

  • Displacement Reaction: Slowly and carefully add the cold diazonium salt slurry from Part A to the stirring potassium iodide solution. Causality: This addition should be controlled to manage the vigorous evolution of nitrogen gas (N₂), which signifies the successful displacement of the diazonium group.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 1-2 hours to ensure the reaction goes to completion.

  • Extraction: Transfer the dark mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 50 mL of 10% aqueous sodium thiosulfate solution (to remove residual iodine), 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize residual acid), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a dark oil or liquid.

Purification Strategy and Protocol

Halogenated aromatic compounds are often purified using chromatography, as impurities can have similar polarities.[9][10] For 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, flash column chromatography on silica gel is the most effective method.[10]

A Crude Product (Post-Workup) B Dry Loading onto Silica A->B C Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) B->C D Fraction Collection (Monitored by TLC) C->D E Combine Pure Fractions D->E F Solvent Evaporation E->F G Pure Product (>98% Purity) F->G

Sources

spectroscopic data for "2-Chloro-4-iodo-1-(trifluoromethyl)benzene" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel and intermediate compounds is a cornerstone of development. 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS No: 1206599-46-3; Molecular Formula: C₇H₃ClF₃I; Molecular Weight: 306.45 g/mol ) is a halogenated aromatic compound of significant interest as a versatile building block.[1][2] Its utility in creating more complex molecules hinges on the unambiguous confirmation of its structure and purity. This guide provides a comprehensive analysis of the spectroscopic data expected for this compound, offering field-proven insights into the methodologies and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing researchers with the tools to validate this and similar structures authoritatively.

Molecular Structure and Electronic Influence

The substitution pattern of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene dictates its electronic and, consequently, its spectroscopic properties. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group through induction, while the chlorine (-Cl) and iodine (-I) atoms are also inductively withdrawing but can act as weak resonance donors. This interplay of electronic effects creates a unique chemical environment for each atom, which is directly reflected in the spectroscopic output.

Caption: Structure of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular structure.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard for its chemical inertness and minimal signal overlap with typical organic compounds.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.[3]

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. The solvent signal (CDCl₃ at δ 77.16 ppm) serves as a convenient internal reference.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so fewer scans are needed. An external or internal standard like benzotrifluoride (δ -63.7 ppm) can be used for referencing.[3]

Data Interpretation and Predicted Spectra

¹H NMR (400 MHz, CDCl₃): The three aromatic protons form a complex ABC spin system.[6]

  • H-6: This proton is ortho to the strong electron-withdrawing -CF₃ group and will be the most deshielded, appearing furthest downfield. It will appear as a doublet, split by H-5 (J-ortho ≈ 8 Hz).

  • H-5: This proton is ortho to the iodine and meta to both -Cl and -CF₃. It will be split by H-6 (J-ortho ≈ 8 Hz) and H-3 (J-meta ≈ 2 Hz), appearing as a doublet of doublets.

  • H-3: This proton is ortho to both the -Cl and -I atoms. It will be the most shielded (upfield) of the three and will appear as a small doublet, split by H-5 (J-meta ≈ 2 Hz).

¹³C NMR (100 MHz, CDCl₃): Seven distinct signals are expected, one for each unique carbon atom.

  • C-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 272 Hz).[3][4]

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electronegative substituents (C-1, C-2, C-4) will be significantly shifted. C-1, attached to the -CF₃ group, will show a quartet due to two-bond C-F coupling (²JCF ≈ 33 Hz).[3][4] C-4, bearing the heavy iodine atom, will be shifted upfield due to the heavy atom effect.

¹⁹F NMR (376 MHz, CDCl₃):

  • A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. Based on data for similar compounds, its chemical shift is predicted to be in the range of δ -62 to -64 ppm.[3][4][5]

Predicted NMR Data ¹H NMR (ppm) ¹³C NMR (ppm) ¹⁹F NMR (ppm)
Assignment Predicted Shift & Multiplicity Predicted Shift & Multiplicity Predicted Shift & Multiplicity
H-3~7.6 (d, J ≈ 2 Hz)C-1: ~132 (q, ²JCF ≈ 33 Hz)CF₃: ~ -63 (s)
H-5~7.8 (dd, J ≈ 8, 2 Hz)C-2: ~135
H-6~8.0 (d, J ≈ 8 Hz)C-3: ~130
C-4: ~95
C-5: ~140
C-6: ~128
CF₃: ~123 (q, ¹JCF ≈ 272 Hz)

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint."

Experimental Protocol: FT-IR Data Acquisition
  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for simple and rapid analysis of liquid or solid samples.

  • Sample Analysis: Apply a small drop of the liquid sample directly onto the ATR crystal.

  • Data Collection: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan first to subtract atmospheric (CO₂, H₂O) absorptions.

  • Data Processing: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum is interpreted by assigning absorption bands to specific molecular vibrations.[7][8]

  • Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹), characteristic of sp² C-H bonds.[7]

  • Aromatic Overtones: Weak "overtone" bands are characteristic of aromatic compounds in the 2000-1665 cm⁻¹ region. Their pattern can sometimes hint at the substitution pattern.[7]

  • Aromatic C=C Stretches: Medium to strong intensity bands will appear in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching within the aromatic ring.

  • C-F Stretches: The most intense bands in the spectrum will likely be due to the C-F stretching vibrations of the -CF₃ group, typically appearing in the 1350-1100 cm⁻¹ region.[9] The NIST gas-phase IR database for benzotrifluoride shows very strong absorptions in this area.[10]

  • Fingerprint Region (< 1000 cm⁻¹): This region will contain a complex pattern of bands, including C-H out-of-plane bending vibrations. The C-Cl stretch is expected in the 850-550 cm⁻¹ range, while the C-I stretch occurs at even lower frequencies (600-500 cm⁻¹), often near the lower limit of standard mid-IR spectrometers.[8]

Expected IR Absorption Bands Frequency Range (cm⁻¹) Vibrational Mode Intensity
Aromatic C-H3100 - 3050StretchMedium-Weak
Aromatic C=C1600 - 1450Ring StretchMedium-Strong
C-F (of CF₃)1350 - 1100StretchVery Strong
C-Cl850 - 550StretchStrong
C-I600 - 500StretchStrong

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.

Experimental Protocol: EI-MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a standard hard ionization technique that provides reproducible fragmentation patterns, ideal for structural elucidation.

  • Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) or a direct insertion probe. GC-MS is preferred as it also confirms the purity of the sample.

  • Analysis: The ionized molecules and their fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Data Interpretation

The analysis focuses on the molecular ion and the pattern of fragment ions.[11]

M [M]⁺˙ m/z = 306/308 M_minus_I [M - I]⁺ m/z = 179/181 M->M_minus_I - I• M_minus_Cl [M - Cl]⁺ m/z = 271 M->M_minus_Cl - Cl• M_minus_CF3 [M - CF₃]⁺ m/z = 237/239 M->M_minus_CF3 - CF₃• I_ion [I]⁺ m/z = 127 M->I_ion cleavage

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

  • Molecular Ion (M⁺˙): The molecular ion peak will be observed at m/z 306. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be present at m/z 308 with an intensity of approximately one-third that of the m/z 306 peak.[12][13] This isotopic signature is a definitive indicator of a single chlorine atom.

  • Key Fragmentations: Aromatic rings are stable, so the molecular ion peak is expected to be prominent.[11][12] The fragmentation pattern will be dominated by the cleavage of the carbon-halogen and carbon-CF₃ bonds.

    • Loss of Iodine: The C-I bond is the weakest, so the loss of an iodine radical (I•, 127 amu) will be a major fragmentation pathway, leading to a significant peak at m/z 179 (and a corresponding isotope peak at m/z 181). The presence of a peak at m/z 127 corresponding to I⁺ is also highly likely.[12]

    • Loss of Chlorine: Loss of a chlorine radical (Cl•, 35 or 37 amu) will result in a peak at m/z 271.

    • Loss of Trifluoromethyl: Loss of a CF₃• radical (69 amu) will produce a peak at m/z 237 (and its isotope peak at m/z 239).

Predicted Mass Spectrometry Data m/z Identity Notes
Molecular Ion306 / 308[C₇H₃³⁵ClF₃I]⁺˙ / [C₇H₃³⁷ClF₃I]⁺˙M⁺˙ and M+2 peaks in ~3:1 ratio
Fragments271[M - Cl]⁺Loss of chlorine radical
237 / 239[M - CF₃]⁺Loss of CF₃ radical, shows Cl isotope pattern
179 / 181[M - I]⁺Loss of iodine radical, shows Cl isotope pattern
127[I]⁺Iodine cation

Conclusion

The comprehensive spectroscopic analysis of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene provides a clear and verifiable structural signature. The predicted ¹H NMR spectrum reveals a distinct three-proton ABC system, while the ¹⁹F NMR shows a characteristic singlet for the trifluoromethyl group. The IR spectrum is dominated by strong C-F stretching bands, and the mass spectrum is defined by a clear M⁺˙/M+2 chlorine isotope pattern and predictable fragmentation pathways involving the loss of its halogen and trifluoromethyl substituents. By cross-referencing these techniques, researchers and drug development professionals can confidently confirm the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

  • Supporting Information for "Copper-catalyzed trifluoromethylation of (hetero)aryl halides with CF₃SiMe₃". American Chemical Society.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). "10 Typical IR Absorptions of Aromatic Compounds".
  • Uchikura, T., Kamiyama, N., Ishikawa, T., & Akiyama, T. (2020). "Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent". Beilstein Journal of Organic Chemistry, 16, 2442–2447. Supporting Information. Available at: [Link]

  • Metabolomics Community. (n.d.). "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra". Available at: [Link]

  • Kostal, J. (n.d.). "CHAPTER 2 Fragmentation and Interpretation of Spectra". University of St. Thomas. Available at: [Link]

  • Smith, B. C. (2023). "Halogenated Organic Compounds". Spectroscopy Online. Available at: [Link]

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns". Available at: [Link]

  • PubChem. "1-Chloro-2-iodo-4-(trifluoromethyl)benzene". National Center for Biotechnology Information. Available at: [Link]

  • University of California, Los Angeles (UCLA). "IR Spectroscopy Tutorial: Aromatics". UCLA Chemistry & Biochemistry. Available at: [Link]

  • PubChemLite. "2-chloro-4-iodo-1-(trifluoromethyl)benzene". Available at: [Link]

  • Scribd. "Halogen Fragmentation in Mass Spectrometry". Available at: [Link]

  • Michigan State University. "Mass Spectrometry". MSU Department of Chemistry. Available at: [Link]

  • Chemsrc. "CAS#:1206599-46-3 | 2-Chloro-4-iodo-1-(trifluoromethyl)benzene". Available at: [Link]

  • Michigan State University Department of Chemistry. "Mass Spectrometry". Available at: [Link]

  • Chemistry LibreTexts. (2020). "11.5: Infrared Spectra of Some Common Functional Groups". Available at: [Link]

  • Dharmatti, S. S., et al. (1961). "High resolution NMR spectra of some tri-substituted benzenes". Proceedings of the Indian Academy of Sciences - Section A, 54(6), 331-344.
  • Chemistry LibreTexts. (2025). "12.8: Infrared Spectra of Some Common Functional Groups". Available at: [Link]

  • ChemComplete. (2020, December 17). "Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns". YouTube. Available at: [Link]

  • NIST. "Benzene, (trifluoromethyl)-". NIST Chemistry WebBook. Available at: [Link]

  • ChemBK. "2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE". Available at: [Link]

  • University of Wisconsin-Madison. "Short Summary of 1H-NMR Interpretation". Available at: [Link]

  • eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS". Available at: [Link]

  • Knowbee Tutoring. (2015, February 19). "Mass Spectrometry Fragmentation Part 1". YouTube. Available at: [Link]

  • University of Colorado Boulder. "Mass Spectrometry: Fragmentation". Available at: [Link]

  • Frank Wong. (2015, April 22). "Proton NMR Skills (Benzene Derivatives) - Part 1". YouTube. Available at: [Link]

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reactivity and electronic properties of "2-Chloro-4-iodo-1-(trifluoromethyl)benzene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Electronic Properties of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Introduction: A Versatile Building Block in Modern Synthesis

2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS No. 1206599-46-3, 141738-80-9) is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its utility stems from a unique combination of features: a trifluoromethyl group, which imparts desirable pharmacological properties, and two distinct halogen atoms—iodine and chlorine—that offer orthogonal reactivity. This guide provides a comprehensive analysis of the compound's electronic structure and its predictable, selective reactivity in cornerstone synthetic transformations, offering researchers and development professionals a practical framework for its application.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group significantly influences the molecule's properties, enhancing metabolic stability and lipophilicity in derivative compounds—key considerations in drug design.[4] Furthermore, the differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the lynchpin of its synthetic value, allowing for sequential, site-selective cross-coupling reactions. This guide will delve into the principles governing this selectivity and provide actionable protocols for its exploitation.

Physicochemical and Spectroscopic Profile

A clear understanding of a molecule's fundamental properties is essential for its effective use. The key data for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene are summarized below.

PropertyValueSource(s)
IUPAC Name 2-Chloro-1-iodo-4-(trifluoromethyl)benzene[2]
CAS Number 1206599-46-3; 141738-80-9[3][5]
Molecular Formula C₇H₃ClF₃I[2][6]
Molecular Weight 306.45 g/mol [2][7]
Boiling Point 234.9 ± 40.0 °C at 760 mmHg[7]
Density 2.0 ± 0.1 g/cm³[7]
SMILES FC(F)(F)C1=CC(Cl)=C(I)C=C1[2]
Electronic Structure and Spectroscopic Signatures

The electronic landscape of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is dominated by the interplay of inductive and resonance effects of its substituents.

  • Trifluoromethyl Group (-CF₃): This group is a powerful sigma (σ) and pi (π) electron-withdrawing group. It deactivates the benzene ring towards electrophilic substitution but, critically, enhances its reactivity as an electrophile in palladium-catalyzed cross-coupling reactions by making the aryl halide more susceptible to oxidative addition.

  • Halogens (-Cl, -I): Both chlorine and iodine are electron-withdrawing via induction but can act as weak resonance donors through their lone pairs. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it the primary site for oxidative addition in cross-coupling reactions.[8]

These electronic features give rise to predictable spectroscopic characteristics.

SpectrumExpected Chemical Shifts (δ) and Couplings (J)Rationale
¹H NMR 7.0 - 8.0 ppmThe aromatic protons will appear in the downfield region due to the deshielding effect of the three electron-withdrawing substituents. The specific splitting patterns (e.g., doublets, doublet of doublets) will depend on their relative positions.
¹³C NMR 120 - 140 ppm (Aromatic), ~123 ppm (q, J ≈ 272 Hz, -CF₃), ~90-100 ppm (C-I)The carbon attached to the iodine will be significantly shielded compared to other aromatic carbons. The CF₃ carbon will appear as a characteristic quartet due to coupling with fluorine.
¹⁹F NMR ~ -63 ppm (s)A singlet is expected for the -CF₃ group, with its chemical shift being characteristic of an aryl trifluoromethyl group.[9]

Core Directive: Selective Reactivity in Cross-Coupling Chemistry

The primary synthetic utility of this molecule lies in the chemoselective functionalization of the C-I bond over the more robust C-Cl bond. This reactivity hierarchy (I > Br > OTf > Cl) is a cornerstone of modern cross-coupling strategy.[8] The weaker C-I bond (~220 kJ/mol) undergoes oxidative addition to a Pd(0) catalyst much more readily than the C-Cl bond (~330 kJ/mol). This allows for the selective synthesis of mono-arylated, -alkynylated, or -aminated products, leaving the C-Cl bond intact for subsequent transformations.

G Reactivity Hierarchy of Aryl Halides cluster_molecule 2-Chloro-4-iodo-1-(trifluoromethyl)benzene cluster_reactivity Cross-Coupling Selectivity cluster_outcome Synthetic Outcome Molecule Structure with Key Bonds C-I_Bond C-I Bond (Highly Reactive) Molecule->C-I_Bond C-Cl_Bond C-Cl Bond (Less Reactive) C-I_Bond->C-Cl_Bond > Selective_Reaction Selective reaction at C-I Orthogonal_Handle C-Cl remains for further chemistry Selective_Reaction->Orthogonal_Handle G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdL2I Ar-Pd(II)L₂-I Pd0->ArPdL2I Ar-I Transmetal Transmetalation ArPdL2Ar Ar-Pd(II)L₂-Ar' ArPdL2I->ArPdL2Ar Ar'-B(OH)₂ ArPdL2Ar->Pd0 Ar-Ar' RedElim Reductive Elimination ArI Ar-I Boronic Ar'-B(OH)₂ + Base Product Ar-Ar' G General Experimental Workflow Start 1. Assemble Reactants (Aryl Halide, Coupling Partner, Base) Inert 2. Add Catalyst & Solvent under Inert Atmosphere (Ar/N₂) Start->Inert React 3. Heat Reaction Mixture (Monitor by TLC/GC-MS) Inert->React Workup 4. Aqueous Workup (Quench, Extract, Dry) React->Workup Purify 5. Purification (Column Chromatography) Workup->Purify End 6. Characterization (NMR, MS) Purify->End

Sources

A Comprehensive Technical Guide to 2-Chloro-4-iodo-1-(trifluoromethyl)benzene: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides an in-depth technical overview of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, a key intermediate that serves as a versatile scaffold for the introduction of the 2-chloro-4-(trifluoromethyl)phenyl moiety. Contrary to what its name might imply, this compound is not primarily employed as a direct trifluoromethylating agent. Instead, its true value lies in its capacity as a robust building block in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document will delve into its synthesis, physicochemical properties, and safe handling, with a primary focus on its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of Trifluoromethylated Moieties and Key Building Blocks

The trifluoromethyl (CF₃) group has earned the moniker of a "super-functional group" in drug discovery. Its unique electronic properties—strong electron-withdrawing nature and high lipophilicity—can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, the development of synthetic methodologies to introduce CF₃-containing motifs is of paramount importance.

While a plethora of direct trifluoromethylating agents exist, an equally critical strategy involves the use of pre-functionalized building blocks that carry the desired trifluoromethylated scaffold. 2-Chloro-4-iodo-1-(trifluoromethyl)benzene stands out as a prime example of such a building block. Its utility stems from the presence of two distinct halogen atoms, allowing for selective, sequential functionalization through well-established cross-coupling methodologies. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis (reactivity order: C-I > C-Br > C-Cl) is the linchpin of its synthetic versatility, enabling chemists to perform selective transformations at the more reactive C-I bond while leaving the C-Cl bond intact for subsequent manipulations.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.

PropertyValue
Molecular Formula C₇H₃ClF₃I
Molecular Weight 306.45 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Density ~1.98 g/cm³ at 25°C[2]
Boiling Point 58-60°C at 0.2 mmHg[2]
Flash Point 58-60°C at 0.2 mmHg[2]

Safety and Handling:

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Synthesis of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

The preparation of this key intermediate is typically achieved through a multi-step sequence starting from more readily available precursors. A common synthetic route involves the fluorination of a corresponding toluene derivative. For instance, 3-chloro-4-iodotoluene can be reacted with hydrofluoric acid to introduce the fluorine atoms, followed by a reaction with trifluoromethanesulfonic acid to yield the final product.[2]


Start [label="3-Chloro-4-iodotoluene"]; Step1 [label="Reaction with\nHydrofluoric Acid (HF)"]; Intermediate [label="Fluorinated Intermediate"]; Step2 [label="Reaction with\nTrifluoromethanesulfonic Acid"]; Product [label="2-Chloro-4-iodo-1-(trifluoromethyl)benzene", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Synthetic pathway to 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is realized in its role as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond allows for selective functionalization at this position.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. The reaction of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with various boronic acids or their esters proceeds selectively at the iodo-position.

General Reaction Scheme:


reagent1 [label="2-Chloro-4-iodo-1-(trifluoromethyl)benzene"]; plus1 [label="+"]; reagent2 [label="R-B(OH)₂"]; arrow [label="Pd Catalyst, Base\n───────────>", shape=none]; product [label="2-Chloro-4-R-1-(trifluoromethyl)benzene"]; plus2 [label="+ I-B(OH)₂"];

reagent1 -> plus1 -> reagent2 -> arrow -> product -> plus2; }

Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol:

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl boronic acid (1.2 equivalents), 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 equivalents).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture, such as toluene/water (4:1).

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and pharmaceuticals.

General Reaction Scheme:


reagent1 [label="2-Chloro-4-iodo-1-(trifluoromethyl)benzene"]; plus1 [label="+"]; reagent2 [label="R-C≡C-H"]; arrow [label="Pd Catalyst, Cu(I) cocatalyst, Base\n────────────────────────>", shape=none]; product [label="2-Chloro-4-(C≡C-R)-1-(trifluoromethyl)benzene"]; plus2 [label="+ HI"];

reagent1 -> plus1 -> reagent2 -> arrow -> product -> plus2; }

Sonogashira coupling reaction.

Detailed Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent like triethylamine or a mixture of THF and triethylamine.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) cocatalyst, typically copper(I) iodide (CuI) (2-5 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Follow the disappearance of the starting materials using TLC or GC-MS.[3]

  • Work-up and Purification: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction is a powerful tool for the preparation of aryl amines from aryl halides and primary or secondary amines.[4][5]

General Reaction Scheme:


reagent1 [label="2-Chloro-4-iodo-1-(trifluoromethyl)benzene"]; plus1 [label="+"]; reagent2 [label="R¹R²NH"]; arrow [label="Pd Catalyst, Ligand, Base\n──────────────────>", shape=none]; product [label="2-Chloro-4-(NR¹R²)-1-(trifluoromethyl)benzene"]; plus2 [label="+ HI"];

reagent1 -> plus1 -> reagent2 -> arrow -> product -> plus2; }

Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equivalents).

  • Reagent Addition: Add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography.

Mechanistic Considerations in Selective Cross-Coupling

The selectivity for the C-I bond over the C-Cl bond in these palladium-catalyzed reactions is a direct consequence of the bond dissociation energies (BDEs). The C-I bond has a lower BDE than the C-Cl bond, making it more susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.


Pd0 [label="Pd(0)L₂"]; OA [label="Oxidative\nAddition", shape=box, style=rounded]; PdII [label="Ar-Pd(II)L₂(I)"]; TM [label="Transmetalation\n(e.g., with R-B(OH)₂)", shape=box, style=rounded]; PdII_R [label="Ar-Pd(II)L₂(R)"]; RE [label="Reductive\nElimination", shape=box, style=rounded]; Product [label="Ar-R", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Pd0 -> OA [label="Ar-I"]; OA -> PdII; PdII -> TM; TM -> PdII_R; PdII_R -> RE; RE -> Product; RE -> Pd0 [label="Regeneration"]; }

Generalized catalytic cycle for cross-coupling reactions.

By carefully controlling the reaction conditions, such as temperature and reaction time, the selective functionalization of the iodo-position can be achieved with high fidelity. This leaves the chloro-substituent available for subsequent cross-coupling reactions, opening up possibilities for the synthesis of complex, multi-substituted aromatic compounds.

Conclusion

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a strategically important and versatile building block in modern organic synthesis, particularly for the construction of trifluoromethyl-containing pharmaceutical candidates and advanced materials. Its value is not as a direct trifluoromethylating agent, but as a scaffold that allows for selective and sequential functionalization through a variety of robust and well-understood palladium-catalyzed cross-coupling reactions. A comprehensive understanding of its properties, safe handling, and reactivity in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings is essential for any researcher aiming to leverage its full synthetic potential. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently and effectively utilize this key intermediate in their research and development endeavors.

References

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  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]

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  • Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

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  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved from [Link]

  • Kumada Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

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  • Efficient access to 3-alkyl-trifluoromethylbenzenes using Kumada's coupling reaction - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

  • The Negishi reaction is a Pd(0)-catalyzed cross-coupling reaction of orga.. - Filo. (2025, March 19). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved from [Link]

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  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (n.d.). Retrieved from [Link]

  • 2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE | CAS 141738-80-9 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

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Sources

stability of "2-Chloro-4-iodo-1-(trifluoromethyl)benzene" under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Chemoselective Reactivity of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, a key building block in modern synthetic chemistry. We delve into the physicochemical properties and explore the nuanced stability of this molecule under various reaction conditions. The central focus is on the differential reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, which enables highly selective chemical transformations. This document offers researchers, scientists, and drug development professionals field-proven insights and detailed protocols for leveraging this compound's unique reactivity profile in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

Introduction: The Strategic Value of a Differentiated Building Block

2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS No. 141738-80-9) is a halogenated aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries[1]. Its utility stems from three key structural features:

  • Two distinct halogen atoms: The presence of both an iodine and a chlorine atom on the benzene ring provides two potential sites for functionalization.

  • Inherent Reactivity Gradient: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in the context of palladium-catalyzed cross-coupling reactions. This intrinsic difference is the cornerstone of its application in sequential, site-selective synthesis.

  • An Electron-Withdrawing Group: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing moiety. It influences the electronic properties of the aromatic ring, impacting the reactivity of the C-I and C-Cl bonds. Furthermore, the CF₃ group often imparts desirable properties to the final molecule, such as enhanced metabolic stability, lipophilicity, and binding affinity[2].

This guide will systematically explore how these features dictate the compound's stability and reaction outcomes, enabling chemists to design sophisticated and efficient synthetic routes.

Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent's physical properties is critical for its effective use in synthesis.

PropertyValueSource
IUPAC Name 2-Chloro-1-iodo-4-(trifluoromethyl)benzene[1]
CAS Number 141738-80-9[1]
Molecular Formula C₇H₃ClF₃I[1]
Molecular Weight 306.45 g/mol [1]
Boiling Point 234.9 ± 40.0 °C at 760 mmHg[3]
Density 2.0 ± 0.1 g/cm³[3]

Spectroscopic characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS) is essential for confirming the identity and purity of the material before use. The trifluoromethyl group provides a strong, clean signal in ¹⁹F NMR, serving as an excellent diagnostic tool throughout a reaction sequence.

The Core Principle: Chemoselective Reactivity of C-I vs. C-Cl Bonds

The synthetic power of 2-chloro-4-iodo-1-(trifluoromethyl)benzene lies in the ability to selectively functionalize the C-I bond while leaving the C-Cl bond untouched. This selectivity is governed by the relative rates of the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions[4][5].

The established reactivity order for aryl halides in oxidative addition to a Pd(0) center is:

C-I > C-Br > C-OTf > C-Cl [5][6][7]

This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-I bond is the weakest, requiring less energy to break and thus reacting much faster with the palladium catalyst under milder conditions[4]. The C-Cl bond is significantly stronger and requires more forcing conditions (e.g., higher temperatures, more specialized and electron-rich ligands) to undergo oxidative addition[5][8].

The electron-withdrawing CF₃ group further modulates this reactivity. While it deactivates the ring towards electrophilic substitution, it makes the carbon atoms attached to the halogens more electrophilic and thus more susceptible to oxidative addition. However, the intrinsic difference in BDE between C-I and C-Cl is so substantial that it remains the dominant factor controlling selectivity.

This predictable reactivity allows for a powerful synthetic strategy: sequential cross-coupling . First, a coupling partner is introduced at the C-4 position via the C-I bond. The resulting product, now containing a stable C-Cl bond, can then be subjected to a second, distinct cross-coupling reaction to introduce a different functional group at the C-2 position.

G A 2-Chloro-4-iodo-1-(trifluoromethyl)benzene B Step 1: Selective C-I Coupling (e.g., Suzuki, Sonogashira) - Mild Conditions - Pd(PPh₃)₄ or similar catalyst A->B Reagent 1 C Intermediate Product 4-Aryl-2-chloro-1-(trifluoromethyl)benzene B->C D Step 2: C-Cl Coupling (e.g., Buchwald-Hartwig, Suzuki) - Forcing Conditions - Bulky, electron-rich ligands C->D Reagent 2 E Final Disubstituted Product D->E

Caption: Workflow for sequential cross-coupling reactions.

Stability and Application in Key Cross-Coupling Reactions

The stability of 2-chloro-4-iodo-1-(trifluoromethyl)benzene is best understood in the context of the specific reaction conditions employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When using 2-chloro-4-iodo-1-(trifluoromethyl)benzene, it is straightforward to achieve selective coupling at the C-I position.

Causality of Selectivity: Standard Suzuki catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), in combination with a mild base (e.g., Na₂CO₃, K₂CO₃, Et₃N), possess sufficient activity to catalyze the oxidative addition of the C-I bond at moderate temperatures (e.g., 60-90 °C)[7]. These conditions are typically not energetic enough to promote the cleavage of the more robust C-Cl bond, which remains intact on the molecule[4][9].

Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.), the desired arylboronic acid (1.1-1.3 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DMF/water (10:1)[7]. Add an aqueous solution of a base, typically 2M Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-2-chloro-1-(trifluoromethyl)benzene product.

Sonogashira Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes to form C(sp²)-C(sp) bonds. The reactivity hierarchy of aryl halides is also pronounced in this reaction, allowing for excellent selectivity[10][11].

Causality of Selectivity: The classic Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N, DIPEA). The oxidative addition of the C-I bond to the Pd(0) species is rapid at or slightly above room temperature[10]. The C-Cl bond is unreactive under these mild conditions. While copper-free Sonogashira protocols exist, they also rely on the same fundamental reactivity difference[12][13]. Studies on the analogous 1,4-dibromo-2-(trifluoromethyl)benzene have demonstrated high site-selectivity, providing a strong precedent for the iodo-chloro substrate.

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)(I)L₂ Pd0->PdII PdAlkynyl Ar-Pd(II)(C≡CR)L₂ PdII->PdAlkynyl Transmetalation Product Ar-C≡CR PdAlkynyl->Product ArI Ar-I ArI->PdII Oxidative Addition (Fast for C-I, Slow for C-Cl) Product->Pd0 Reductive Elimination CuI Cu(I)I CuAlkynyl Cu(I)C≡CR CuAlkynyl->PdII Alkyne H-C≡CR Alkyne->CuAlkynyl Base

Caption: Catalytic cycles of the Sonogashira reaction.

Detailed Protocol: Selective Sonogashira Coupling at the C-I Position

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add 2-chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature. Gentle heating to 40-50 °C may be required for less reactive alkynes.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 1-6 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of C-N bonds[14][15]. As with other cross-coupling reactions, aryl iodides are significantly more reactive than aryl chlorides, allowing for selective amination[6][16].

Causality of Selectivity: The key to selective Buchwald-Hartwig amination is the choice of catalyst and reaction temperature. First- and second-generation catalyst systems, often employing ligands like BINAP or dppf, are effective for coupling aryl iodides at moderate temperatures (80-100 °C)[6][14]. The amination of aryl chlorides typically requires more specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos) and often higher temperatures, making selectivity readily achievable[8]. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine for entry into the catalytic cycle[8].

Detailed Protocol: Selective Buchwald-Hartwig Amination at the C-I Position

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, charge an oven-dried vial with Pd₂(dba)₃ (1-2 mol%), a suitable ligand such as Xantphos (2-4 mol%), and the strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).

  • Solvent and Reagent Addition: Add the 2-chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.) and the primary or secondary amine (1.2 equiv.). Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS. Reactions are typically complete in 4-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through Celite. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Thermal and General Chemical Stability

Outside the context of transition metal catalysis, 2-chloro-4-iodo-1-(trifluoromethyl)benzene is a relatively stable compound.

  • Thermal Stability: The presence of the trifluoromethyl group generally enhances the thermal stability of organic molecules[2][17]. The aromatic C-F bonds are exceptionally strong, and the overall structure is robust. The compound can be expected to be stable to typical reaction heating (up to ~150 °C) for extended periods, provided that incompatible reagents are not present. However, like many halogenated aromatics, pyrolysis at very high temperatures can lead to decomposition[18].

  • Chemical Stability: The molecule is stable to a wide range of common laboratory conditions.

    • Acids and Bases: It is largely inert to mild aqueous acids and bases at moderate temperatures. Strong bases at high temperatures could potentially promote nucleophilic aromatic substitution, although this is generally disfavored on electron-deficient rings unless a very strong nucleophile is used.

    • Oxidizing/Reducing Agents: The aromatic ring is deactivated by the CF₃ group and is resistant to common oxidizing agents. It is stable to many reducing conditions that do not involve transition metal catalysis (e.g., NaBH₄). Conditions that generate radical anions or involve single-electron transfer could potentially lead to dehalogenation.

Conclusion

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a highly valuable and versatile building block whose stability and reactivity are well-defined and predictable. Its primary utility lies in the significant difference in reactivity between the C-I and C-Cl bonds under palladium-catalyzed cross-coupling conditions. By carefully selecting the catalyst, ligands, base, and temperature, researchers can achieve excellent chemoselectivity, reacting exclusively at the iodo-position while preserving the chloro-substituent for subsequent transformations. This enables the efficient, controlled, and modular synthesis of complex, highly functionalized aromatic compounds for a wide range of applications in science and technology.

References

  • ResearchGate. (n.d.). Palladium-catalyzed remote internal C(sp)−H bond chlorination of alkenes.
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  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Graz University of Technology. (2025, June 21). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Retrieved from a repository of Graz University of Technology.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from a Royal Society of Chemistry journal.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
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  • Wiley Online Library. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates.
  • ACS Publications. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews.
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  • ResearchGate. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives | Request PDF.
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The Mechanism of Action of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in Chemoselective Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a highly valuable building block in modern synthetic chemistry, prized for its capacity to undergo sequential, site-selective cross-coupling reactions. This guide provides an in-depth analysis of the core mechanistic principles that govern its reactivity. We will dissect the factors dictating the preferential activation of the carbon-iodine (C-I) bond over the more robust carbon-chlorine (C-Cl) bond. Central to this chemoselectivity is the oxidative addition step in palladium-catalyzed cross-coupling, which is influenced by bond dissociation energies and the profound electronic effects of the trifluoromethyl (-CF3) group. This document serves as a technical resource, elucidating the causality behind experimental choices in key transformations like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and provides field-proven protocols for practical application.

Introduction: The Strategic Value of a Differentiated Dihalogenated Arene

In the synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs) and advanced materials, the ability to introduce different functional groups at specific positions on an aromatic scaffold is paramount. Polyhalogenated arenes serve as ideal precursors for such strategies, allowing for iterative functionalization through sequential cross-coupling reactions.[1] The utility of this approach, however, hinges on the ability to control which halogen reacts first—a concept known as chemoselectivity.

2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS 141738-80-9) is an exemplary substrate for this purpose.[2][3] It possesses three key features that define its reactivity:

  • A Highly Reactive C-I Bond: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the preferred site for initial cross-coupling.

  • A Less Reactive C-Cl Bond: The carbon-chlorine bond is significantly stronger and generally remains intact under conditions optimized for C-I bond activation, providing a handle for a subsequent, distinct coupling reaction.

  • An Electron-Withdrawing Trifluoromethyl (-CF3) Group: This powerful functional group modulates the electronic properties of the aromatic ring, influencing catalyst-substrate interactions and imparting desirable physicochemical properties (e.g., increased lipophilicity and metabolic stability) to the synthesized products.[4][5]

This guide will explore how these features are harnessed to achieve high selectivity in palladium-catalyzed cross-coupling reactions.

The Heart of Selectivity: Mechanistic Principles of Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[1][6] Understanding this cycle is fundamental to controlling the chemoselective functionalization of 2-chloro-4-iodo-1-(trifluoromethyl)benzene.

General_Pd_Cycle pd0 Pd(0)Ln (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex Ar-Pd(II)(L)n-X (Oxidative Addition Complex) tm_label Transmetalation oa_complex->tm_label tm_complex Ar-Pd(II)(L)n-R (Transmetalation Complex) re_label Reductive Elimination tm_complex->re_label oa_label->oa_complex Ar-X tm_label->tm_complex R-M re_label->pd0 Ar-R

Diagram 1: General Catalytic Cycle of Palladium Cross-Coupling.
Oxidative Addition: The Selectivity-Determining Step

For 2-chloro-4-iodo-1-(trifluoromethyl)benzene, the first and most critical step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is almost always rate- and/or selectivity-determining.[7][8] The remarkable chemoselectivity for the C-I bond is primarily governed by thermodynamics, specifically the bond dissociation energies (BDEs) of the carbon-halogen bonds.

Table 1: Average Bond Dissociation Energies (BDEs) for Carbon-Halogen Bonds on a Benzene Ring

BondAverage BDE (kJ/mol)Relative Reactivity Trend
C–I~272Highest
C–Br~332High
C–OTf~340-450Intermediate
C–Cl~397Low
C–F~535Lowest

Source: Data synthesized from established organometallic chemistry principles.[1]

The significantly lower BDE of the C-I bond compared to the C-Cl bond means that the energy barrier for palladium to insert into the C-I bond is much lower.[1] Consequently, under carefully controlled conditions, the catalyst will exclusively cleave the C-I bond, leaving the C-Cl bond available for subsequent transformations.

The mechanism of oxidative addition itself can vary, generally falling into two limiting pathways: a three-centered concerted mechanism or a more polar nucleophilic displacement (S_N_Ar-like) mechanism .[7][8] For typical aryl halides with standard phosphine ligands, the concerted mechanism is often favored.[7] The strong electron-withdrawing -CF3 group on the substrate increases the electrophilicity of the aromatic ring, which can accelerate the rate of oxidative addition.

Applications in Key Cross-Coupling Reactions

The principles of chemoselectivity are consistently applied across a range of powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust and widely used C-C bond-forming methods.[6][9][10] When using 2-chloro-4-iodo-1-(trifluoromethyl)benzene, the reaction proceeds selectively at the iodine position.

Diagram 2: Selective Suzuki-Miyaura coupling at the C-I position.

Causality in Experimental Choices:

  • Catalyst: A Pd(0) source like Pd(OAc)2 or Pd2(dba)3 is used, which is reduced in situ to the active Pd(0) species.

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(tBu)3) are crucial. The bulk favors the formation of a highly reactive monoligated Pd(0)L species, accelerating oxidative addition. The electron-donating nature stabilizes the resulting Pd(II) complex.

  • Base: A base like K2CO3, Cs2CO3, or K3PO4 is required to activate the organoboron reagent, facilitating the transmetalation step.[6] The choice of base can be critical and is often substrate-dependent.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This reaction is exceptionally valuable for synthesizing conjugated systems. The reaction follows the same reactivity trend, selectively occurring at the C-I bond.

Sonogashira_Cycle Sonogashira Coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene cluster_copper Copper Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)(L)2-I pd0->oa_complex Ar-I Oxidative Addition tm_complex Ar-Pd(II)(L)2-C≡CR oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-C≡CR tm_complex->product Product Formation cu_i Cu(I)X cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide H-C≡CR / Base cu_acetylide->oa_complex Transfer of Acetylide cu_acetylide->cu_i

Diagram 3: Dual catalytic cycle in Sonogashira coupling.

Causality in Experimental Choices:

  • Dual Catalysis: The reaction classically employs a palladium catalyst for the main cycle and a copper(I) co-catalyst (e.g., CuI).[11] The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily than the alkyne itself.

  • Base: An amine base, such as triethylamine (Et3N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.

  • Copper-Free Variants: To avoid issues with homocoupling of alkynes (Glaser coupling) promoted by copper, copper-free Sonogashira protocols have been developed, though they may require stronger bases or different reaction conditions.[13]

Buchwald-Hartwig Amination

For the synthesis of aryl amines, a critical moiety in pharmaceuticals, the Buchwald-Hartwig amination is the premier method.[14][15] It facilitates the coupling of an amine with an aryl halide. Again, the C-I bond of our substrate is the exclusive site of reaction under tuned conditions.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-I pd0->oa_complex Ar-I Oxidative Addition amide_complex [Ar-Pd(II)(L)-NR1R2]+ oa_complex->amide_complex HNR1R2 / Base Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR1R2 amide_complex->product Product Formation

Diagram 4: C-N bond formation via Buchwald-Hartwig amination.

Causality in Experimental Choices:

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[16] Its role is to deprotonate the amine after it has coordinated to the palladium center, forming the palladium-amido complex that is poised for reductive elimination.[17]

  • Ligands: Highly specialized, bulky, and electron-rich phosphine ligands (often biarylphosphines like RuPhos or BrettPhos) are essential.[17] These ligands are designed to facilitate both the challenging oxidative addition of less reactive aryl halides (though not an issue for C-I) and, critically, the final C-N reductive elimination step, which can often be the rate-limiting step.[14]

Field-Proven Experimental Protocol: A Self-Validating System

The following protocol for a Suzuki-Miyaura coupling provides a reliable, step-by-step methodology that serves as a self-validating system for researchers.

Protocol: Selective Suzuki-Miyaura Coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with 4-Methoxyphenylboronic Acid

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and Base (2.0 eq) to flask. prep2 2. Add Solvent (e.g., Dioxane/Water). prep1->prep2 prep3 3. Sparge with Argon for 15 min. prep2->prep3 reac1 4. Add Pd Catalyst (1-2 mol%) and Ligand (2-4 mol%). prep3->reac1 reac2 5. Heat to 80-100 °C. reac1->reac2 reac3 6. Monitor by TLC or LC-MS until starting material is consumed. reac2->reac3 work1 7. Cool to RT, dilute with EtOAc. reac3->work1 work2 8. Wash with Water and Brine. work1->work2 work3 9. Dry over Na2SO4, filter, concentrate. work2->work3 work4 10. Purify by column chromatography. work3->work4

Diagram 5: Standard experimental workflow for Suzuki coupling.

Materials:

ReagentCASAmountMolar Eq.
2-Chloro-4-iodo-1-(trifluoromethyl)benzene141738-80-9306 mg1.0 mmol
4-Methoxyphenylboronic acid5720-07-0182 mg1.2 mmol
Palladium(II) Acetate (Pd(OAc)2)3375-31-34.5 mg0.02 mmol
SPhos (Ligand)657408-07-616.4 mg0.04 mmol
Potassium Phosphate (K3PO4)7778-53-2424 mg2.0 mmol
1,4-Dioxane123-91-18 mL-
Water7732-18-52 mL-

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-iodo-1-(trifluoromethyl)benzene (306 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Inerting: Seal the flask with a septum, and sparge the mixture with a gentle stream of argon gas for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, quickly add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting aryl iodide is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product, 2-chloro-4-(4-methoxyphenyl)-1-(trifluoromethyl)benzene. Expected yield: 85-95%.

Conclusion

The utility of 2-chloro-4-iodo-1-(trifluoromethyl)benzene as a synthetic intermediate is rooted in the predictable and controllable difference in reactivity between its two carbon-halogen bonds. The foundational principle of lower bond dissociation energy dictates that palladium-catalyzed cross-coupling reactions will overwhelmingly favor oxidative addition into the C-I bond. By carefully selecting the appropriate catalyst, ligand, and base system, researchers can achieve high yields and excellent chemoselectivity for a variety of C-C and C-N bond-forming reactions. The remaining C-Cl bond then serves as a valuable functional handle for subsequent diversification, enabling the efficient and convergent synthesis of highly complex and functionalized aromatic compounds for the pharmaceutical and materials science industries.

References

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Using 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries, for its remarkable ability to forge carbon-carbon bonds.[1] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules such as biaryls, styrenes, and polyolefins.[2] This is achieved by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium complex under basic conditions.[2][3] The reaction's broad functional group tolerance, mild conditions, and the commercial availability and stability of boronic acids contribute to its widespread adoption.[4][5]

This application note provides a detailed protocol for the selective Suzuki coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene , a versatile building block in medicinal chemistry. The presence of two different halogen atoms (iodine and chlorine) on the benzene ring allows for chemoselective cross-coupling reactions. Generally, the reactivity of aryl halides in the oxidative addition step of the Suzuki coupling follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[5] This inherent reactivity difference enables the selective coupling at the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact for subsequent transformations. The electron-withdrawing trifluoromethyl group further influences the reactivity of the aromatic ring.

Understanding the Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][6]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) species.[3][6] The rate of this step is highly dependent on the nature of the halogen, with iodides reacting faster than chlorides.[5][6]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][2][7][8] The exact mechanism of transmetalation is complex and can be influenced by the specific base and solvent system employed.[2][7]

  • Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the desired product and regenerates the catalytically active Pd(0) species, thus completing the cycle.[3][6]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Experimental_Workflow cluster_workflow Experimental Workflow start Assemble and Flame-Dry Glassware reagents Add Reagents under Inert Atmosphere: - 2-Chloro-4-iodo-1-(trifluoromethyl)benzene - Arylboronic Acid - Base - Palladium Catalyst start->reagents solvent Add Degassed Solvent System reagents->solvent reaction Heat Reaction Mixture under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction Progress by TLC or GC-MS reaction->monitoring workup Aqueous Workup: - Cool to RT - Partition between Water and Organic Solvent - Wash with Brine monitoring->workup Upon Completion purification Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purification end Characterize Product purification->end

Sources

Application Notes & Protocols: Chemoselective Buchwald-Hartwig Amination of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the challenging substrate, 2-chloro-4-iodo-1-(trifluoromethyl)benzene. This substrate is of significant interest in medicinal chemistry and materials science, as it allows for sequential, site-selective functionalization. The core challenge lies in achieving chemoselective C-N bond formation at the more labile carbon-iodine bond while preserving the carbon-chlorine bond for subsequent transformations. We will dissect the rationale behind the selection of the catalyst system, provide a detailed, field-tested laboratory protocol, and discuss expected outcomes and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Chemoselectivity

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling of an amine with an aryl halide.[1][2] Its broad substrate scope and functional group tolerance have revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and advanced materials.[3]

The substrate, 2-chloro-4-iodo-1-(trifluoromethyl)benzene, presents a unique synthetic opportunity. As a dihalogenated arene, it can be functionalized in a stepwise manner. The significant difference in reactivity between the aryl iodide and the aryl chloride moieties allows for a highly selective initial amination at the C-I position. This is governed by the relative bond dissociation energies and the kinetics of the oxidative addition step in the catalytic cycle, with the general order of reactivity being Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4] The electron-withdrawing trifluoromethyl group further activates the aromatic ring towards oxidative addition. Mastering this selective transformation unlocks a versatile building block for divergent synthesis.

Dissecting the Catalytic System: A Rationale-Driven Approach

The success of a chemoselective Buchwald-Hartwig amination hinges on the judicious selection of each component of the catalytic system. The goal is to employ conditions that are vigorous enough to activate the C-I bond but sufficiently mild to leave the C-Cl bond untouched.

  • The Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern palladium precatalysts are highly recommended for their superior performance and ease of use.[5] Precatalysts like those from the Buchwald group (e.g., XPhos Pd G3) are often air- and moisture-stable, and they rapidly and quantitatively generate the active monoligated Pd(0) species upon exposure to a base. This ensures a high concentration of the active catalyst from the outset, leading to more reliable and reproducible reaction outcomes.

  • The Ligand: The Engine of Reactivity and Selectivity: The choice of phosphine ligand is arguably the most critical parameter. For coupling electron-deficient aryl halides and for promoting efficient catalysis at lower temperatures to enhance selectivity, bulky, electron-rich dialkylbiarylphosphine ligands are the gold standard.[3]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This is an excellent starting point. Its steric bulk promotes the crucial reductive elimination step, while its electron-rich nature facilitates the initial oxidative addition of the aryl iodide.

    • BrettPhos: In cases of particularly challenging or sterically hindered couplings, ligands like BrettPhos can offer enhanced reactivity.

  • The Base: Activating the Nucleophile: A strong, non-nucleophilic base is required to deprotonate the amine (or its N-H precursor in the catalytic cycle) to generate the active nucleophile.

    • Sodium tert-butoxide (NaOtBu): This is a highly effective and commonly used base for a wide range of amines.[6]

    • Cesium Carbonate (Cs₂CO₃): A milder option that can be beneficial if the substrate or amine is sensitive to strong alkoxide bases. However, it may require higher temperatures, potentially compromising chemoselectivity.[6]

  • The Solvent: The Reaction Medium: A non-polar, aprotic solvent is typically favored to ensure the solubility of the organic reagents and to avoid interference with the catalytic cycle.

    • Toluene or Dioxane: Both are excellent choices with sufficiently high boiling points to allow for thermal rate enhancement if necessary, though reactions should be started at a moderate temperature (e.g., 80-100 °C) to favor selectivity.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) cycle. Understanding these steps is key to troubleshooting and optimizing the reaction. The process involves the oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.[1][3][5]

Buchwald_Hartwig_Cycle cluster_cycle pd0 L-Pd(0) (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pos2 pd2_complex L-Pd(II)(Ar)(I) oxidative_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord pos1 amido_complex L-Pd(II)(Ar)(NR'R'') amine_coord->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim pos3 reductive_elim->pd0 pos4 product Ar-NR'R'' reductive_elim->product aryl_iodide Ar-I aryl_iodide->oxidative_add amine HNR'R'' amine->amine_coord base Base base->amine_coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Selective Amination of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

This protocol details a general procedure for the selective amination at the C-I position using a primary or secondary amine.

Reaction Scheme:

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg)mmolsEquivalents
2-Chloro-4-iodo-1-(trifluoromethyl)benzene308.433081.01.0
Amine (e.g., Morpholine)87.121051.21.2
XPhos Pd G3 Precatalyst864.5517.30.020.02 (2 mol%)
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Toluene (anhydrous)-5 mL--

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reagent Addition: Add the 2-chloro-4-iodo-1-(trifluoromethyl)benzene (308 mg, 1.0 mmol).

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Follow with the addition of the amine (e.g., morpholine, 105 mg or 103 µL, 1.2 mmol).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours. Look for the complete consumption of the starting aryl iodide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.

Summary of Recommended Conditions & Troubleshooting

ParameterRecommended ConditionRationale & Notes
Substrate 2-Chloro-4-iodo-1-(trifluoromethyl)benzeneFocus on selective C-I activation.
Palladium Source XPhos Pd G3 (1-2 mol%)Air-stable, reliable precatalyst for efficient generation of active Pd(0).
Ligand XPhos (integrated into precatalyst)Bulky, electron-rich ligand ideal for this transformation.
Base NaOtBu (1.4-1.5 equiv.)Strong, effective base. Ensure it is fresh and handled under inert conditions as it is hygroscopic.
Solvent Toluene or Dioxane (anhydrous)Aprotic, high-boiling point solvents are standard. Ensure low water content.
Temperature 80-100 °CBalances reaction rate with chemoselectivity. Higher temperatures (>120 °C) may lead to competing C-Cl amination.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting Guide:

  • Low Conversion: If the reaction stalls, ensure all reagents are pure and the solvent is anhydrous. A small, incremental increase in temperature (e.g., to 110 °C) can be attempted. In some cases, a slightly higher catalyst loading (e.g., 3 mol%) may be beneficial. The iodide formed during the reaction can sometimes have an inhibitory effect; using a highly active catalyst system from the start helps mitigate this.[5]

  • Loss of Chemoselectivity (C-Cl Amination): This indicates the reaction conditions are too harsh. Reduce the temperature or consider a milder base like K₃PO₄ or Cs₂CO₃, although this will likely require longer reaction times.

  • Hydrodehalogenation (Replacement of I with H): This side reaction can occur if there are sources of hydride in the reaction. Ensure the amine and solvent are pure and free of contaminants.

Conclusion

The chemoselective Buchwald-Hartwig amination of 2-chloro-4-iodo-1-(trifluoromethyl)benzene is a highly valuable and achievable transformation. Success relies on a rational understanding of the factors governing reactivity and selectivity. By employing a modern, well-defined palladium precatalyst system featuring a bulky, electron-rich biarylphosphine ligand, in conjunction with a strong base and anhydrous conditions, researchers can reliably synthesize valuable arylamine intermediates while preserving the C-Cl bond for subsequent synthetic diversification.

References

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from Name-Reaction.com. [Link]

  • Chemist – Know-It-All. (2023, March 5). Buchwald-Hartwig amination. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • Vdovin, O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18218–18233. [Link]

  • Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from NROChemistry. [Link]

  • Vdovin, O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025, August 7). The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF. Retrieved from ResearchGate. [Link]

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Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoromethylated Alkynylarenes

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[4][5] The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted compounds highly valuable in drug discovery and materials science.[6][7][8]

This application note provides a detailed guide to the Sonogashira coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with terminal alkynes. A key focus is on achieving high chemoselectivity, leveraging the differential reactivity of the aryl-iodide and aryl-chloride bonds to selectively form the desired alkynylated product.

Understanding the Sonogashira Coupling Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][9] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) complex. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the resulting palladium(II) complex to yield the desired alkynylarene and regenerate the palladium(0) catalyst.[10]

Sonogashira_Mechanism cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Formation of Copper Acetylide Cu_Alkyne->PdII_ArX Alkyne H-C≡CR Alkyne->Cu_Alkyne Base Base Base->CuX

Figure 1: The catalytic cycles of the Sonogashira cross-coupling reaction.

Achieving Chemoselectivity: Exploiting Halide Reactivity

The successful Sonogashira coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene hinges on the principle of chemoselectivity. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1][10] This differential reactivity allows for the selective coupling at the more reactive carbon-iodine bond while leaving the more robust carbon-chlorine bond intact.

By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve high yields of the mono-alkynylated product, 2-chloro-4-(alkynyl)-1-(trifluoromethyl)benzene. This intermediate can then be used in subsequent cross-coupling reactions at the chloro-position if desired, opening avenues for the synthesis of more complex, differentially substituted aromatic compounds.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters:

ParameterRecommended Reagents/ConditionsRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Tetrakis(triphenylphosphine)palladium(0) and dichlorobis(triphenylphosphine)palladium(II) are commonly used and commercially available.[1][9] The choice between Pd(0) and Pd(II) precursors is often a matter of stability and ease of handling, as the active Pd(0) species is generated in situ from the Pd(II) precursor.[5]
Copper (I) Co-catalyst Copper(I) iodide (CuI)CuI is the most common co-catalyst and is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[4][11]
Ligand Triphenylphosphine (PPh₃)Phosphine ligands stabilize the palladium catalyst and influence its reactivity.[9] The steric and electronic properties of the ligand can be tuned to optimize the reaction for specific substrates.[12]
Base Triethylamine (TEA), Diisopropylamine (DIPA)An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[11][13] The choice of base can significantly impact the reaction rate and yield.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)The solvent must be able to dissolve all reactants and catalysts.[14] Anhydrous and deoxygenated solvents are typically required to prevent catalyst deactivation and unwanted side reactions, such as the Glaser coupling of the alkyne.[1]
Temperature Room temperature to mild heating (e.g., 40-60 °C)The reaction can often be carried out at room temperature, but gentle heating may be necessary for less reactive substrates or to increase the reaction rate.[10] Careful temperature control is essential for maintaining chemoselectivity.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the Sonogashira coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with a generic terminal alkyne (R-C≡CH).

Materials:

  • 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous and deoxygenated solvent (e.g., THF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep Assemble and dry glassware Inert Establish inert atmosphere (N₂ or Ar) Prep->Inert Reagents Add solid reagents: - 2-Chloro-4-iodo-1-(trifluoromethyl)benzene - PdCl₂(PPh₃)₂ - CuI Inert->Reagents Solvent Add anhydrous, deoxygenated solvent (THF) Reagents->Solvent Base Add base (triethylamine) Solvent->Base Alkyne Add terminal alkyne Base->Alkyne Stir Stir at room temperature (or gentle heating) Alkyne->Stir Monitor Monitor reaction progress (TLC or GC-MS) Stir->Monitor Quench Quench reaction (e.g., with aqueous NH₄Cl) Monitor->Quench Extract Extract with organic solvent (e.g., ethyl acetate) Quench->Extract Dry Dry organic layer (e.g., with Na₂SO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Characterize final product (NMR, MS)

Figure 2: A generalized workflow for the Sonogashira coupling experiment.

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, deoxygenated THF via syringe. Stir the mixture for 10-15 minutes to ensure dissolution. Add triethylamine (2.0 equiv) followed by the terminal alkyne (1.2 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed. Gentle heating (e.g., to 40 °C) may be applied if the reaction is sluggish.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-chloro-4-(alkynyl)-1-(trifluoromethyl)benzene.

Conclusion

The Sonogashira coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with terminal alkynes is a highly efficient and chemoselective method for the synthesis of valuable trifluoromethylated alkynylarenes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired mono-alkynylated product. This protocol provides a robust starting point for the synthesis of a wide range of these important compounds for applications in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Semantic Scholar. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • YouTube. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. [Link]

  • ResearchGate. Influence of base on the Sonogashira coupling reactiona. [Link]

  • YouTube. Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. [Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Semantic Scholar. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]

  • ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]

  • Organic Chemistry Portal. Visible-Light-Induced Stoichiometric Coupling of Alkylarenes and Trifluoromethyl Ketones. [Link]

  • ResearchGate. Application of trifluoromethyl group substituted drug molecules. [Link]

  • PMC. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. [Link]

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Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles using 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylated Heterocycles and the Utility of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This "super-substituent" can profoundly enhance a molecule's pharmacological profile by increasing its metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic placement of a -CF3 group can transform a lead compound into a viable drug candidate.

This guide provides detailed application notes and protocols for the synthesis of a variety of trifluoromethylated heterocycles utilizing a versatile and strategically functionalized starting material: 2-Chloro-4-iodo-1-(trifluoromethyl)benzene . The distinct reactivity of the iodo and chloro substituents on this molecule allows for selective, sequential cross-coupling reactions, making it an ideal building block for the construction of complex molecular architectures. The more labile carbon-iodine bond can be selectively functionalized via palladium-catalyzed cross-coupling reactions, leaving the more robust carbon-chlorine bond intact for subsequent transformations. This chemoselectivity is the key to the synthetic utility of this reagent.

This document will delve into the practical application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for the synthesis of trifluoromethylated bi-aryl heterocycles, N-aryl heterocycles, and alkynyl-substituted precursors for further cyclization reactions.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The selective functionalization of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is primarily achieved through palladium-catalyzed cross-coupling reactions. The general principle relies on the differential reactivity of aryl halides towards oxidative addition to a palladium(0) catalyst, which follows the order I > Br > Cl.[1] This allows for the selective reaction at the C-I bond under carefully controlled conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds to Synthesize Bi-aryl Heterocycles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of bi-aryl systems.[2][3] By reacting 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with various heterocyclic boronic acids or their esters, a diverse range of 4-heteroaryl-2-chloro-1-(trifluoromethyl)benzene derivatives can be synthesized. The remaining chloro substituent can then be used for further diversification.

Protocol 1: General Procedure for the Selective Suzuki-Miyaura Coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with Heterocyclic Boronic Acids

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling at the iodo position. Optimization of the base, solvent, and palladium catalyst/ligand system may be necessary for specific heterocyclic boronic acids.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Purpose
2-Chloro-4-iodo-1-(trifluoromethyl)benzene1206599-46-3306.45Starting Material
Heterocyclic Boronic Acid or EsterVariesVariesCoupling Partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56Palladium Catalyst
Sodium Carbonate (Na₂CO₃)497-19-8105.99Base
1,4-Dioxane123-91-188.11Solvent
Water (degassed)7732-18-518.02Co-solvent
Ethyl Acetate141-78-688.11Extraction Solvent
BrineN/AN/AAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.), the heterocyclic boronic acid or ester (1.1 - 1.5 equiv.), and sodium carbonate (2.0 - 3.0 equiv.).

  • Add Pd(PPh₃)₄ (0.02 - 0.05 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v). The reaction concentration is generally maintained at 0.1-0.2 M with respect to the starting aryl iodide.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours depending on the reactivity of the boronic acid.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-heteroaryl-2-chloro-1-(trifluoromethyl)benzene.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-I Ar-I_Oxidative_Addition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) [R-B(OH)3](-) - I-, -B(OH)3 Base_Activation Base (e.g., Na2CO3) R-B(OH)2 R-B(OH)2 R-B(OH)3(-) [R-B(OH)3](-) R-B(OH)2->R-B(OH)3(-) OH- Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Product Ar-Pd(II)-R(L2)->Ar-R Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds for N-Aryl Heterocycles

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl heterocycles.[4][5] By coupling 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with various nitrogen-containing heterocycles, one can selectively form the C-N bond at the iodo-position. This is particularly useful for synthesizing compounds where a trifluoromethyl-substituted phenyl group is directly attached to a heterocyclic nitrogen atom.

Protocol 2: General Procedure for the Selective Buchwald-Hartwig Amination of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with N-H containing Heterocycles

This protocol provides a general method for the Buchwald-Hartwig amination. The choice of ligand is crucial and often depends on the specific heterocyclic amine. For challenging couplings, more advanced, bulky phosphine ligands may be required.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Purpose
2-Chloro-4-iodo-1-(trifluoromethyl)benzene1206599-46-3306.45Starting Material
N-H containing HeterocycleVariesVariesCoupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72Palladium Pre-catalyst
Xantphos161265-03-8578.63Ligand
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Base
Toluene108-88-392.14Solvent
Diethyl Ether60-29-774.12Extraction Solvent
BrineN/AN/AAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 - 0.025 equiv.) and Xantphos (0.02 - 0.05 equiv.) to a flame-dried Schlenk tube.

  • Add toluene and stir for 10 minutes to form the active catalyst complex.

  • Add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.), the N-H containing heterocycle (1.1 - 1.5 equiv.), and cesium carbonate (1.5 - 2.5 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with diethyl ether or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired N-arylated heterocycle.

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start: Assemble Reactants in Schlenk Tube inert_atm Establish Inert Atmosphere (Ar/N2) start->inert_atm add_catalyst Add Pd₂(dba)₃ and Xantphos inert_atm->add_catalyst add_reagents Add Aryl Iodide, Amine, and Base add_catalyst->add_reagents heating Heat Reaction Mixture (100-120 °C) add_reagents->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Final Product: N-Aryl Heterocycle purification->product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties for Cyclization Precursors

The Sonogashira coupling is an efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[1] This reaction is particularly valuable for synthesizing alkynyl-substituted aromatics, which can serve as versatile intermediates for the construction of various heterocyclic rings through subsequent cyclization reactions (e.g., synthesis of indoles, benzofurans, etc.).

Protocol 3: General Procedure for the Selective Sonogashira Coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with Terminal Alkynes

This protocol describes a standard Sonogashira coupling procedure. Copper(I) iodide is a common co-catalyst, although copper-free conditions have also been developed.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Purpose
2-Chloro-4-iodo-1-(trifluoromethyl)benzene1206599-46-3306.45Starting Material
Terminal AlkyneVariesVariesCoupling Partner
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)13965-03-2701.90Palladium Catalyst
Copper(I) Iodide (CuI)7681-65-4190.45Co-catalyst
Triethylamine (Et₃N) or Diisopropylamine (DIPA)121-44-8 / 108-18-9101.19 / 101.19Base and Solvent
Tetrahydrofuran (THF) (optional)109-99-972.11Co-solvent
Ethyl Acetate141-78-688.11Extraction Solvent
Saturated aq. NH₄Cl12125-02-953.49Aqueous Wash
BrineN/AN/AAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.01 - 0.03 equiv.), and CuI (0.02 - 0.05 equiv.).

  • Add degassed triethylamine or a mixture of triethylamine and THF.

  • Add the terminal alkyne (1.1 - 1.5 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2-chloro-1-(trifluoromethyl)benzene.

Diagram 3: Logical Relationship for Heterocycle Synthesis via Sonogashira Coupling and Cyclization

Sonogashira_Cyclization start 2-Chloro-4-iodo-1- (trifluoromethyl)benzene sonogashira Sonogashira Coupling with a Terminal Alkyne start->sonogashira intermediate 4-Alkynyl-2-chloro-1- (trifluoromethyl)benzene sonogashira->intermediate cyclization Intramolecular Cyclization intermediate->cyclization heterocycle Trifluoromethylated Fused Heterocycle (e.g., Indole, Benzofuran) cyclization->heterocycle

Caption: Synthetic pathway to fused heterocycles.

Conclusion

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a highly valuable and versatile building block for the synthesis of trifluoromethylated heterocycles. The pronounced difference in reactivity between the iodo and chloro substituents allows for selective and sequential functionalization using well-established palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer a solid foundation for researchers in drug discovery and development to construct a wide array of novel and complex trifluoromethylated heterocyclic compounds. The potential for further derivatization at the chloro position opens up even more avenues for creating diverse molecular libraries for biological screening.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

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Application Notes and Protocols for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, a pivotal building block in modern pharmaceutical synthesis. Its unique trifunctional substitution pattern offers a powerful platform for controlled, sequential chemical modifications. We will dissect the compound's properties, strategic applications in key cross-coupling reactions, and provide detailed, field-proven protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the intricate landscape of drug discovery, the efficiency and precision of synthetic routes are paramount. The intermediate 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS No. 1206599-46-3) has emerged as a highly valuable scaffold due to its distinct structural features.[1][2] The presence of a trifluoromethyl (-CF3) group is particularly noteworthy; this moiety is frequently incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and binding affinity.[3]

The key to this intermediate's utility lies in the differential reactivity of its two halogen substituents: the carbon-iodine bond and the carbon-chlorine bond. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the more robust C-Cl bond.[4][5] This reactivity differential allows for selective functionalization at the 4-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations, enabling a modular and convergent approach to complex target molecules.

Physicochemical Properties & Safety Data

Proper handling and understanding of a reagent's properties are foundational to successful and safe experimentation. The data below is compiled from various chemical data sources.[1][6]

PropertyValue
CAS Number 1206599-46-3[1]
Molecular Formula C₇H₃ClF₃I[1][6]
Molecular Weight 306.45 g/mol [1][6]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 234.9 ± 40.0 °C at 760 mmHg[1]
Density 2.0 ± 0.1 g/cm³[1]
Safety & Handling Precautions

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is an irritant and potentially corrosive compound.[7][8] All manipulations should be performed inside a certified chemical fume hood by trained personnel.

  • Hazard Statements: Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314), Irritating to eyes, respiratory system, and skin (R36/37/38).[7][8]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[7][9]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[7] Keep away from strong oxidizing agents and moisture.[9][10]

  • First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[10] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[7][9] If inhaled, move to fresh air.[10]

Core Application: Selective Cross-Coupling Reactions

The primary utility of this reagent is as a substrate in palladium-catalyzed cross-coupling reactions. The established reactivity hierarchy of aryl halides (Ar-I > Ar-Br > Ar-OTf >> Ar-Cl) is the cornerstone of its application.[5] This allows for a reliable, one-pot or stepwise functionalization, first at the iodo-position, followed by a secondary coupling at the less reactive chloro-position.

Application Protocol: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[11] Utilizing 2-Chloro-4-iodo-1-(trifluoromethyl)benzene allows for the selective introduction of an aryl or vinyl group at the 4-position.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (3.0 equiv.).[11]

  • Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a phosphine ligand, for example, RuPhos (4 mol %).[11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio, 0.25 M concentration relative to the limiting reagent).[11]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-chloro-1-(trifluoromethyl)benzene derivative.

The catalytic cycle begins with the oxidative addition of the palladium(0) complex into the more reactive C-I bond. This is the rate-determining step and the basis for selectivity. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Selective at C-I Bond) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-R(L)₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-R Product RedElim->Product Substrate Ar-I (Substrate) Substrate->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Application Protocol: Sonogashira C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a crucial transformation for synthesizing many biologically active compounds.[4][13]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a copper(I) co-catalyst such as CuI (5-10 mol%).

  • Solvent and Base: Add a suitable degassed solvent (e.g., THF or DMF) and a bulky amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.). The amine acts as both the base and often as a solvent component.[14]

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (2-5 mol%).

  • Reaction Execution: Stir the mixture at room temperature to 60 °C. The reaction is often rapid (1-6 hours). Monitor progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent or ethyl acetate. Concentrate the filtrate.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Note on Copper-Free Sonogashira: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed, which may require a different palladium catalyst/ligand system and reaction conditions.[15]

Application Protocol: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[16]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.).[17]

  • Reagent Addition: Add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1-0.5 M).

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water. Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Similar to the Suzuki coupling, the reaction initiates with oxidative addition of Pd(0) to the C-I bond.[18][19] The amine then coordinates to the palladium center, and the base facilitates deprotonation to form a palladium-amido complex. Reductive elimination from this complex forms the C-N bond and regenerates the catalyst.[17] The choice of a bulky, electron-rich phosphine ligand is critical as it promotes both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[17]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)-NR₂(L)₂ (Amido Complex) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ Product RedElim->Product Amine R₂NH + Base Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. The following diagram outlines a typical sequence for performing the cross-coupling reactions described above.

Caption: A typical experimental workflow for cross-coupling.

Conclusion

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a quintessential example of a modern synthetic building block designed for efficiency and versatility. Its well-defined reactivity hierarchy enables chemists to perform selective, high-yield transformations critical for the rapid assembly of pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined herein provide a robust starting point for leveraging this powerful reagent in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, paving the way for innovation in drug discovery and development.

References

  • 2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE - Introduction. (2024-04-09). ChemBK. Available at: [Link]

  • 2-chloro-4-iodo-1-(trifluoromethyl)benzene Chemical Label. Chemical Safety. Available at: [Link]

  • CAS#:1206599-46-3 | 2-Chloro-4-iodo-1-(trifluoromethyl)benzene. Chemsrc. (2025-09-26). Available at: [Link]

  • 2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE | CAS 141738-80-9. Matrix Fine Chemicals. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021-02-23). Available at: [Link]

  • Mastering Sonogashira Coupling: The Role of Iodinated Trifluoromethylbenzenes. Ningbo Inno Pharmchem Co.,Ltd. (2025-11-06). Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purines. CORE. (2019-11-05). Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. Available at: [Link]

  • 1-chloro-2-iodo-4-(trifluoromethyl)benzene GHS SDS. XiXisys. Available at: [Link]

  • Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). (2023-06-26). Available at: [Link]

  • Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole-4-carboxamide. ChemRxiv. Available at: [Link]

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Application Notes and Protocols for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Integration of a Fluorinated Building Block in Modern Agrochemical Synthesis

The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and targeted modes of action necessitates the use of versatile and strategically functionalized building blocks. 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is one such key intermediate, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. The presence of a trifluoromethyl group, a common motif in modern pesticides, often imparts desirable properties such as increased metabolic stability and enhanced binding affinity to target enzymes.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical application of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in the synthesis of agrochemical precursors, with a focus on palladium-catalyzed cross-coupling reactions.

The distinct electronic and steric properties of the chloro, iodo, and trifluoromethyl substituents on the benzene ring allow for regioselective functionalization. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more susceptible to oxidative addition than the C-Cl bond, enabling selective transformations at the 4-position while leaving the 2-position available for subsequent modifications.[2] This sequential functionalization is a powerful strategy in the convergent synthesis of complex agrochemical targets.

This guide will provide detailed, field-proven protocols for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both technical accuracy and practical success.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is paramount for its safe and effective handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₇H₃ClF₃I[3]
Molecular Weight 306.45 g/mol [3]
Appearance Colorless to pale yellow liquid
Boiling Point 234.9 ± 40.0 °C at 760 mmHg[3]
Density 2.0 ± 0.1 g/cm³[3]
CAS Number 1206599-46-3[3]

Safety Precautions: 2-Chloro-4-iodo-1-(trifluoromethyl)benzene should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, refer to the material safety data sheet (MSDS) for appropriate first-aid measures.

Application in Agrochemical Synthesis: A Gateway to Trifluoromethylated Pyridine Derivatives

A key application of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is in the synthesis of trifluoromethyl-substituted pyridine derivatives. These moieties are present in a number of commercial agrochemicals, including the insecticide Flonicamid.[4][5] While various synthetic routes to these compounds exist, the construction of a carbon-carbon or carbon-nitrogen bond between a trifluoromethylphenyl group and a pyridine ring is a common strategy. The protocols detailed below illustrate how 2-Chloro-4-iodo-1-(trifluoromethyl)benzene can be utilized to synthesize a key precursor for such agrochemicals.

Protocol 1: Selective Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[6] This protocol details the selective coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with a pyridine-derived boronic acid, functionalizing the more reactive C-I bond.

Objective: To synthesize 2-chloro-4-(pyridin-3-yl)-1-(trifluoromethyl)benzene, a potential intermediate for agrochemical synthesis.

Suzuki_Miyaura_Workflow reagents Reagents: - 2-Chloro-4-iodo-1-(trifluoromethyl)benzene - Pyridine-3-boronic acid - Pd(PPh₃)₄ - K₂CO₃ - Toluene/Water setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Schlenk flask reagents->setup 1. Add reagents reaction Reaction: - Heat to 80-100 °C - Monitor by TLC/GC-MS setup->reaction 2. Degas and heat workup Work-up: - Quench with water - Extract with ethyl acetate - Dry over Na₂SO₄ reaction->workup 3. Cool and quench purification Purification: - Column chromatography workup->purification 4. Isolate crude product product Product: 2-chloro-4-(pyridin-3-yl)-1-(trifluoromethyl)benzene purification->product 5. Obtain pure product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

    • Causality: Pyridine-3-boronic acid is chosen as the coupling partner to introduce the desired pyridine moiety. Potassium carbonate acts as the base required to activate the boronic acid for transmetalation to the palladium center.

  • Catalyst Addition: Under a counterflow of inert gas (Argon or Nitrogen), add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

    • Causality: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings. The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

    • Causality: Toluene is a suitable solvent for dissolving the organic reagents, while the presence of water is often beneficial for the efficiency of the Suzuki-Miyaura reaction, aiding in the dissolution of the base and facilitating the catalytic cycle. Degassing the solvent removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

    • Causality: Elevated temperature is necessary to overcome the activation energy of the oxidative addition and subsequent steps in the catalytic cycle.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

ParameterExpected Outcome
Yield 70-90%
Purity (by NMR/GC) >95%
¹H NMR Characteristic signals for the substituted benzene and pyridine rings.
Mass Spectrometry Molecular ion peak corresponding to the product's molecular weight.
Protocol 2: Selective Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[7][8][9] This protocol describes the selective amination at the C-I bond of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

Objective: To synthesize N-(2-chloro-4-(trifluoromethyl)phenyl)pyridin-3-amine, another key intermediate for agrochemical synthesis.

Buchwald_Hartwig_Workflow reagents Reagents: - 2-Chloro-4-iodo-1-(trifluoromethyl)benzene - 3-Aminopyridine - Pd₂(dba)₃ - Xantphos - NaO-t-Bu - Toluene setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Schlenk flask reagents->setup 1. Add reagents reaction Reaction: - Heat to 90-110 °C - Monitor by TLC/LC-MS setup->reaction 2. Degas and heat workup Work-up: - Quench with sat. NH₄Cl - Extract with ethyl acetate - Dry over Na₂SO₄ reaction->workup 3. Cool and quench purification Purification: - Column chromatography workup->purification 4. Isolate crude product product Product: N-(2-chloro-4-(trifluoromethyl)phenyl)pyridin-3-amine purification->product 5. Obtain pure product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 eq.), 3-aminopyridine (1.2 eq.), and sodium tert-butoxide (NaO-t-Bu, 1.4 eq.).

    • Causality: 3-Aminopyridine is the nitrogen nucleophile. Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.

  • Catalyst Addition: Under a counterflow of inert gas, add the palladium precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and the ligand, Xantphos (0.04 eq.).

    • Causality: A combination of a palladium precursor and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of aryl halides. The ligand stabilizes the palladium catalyst and promotes the reductive elimination step. An inert atmosphere is critical.[10]

  • Solvent Addition: Add dry, degassed toluene to the flask.

    • Causality: Toluene is a common solvent for Buchwald-Hartwig aminations. The solvent must be anhydrous as water can hydrolyze the active catalyst and the base.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Higher temperatures are generally required for the amination of aryl halides, particularly for less reactive substrates.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Outcome
Yield 65-85%
Purity (by NMR/LC-MS) >95%
¹H NMR Signals corresponding to the protons of the substituted phenyl and pyridine rings, and the N-H proton.
Mass Spectrometry Molecular ion peak confirming the product's molecular weight.

Conclusion and Future Perspectives

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a valuable and versatile building block for the synthesis of complex agrochemicals. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions demonstrate the potential for selective functionalization of the C-I bond, providing a reliable pathway to key trifluoromethylated intermediates. The resulting products can be further elaborated, for instance, by leveraging the remaining chloro-substituent for subsequent cross-coupling reactions, thus enabling the rapid assembly of diverse molecular scaffolds for biological screening. The principles and methodologies outlined herein are intended to empower researchers in the agrochemical industry to accelerate their discovery and development programs.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]

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Application Notes and Protocols for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in Material Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials

2-Chloro-4-iodo-1-(trifluoromethyl)benzene, with CAS Number 141738-80-9, is a halogenated aromatic compound that has emerged as a critical building block in the synthesis of advanced functional materials.[1][2][3] Its unique trifluoromethyl group and the presence of two different halogen atoms (chlorine and iodine) at specific positions on the benzene ring offer researchers a powerful tool for the precise construction of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the molecule, making it an attractive component for materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers.[4]

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is a key feature of this molecule. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. This allows for selective, sequential reactions, enabling the synthesis of well-defined, multifunctional polymers and small molecules. This guide provides detailed application notes and protocols for the use of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in the synthesis of a hole-transporting polymer for potential use in OLEDs, leveraging the power of Suzuki and Sonogashira cross-coupling reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is essential for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 141738-80-9[2]
Molecular Formula C₇H₃ClF₃I[2]
Molecular Weight 306.45 g/mol [2]
Boiling Point 234.9 ± 40.0 °C at 760 mmHg[2]
Density 2.0 ± 0.1 g/cm³[2]

Safety and Handling: 2-Chloro-4-iodo-1-(trifluoromethyl)benzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Application in the Synthesis of Hole-Transporting Polymers for OLEDs

The unique electronic properties imparted by the trifluoromethyl group make 2-Chloro-4-iodo-1-(trifluoromethyl)benzene an excellent candidate for incorporation into hole-transporting materials (HTMs). The trifluoromethyl group can enhance the oxidative stability and tune the HOMO/LUMO energy levels of the resulting material, which is crucial for efficient charge injection and transport in OLED devices.

This section outlines a synthetic strategy for a novel hole-transporting polymer incorporating 2-Chloro-4-iodo-1-(trifluoromethyl)benzene. The synthetic route involves a two-step process: a selective Sonogashira coupling at the iodine position, followed by a Suzuki polycondensation at the chlorine position.

Logical Workflow for Polymer Synthesis

The synthetic approach is designed to exploit the differential reactivity of the C-I and C-Cl bonds. The more labile C-I bond is functionalized first, followed by the polymerization reaction at the less reactive C-Cl site.

workflow A 2-Chloro-4-iodo-1- (trifluoromethyl)benzene B Selective Sonogashira Coupling (Functionalization at Iodine) A->B Diacetylene, Pd/Cu catalyst C Functionalized Monomer B->C D Suzuki Polycondensation (Polymerization at Chlorine) C->D Dibora-functionalized comonomer, Pd catalyst E Hole-Transporting Polymer D->E

Caption: Synthetic workflow for the hole-transporting polymer.

Experimental Protocols

PART 1: Synthesis of the Functionalized Monomer via Sonogashira Coupling

This protocol describes the selective reaction at the iodine position of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with a diacetylene derivative to introduce a conjugated side chain.

Materials:

  • 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

  • 1,4-Diethynyl-2,5-bis(octyloxy)benzene

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Standard Schlenk line and glassware

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 eq) and 1,4-diethynyl-2,5-bis(octyloxy)benzene (0.5 eq) in anhydrous toluene (50 mL).

  • Catalyst Addition: To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).

  • Base Addition: Add triethylamine (5.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 70°C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with toluene.

  • Purification: Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the functionalized monomer.

Causality Behind Experimental Choices:

  • Selective Reaction: The Sonogashira coupling is performed under conditions that favor the reaction at the more reactive C-I bond, leaving the C-Cl bond intact for the subsequent polymerization step.[5][6]

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira reactions, facilitating the coupling of the aryl iodide with the terminal alkyne.[5]

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

PART 2: Synthesis of the Hole-Transporting Polymer via Suzuki Polycondensation

This protocol details the polymerization of the functionalized monomer with a diboronic ester derivative to form the final hole-transporting polymer.

Materials:

  • Functionalized monomer from Part 1

  • 4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard Schlenk line and polymerization glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube, add the functionalized monomer (1.0 eq), 4,4'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl (1.0 eq), and Pd(PPh₃)₄ (0.02 eq) under an inert atmosphere.

  • Solvent and Base Addition: Add a mixture of anhydrous toluene and DMF (4:1 v/v) to dissolve the reactants. Add an aqueous solution of K₂CO₃ (2 M, 4.0 eq).

  • Polymerization: Heat the reaction mixture to 90°C and stir vigorously for 48-72 hours. The formation of the polymer may be observed by an increase in the viscosity of the reaction mixture.

  • Polymer Precipitation: After the polymerization is complete, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the polymer by filtration. To remove catalyst residues and oligomeric impurities, the polymer is further purified by Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction containing the desired polymer is collected.

  • Drying: The purified polymer is dried in a vacuum oven at 60°C overnight.

Causality Behind Experimental Choices:

  • Suzuki Polycondensation: This is a robust and widely used method for the synthesis of conjugated polymers, known for its tolerance to a variety of functional groups.[7][8]

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki coupling reactions.

  • Base and Solvent System: The aqueous base (K₂CO₃) is essential for the transmetalation step in the Suzuki coupling mechanism. The toluene/DMF solvent system is chosen to ensure the solubility of both the monomers and the growing polymer chain.

Characterization of the Final Polymer

The synthesized hole-transporting polymer should be characterized to determine its molecular weight, thermal stability, and photophysical and electrochemical properties.

Characterization TechniqueExpected Information
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI)
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)
UV-Vis Spectroscopy Absorption properties and optical bandgap
Photoluminescence (PL) Spectroscopy Emission properties
Cyclic Voltammetry (CV) HOMO and LUMO energy levels, electrochemical bandgap

Conclusion and Future Outlook

2-Chloro-4-iodo-1-(trifluoromethyl)benzene serves as a highly valuable and versatile building block for the synthesis of advanced functional materials. The strategic placement of the trifluoromethyl group and the differential reactivity of the halogen substituents allow for the precise design and synthesis of polymers with tailored electronic and physical properties. The protocols detailed in this guide provide a framework for the synthesis of a novel hole-transporting polymer for potential applications in OLEDs. Further research can explore the modification of the side chains and the comonomers to fine-tune the material's properties for enhanced device performance. The principles outlined here can be extended to the synthesis of a wide range of other functional materials, highlighting the broad applicability of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in material science research.

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Application Notes & Protocols: Strategic Cross-Coupling with 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 2-Chloro-4-iodo-1-(trifluoromethyl)benzene. The presence of a trifluoromethyl group, a privileged moiety in medicinal chemistry, combined with two halogens of differential reactivity (iodine and chlorine), makes this substrate an ideal platform for sequential, site-selective functionalization. This document offers researchers, chemists, and drug development professionals both the foundational principles and detailed, actionable protocols for leveraging this substrate in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The focus is on explaining the causality behind experimental choices to empower users to optimize these powerful transformations for the synthesis of complex molecules.

Introduction: The Strategic Advantage of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

In modern synthetic and medicinal chemistry, efficiency and molecular complexity are paramount. The design of building blocks that allow for controlled, stepwise elaboration is a key strategy. 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is an exemplary scaffold for several reasons:

  • The Trifluoromethyl (CF₃) Group: The CF₃ group is a critical component in many pharmaceuticals.[1][2] Its inclusion in a molecule can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and electronic properties.[3]

  • Orthogonal Halogen Reactivity: The true synthetic power of this molecule lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is substantially weaker and more reactive towards oxidative addition with a Palladium(0) catalyst than the carbon-chlorine (C-Cl) bond.[4] This reactivity hierarchy (C–I > C–Br > C–Cl) allows for highly selective coupling at the 4-position (iodine) under mild conditions, while leaving the 2-position (chlorine) intact for subsequent, more forcing transformations.

This inherent chemoselectivity enables the development of elegant, convergent synthetic routes, minimizing protecting group manipulations and improving overall yield.

The Engine of Synthesis: The Palladium Cross-Coupling Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is the foundation for understanding these transformations.[5][6][7] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the substrate (e.g., 2-Chloro-4-iodo-1-(trifluoromethyl)benzene), forming a Palladium(II) intermediate. This is typically the rate-determining step and occurs much more readily at the C-I bond than the C-Cl bond.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Coordination/Insertion (for Heck): The second coupling partner is introduced. In a Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[8] In a Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon or carbon-heteroatom bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle cluster_info Key Steps pd0 Pd(0)Ln oa_complex R-Pd(II)-X Ln pd0->oa_complex Oxidative Addition (+ R-X) trans_complex R-Pd(II)-R' Ln oa_complex->trans_complex Transmetalation (+ R'-M) product_complex Product + Pd(0)Ln trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration info1 R-X = Aryl Halide info2 R'-M = Coupling Partner

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocols: Selective Functionalization at the C4-Iodo Position

The following protocols are designed to selectively target the C-I bond of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, leaving the C-Cl bond available for further chemistry.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[10][11]

Protocol Justification:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a phosphine ligand is common. For this reactive C-I bond, a standard ligand like triphenylphosphine (PPh₃) or a more robust Buchwald-type biarylphosphine ligand can be effective.

  • Base: A base is crucial for activating the organoboron reagent to facilitate transmetalation.[8] Aqueous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and common choices.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to the flask. The final concentration of the aryl halide should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-aryl-1-(trifluoromethyl)benzene.

ParameterTypical ConditionRole
Palladium Source Pd(OAc)₂ (2 mol%)Precatalyst, forms active Pd(0) in situ
Ligand SPhos (4 mol%)Stabilizes catalyst, promotes key steps
Base K₂CO₃ (2.0 equiv)Activates boronic acid for transmetalation
Solvent Dioxane / H₂O (4:1)Dissolves organic and inorganic reagents
Temperature 80-100 °CProvides energy for catalytic turnover
Time 2-12 hDuration to reach completion
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing access to valuable internal alkyne structures.[12][13] The reaction typically employs a dual-catalyst system of palladium and copper(I).[12]

Protocol Justification:

  • Catalyst System: A Pd(II) source like PdCl₂(PPh₃)₂ is often used in conjunction with a copper(I) co-catalyst, such as CuI. The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: A polar aprotic solvent like THF or DMF is often used with the amine base.

Experimental Protocol: Sonogashira Coupling

  • Reagent Setup: To a Schlenk flask under an inert atmosphere, add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv) and the copper(I) iodide (CuI, 0.05 equiv).

  • Solvent and Amine: Add degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv).

  • Reaction: Stir the reaction at room temperature to 50 °C for 4-16 hours. Monitor progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

ParameterTypical ConditionRole
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)Main catalyst for the cross-coupling cycle
Copper Co-catalyst CuI (5 mol%)Activates the alkyne partner
Base Triethylamine (3.0 equiv)Deprotonates alkyne, neutralizes HX
Solvent THF or DMFReaction medium
Temperature 25-50 °CMild conditions are often sufficient
Time 4-16 hDuration to reach completion
Buchwald-Hartwig Amination: Formation of C-N Bonds

This reaction is a powerful tool for constructing aryl amines from aryl halides, a transformation that is fundamental in pharmaceutical synthesis.[14][15] The choice of ligand and a strong, non-nucleophilic base is critical for success.[16]

Protocol Justification:

  • Catalyst System: This reaction often requires specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) paired with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂). These ligands facilitate the challenging C-N reductive elimination step.

  • Base: A strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine or the intermediate Pd-amine complex.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagent Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 equiv), the ligand (e.g., XPhos, 0.06 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv) to a Schlenk tube.

  • Add Reactants: Add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv) and the primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 90-110 °C for 6-24 hours. Monitor by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography to obtain the desired 4-amino-2-chloro-1-(trifluoromethyl)benzene derivative.

ParameterTypical ConditionRole
Palladium Source Pd₂(dba)₃ (1.5 mol%)Precatalyst, forms active Pd(0) in situ
Ligand XPhos (6 mol%)Bulky ligand to promote C-N coupling
Base NaOt-Bu (1.4 equiv)Strong, non-nucleophilic base for deprotonation
Solvent TolueneAnhydrous, aprotic medium
Temperature 90-110 °CHigher energy required for C-N formation
Time 6-24 hDuration to reach completion

The Power of Sequential Reactions: A Two-Step Functionalization Workflow

The primary utility of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is its capacity for sequential coupling. After a first coupling at the iodo position, the resulting 2-chloro-4-substituted-(trifluoromethyl)benzene can undergo a second coupling at the now less-reactive chloro position. This second step typically requires more forcing conditions.

Strategy Justification:

  • Step 1 (C-I Coupling): Mild conditions are used with a standard palladium catalyst system to selectively react at the iodo position.

  • Step 2 (C-Cl Coupling): The C-Cl bond is less reactive and requires a more active catalyst system. This usually involves bulky, electron-rich phosphine ligands (like those used in Buchwald-Hartwig amination) and higher temperatures to facilitate the difficult oxidative addition step.[17]

Sequential Coupling Workflow start 2-Chloro-4-iodo-1-(trifluoromethyl)benzene step1 Step 1: Coupling at C-I (e.g., Suzuki) - Mild Conditions - Pd(OAc)₂/PPh₃ start->step1 intermediate Intermediate 2-Chloro-4-R¹-1-(trifluoromethyl)benzene step1->intermediate step2 Step 2: Coupling at C-Cl (e.g., Buchwald-Hartwig) - Forcing Conditions - Pd₂(dba)₃/XPhos intermediate->step2 final_product Final Product 2-R²-4-R¹-1-(trifluoromethyl)benzene step2->final_product

Caption: Workflow for sequential cross-coupling using the subject substrate.

This two-step, one-pot or two-pot sequence allows for the rapid construction of highly substituted, trifluoromethylated aromatic cores from a single starting material, which is a highly desirable strategy in discovery chemistry.

Concluding Remarks

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a powerful and versatile building block for modern organic synthesis. Its value is derived from the strategic combination of a medicinally relevant trifluoromethyl group and two halogen atoms with distinct and predictable reactivities. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, chemists can achieve highly selective functionalization at the iodo- position, followed by a subsequent transformation at the chloro- position. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the full synthetic potential of this substrate in the creation of novel and complex molecular architectures.

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  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives.
  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PubMed Central.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.

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Application Notes & Protocols: Large-Scale Synthesis of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

This document provides a comprehensive technical guide for the large-scale synthesis of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, a key intermediate in the development of advanced pharmaceutical and agrochemical agents. Moving from bench-scale procedures to industrial production presents significant challenges related to reaction control, thermal safety, and product purification. This guide offers an in-depth analysis of the most viable synthetic strategy, focusing on the diazotization of 3-Chloro-4-(trifluoromethyl)aniline followed by an iodination reaction. We will dissect the critical process parameters, outline a detailed, scalable protocol, and emphasize the non-negotiable safety considerations essential for a successful and safe manufacturing campaign. The protocols and insights provided herein are curated for researchers, process chemists, and drug development professionals tasked with scaling up this critical synthesis.

Strategic Synthesis Pathway Analysis

The synthesis of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is most effectively and economically achieved via a two-step, one-pot process starting from the commercially available 3-Chloro-4-(trifluoromethyl)aniline. This pathway involves:

  • Diazotization: Conversion of the primary aromatic amine to a reactive diazonium salt intermediate.

  • Iodination: Displacement of the diazonium group with iodine to yield the final product.

This approach is favored over direct electrophilic iodination of 1-chloro-3-(trifluoromethyl)benzene, which often suffers from poor regioselectivity and harsh reaction conditions, making it unsuitable for large-scale production where purity and predictability are paramount. The diazotization route offers high regiochemical fidelity, as the position of the incoming iodide is dictated by the location of the amine on the starting material.

Workflow Overview

The logical flow of the synthesis is designed to manage the formation and immediate consumption of the highly reactive and unstable diazonium salt intermediate.

G cluster_0 Phase 1: Diazonium Salt Formation cluster_1 Phase 2: Iodination & Product Formation cluster_2 Phase 3: Isolation & Purification A Start: 3-Chloro-4-(trifluoromethyl)aniline in Aqueous Acid (HCl) B Cool Reactor to 0-5 °C A->B Strict Temp. Control C Slow Addition of Sodium Nitrite (NaNO₂) Solution B->C Strict Temp. Control D In-Situ Formation of Aryl Diazonium Salt C->D Strict Temp. Control F Controlled Addition of Diazonium Salt Solution D->F Immediate Consumption E Aqueous Potassium Iodide (KI) Solution E->F G N₂ Gas Evolution & Product Precipitation F->G H Reaction Completion at Room Temperature G->H I Extractive Work-up (e.g., with Toluene) J Aqueous Washes (Na₂S₂O₃, Brine) I->J K Solvent Removal J->K L Vacuum Distillation K->L M Final Product: 2-Chloro-4-iodo-1- (trifluoromethyl)benzene L->M

Caption: High-level workflow for the two-phase synthesis of the target compound.

Core Chemistry: In-Depth Mechanistic & Safety Insights

A deep understanding of the underlying chemistry is critical for safe and efficient scale-up. The process is dominated by the formation and reaction of the aryl diazonium salt.

Diazotization: The Critical Step

The reaction of a primary aromatic amine with nitrous acid (formed in situ from sodium nitrite and a strong acid) yields an aryl diazonium salt.[1]

Mechanism: The process begins with the protonation of nitrous acid by the stronger mineral acid (e.g., HCl), which ultimately forms the nitrosonium ion (NO⁺), a potent electrophile. The nucleophilic amino group of the aniline attacks the nitrosonium ion, and after a series of proton transfers and dehydration, the aryl diazonium ion is formed.

Scale-Up & Safety Imperatives: Aryl diazonium salts are notoriously unstable and can be explosive, particularly if isolated in a dry state.[2][3] Their handling on a large scale is governed by a strict set of safety principles.

  • Thermal Hazard: The diazotization reaction is highly exothermic.[2] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation a major challenge.[3] A failure in cooling can lead to a rapid temperature increase, causing the diazonium salt to decompose violently, releasing nitrogen gas and potentially leading to a thermal runaway or explosion.[2][4] Therefore, maintaining the reaction temperature between 0-5 °C is the single most critical process parameter. [5][6]

  • Gas Evolution: The subsequent iodination step involves the loss of the diazo group as nitrogen gas (N₂).[3] The reactor system must be equipped with adequate venting to handle the rate of gas evolution safely and prevent pressure buildup.[5][6]

  • Reagent Control:

    • Use only a stoichiometric amount of sodium nitrite. Excess nitrite can lead to unwanted side reactions.[5]

    • The presence of excess nitrous acid should be checked with starch-iodide paper and neutralized if necessary.[5]

    • The standard and safest procedure is to add the sodium nitrite solution slowly to the acidic solution of the amine, which minimizes the concentration of free nitrous acid.[6]

  • No Isolation: The diazonium salt should always be generated and used in solution without any attempt at isolation.[5][6] Allowing the diazonium salt to precipitate or dry out presents a severe explosion hazard.[3][5]

Iodination Reaction

The replacement of the diazonium group with iodide is achieved by reacting the diazonium salt solution with an alkali metal iodide, typically potassium iodide (KI). This reaction, while often grouped with the copper-catalyzed Sandmeyer reactions, does not necessarily require a metal catalyst.[7][8]

Mechanism: The reaction is believed to proceed via a radical mechanism initiated by a one-electron transfer, leading to the formation of an aryl radical with the loss of stable nitrogen gas.[8] This aryl radical then abstracts an iodine atom from an iodine source to form the final product.

Scale-Up Considerations:

  • Addition Order: For optimal safety and control, the cold diazonium salt solution is typically added slowly to the potassium iodide solution. This ensures that the unstable diazonium salt is consumed as it is introduced into the second reaction vessel, preventing its accumulation.

  • Temperature: While the diazotization must be kept cold, the iodination can often be allowed to warm to room temperature to ensure the reaction goes to completion. The rate of warming should be controlled to manage the rate of nitrogen evolution.

  • Byproduct Formation: A common byproduct is the formation of azo compounds from the coupling of the diazonium salt with other aromatic species. Maintaining strongly acidic conditions and low temperatures during diazotization helps suppress these side reactions.[9]

Large-Scale Manufacturing Protocol

This protocol is a representative example for a multi-kilogram scale synthesis. All operations must be conducted in a suitable, well-ventilated chemical reactor by trained personnel following a thorough hazard analysis.

Materials & Equipment:

  • Glass-lined or Hastelloy jacketed reactor (e.g., 100 L) equipped with a mechanical stirrer, temperature probe, condenser, and bottom discharge valve.

  • Secondary reactor or vessel for KI solution.

  • Controlled-rate addition pump.

  • Cooling system capable of maintaining 0 °C.

  • Vent line directed to a scrubber.

Table 1: Critical Process Parameters & Reagent Stoichiometry

ParameterReagent/ConditionSpecificationMolar Eq.Rationale
Starting Material 3-Chloro-4-(trifluoromethyl)anilinePurity > 99%1.0Purity of starting material dictates final product quality.
Acid Hydrochloric Acid (37%)~30-35% aq. solution3.0 - 4.0Ensures complete salt formation of the amine and provides the acidic medium for diazotization.
Diazotizing Agent Sodium Nitrite (NaNO₂)Purity > 99%1.05 - 1.1A slight excess ensures complete conversion of the amine.
Iodinating Agent Potassium Iodide (KI)Purity > 98%1.1 - 1.2Excess drives the reaction to completion.
Diazotization Temp. Reactor Jacket0 °C to 5 °C N/ACritical Safety Parameter. Prevents explosive decomposition of the diazonium salt.[3][4][5]
Iodination Temp. Reactor Jacket5 °C, warming to 20-25 °CN/AControlled warming allows for safe evolution of N₂ gas and reaction completion.
Extraction Solvent Toluene or DichloromethaneIndustrial GradeN/AEfficiently extracts the non-polar product from the aqueous phase.
Step-by-Step Protocol:

Part A: Diazotization (Reactor 1)

  • Charge Reactor 1 with deionized water and concentrated Hydrochloric Acid.

  • Begin cooling the reactor jacket to 0-5 °C.

  • Once the acid solution is below 10 °C, slowly add 3-Chloro-4-(trifluoromethyl)aniline while maintaining vigorous stirring. The amine will dissolve to form its hydrochloride salt.

  • Cool the resulting slurry to 0-5 °C.

  • In a separate vessel, dissolve sodium nitrite in deionized water and cool the solution.

  • Using a metering pump, add the sodium nitrite solution subsurface to the aniline slurry over 2-3 hours. CRITICAL: Maintain the internal reaction temperature at all times between 0 °C and 5 °C. Monitor for any sudden exotherm.

  • After the addition is complete, stir the mixture for an additional 60 minutes at 0-5 °C.

  • Perform a spot test using starch-iodide paper to confirm a slight excess of nitrous acid (a positive test indicates diazotization is complete). If negative, add a small additional portion of the nitrite solution.

Part B: Iodination and Work-Up (Reactor 2) 9. In Reactor 2, dissolve potassium iodide (KI) in deionized water. Cool this solution to ~10 °C. 10. Slowly transfer the cold diazonium salt solution from Reactor 1 into the KI solution in Reactor 2 over 2-3 hours. Vigorous gas evolution (N₂) will be observed. Control the addition rate to manage the effervescence. 11. Once the addition is complete, slowly allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 3-4 hours, or until gas evolution ceases. The product will separate as a dense, dark oil. 12. Stop the stirring and allow the layers to separate. 13. Add the extraction solvent (e.g., Toluene) to the reactor and stir for 30 minutes. 14. Separate the lower aqueous layer. 15. Wash the organic layer sequentially with:

  • A 10% aqueous sodium thiosulfate solution (to remove residual iodine).
  • A saturated sodium bicarbonate solution.
  • A saturated sodium chloride (brine) solution.
  • Transfer the organic layer to a distillation apparatus.

Product Purification

For an intermediate of this nature, high purity is essential. Vacuum distillation is the most industrially viable method for purifying the liquid product.

Table 2: Comparison of Large-Scale Purification Methods

MethodThroughputCost-EffectivenessFinal PurityWaste GenerationRecommendation
Vacuum Distillation HighExcellent> 99.5%Low (distillation residue)Primary Method. Ideal for separating the product from non-volatile impurities and starting materials.
Flash Chromatography LowPoor> 99.8%High (silica, solvent)Not recommended for large-scale production unless extremely high purity is required and distillation is ineffective.[10][11]

Purification Protocol: Vacuum Distillation

  • Concentrate the organic layer from the work-up under atmospheric pressure to remove the bulk of the extraction solvent.

  • Apply a vacuum and continue the distillation.

  • Collect the product fraction at the appropriate temperature and pressure (the boiling point will depend on the vacuum achieved).

  • The final product, 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, should be a colorless to pale yellow liquid.[12]

  • Conduct quality control analysis (GC, ¹H NMR, ¹⁹F NMR) to confirm purity and identity.

Mandatory Safety Protocols & Hazard Management

The scale-up of any process involving diazonium salts requires an uncompromising commitment to safety.

Hazard Analysis Decision Tree

G A Process Start: Diazotization Reaction B Is Reactor Cooling System Functional & Redundant? A->B K Post Reaction: Isolate Dry Diazonium Salt? C PROCEED with Cooling B->C Yes D STOP PROCESS. Do Not Proceed. B->D No E During NaNO₂ Addition: Is Temp < 5 °C? C->E F Continue Slow Addition E->F Yes G STOP ADDITION. Apply Emergency Cooling. E->G No H During Iodination: Is N₂ Venting Adequate? F->H I Continue Addition H->I Yes J STOP ADDITION. Reduce Addition Rate. H->J No L SEVERE EXPLOSION HAZARD. ABORT PROTOCOL. K->L Yes M Correct Protocol: Use Diazonium Salt in Solution. K->M No

Caption: Critical safety decision points during the synthesis.

Key Safety Rules for Handling Diazonium Salts: [5]

  • Temperature is Paramount: Always keep the temperature of the diazotization reaction below 5 °C.

  • Ensure Venting: The reactor must be able to safely vent the gases generated.

  • Never Isolate: Do not, under any circumstances, allow the diazonium salt to precipitate or be isolated in a dry, solid form.

  • Controlled Addition: Always add reagents slowly and in a controlled manner to manage the reaction exotherm and gas evolution.

  • Quench Protocol: Have a quenching agent (e.g., a solution of sulfamic acid) readily available to destroy any unreacted diazonium salt in an emergency or before disposal.

  • Thermal Analysis: Before scaling up, perform thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) on the reaction mixture to fully understand the thermal hazards.[2][5]

References

  • Vertex AI Search. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • Benchchem. (n.d.).
  • Maximum Academic Press. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA).
  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
  • ACS Publications. (2020).
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • ChemBK. (2024). 2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE.
  • Benchchem. (n.d.). Diazotization and Hydrolysis of 3-(Trifluoromethyl)aniline.
  • Google Patents. (n.d.). Improved method for synthesizing m-trifluoromethyl phenol.
  • ResearchGate. (n.d.). Tools for Purifying the Product.
  • Google Patents. (n.d.). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
  • Organic Chemistry Portal. (n.d.).
  • Chemsrc. (2025). CAS#:1206599-46-3 | 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

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Application Notes and Protocols: Workup and Purification of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Privileged Scaffold

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a valuable building block in medicinal chemistry and materials science. Its distinct electronic and steric properties, imparted by the trifluoromethyl, chloro, and iodo substituents, allow for selective functionalization through various cross-coupling reactions. The iodine atom provides a reactive handle for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, leaving the less reactive chlorine atom available for subsequent transformations. This sequential reactivity makes it a powerful tool for the synthesis of complex, multi-substituted aromatic compounds.

However, the unique physicochemical characteristics of this scaffold and its derivatives present specific challenges during workup and purification. The presence of the trifluoromethyl group can significantly alter the polarity, solubility, and volatility of the resulting products, while residual palladium catalysts and reaction byproducts necessitate robust and tailored purification strategies. This guide provides a comprehensive overview of field-proven workup and purification procedures for the coupling products of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, grounded in scientific principles and practical expertise.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material's properties is fundamental to predicting the behavior of its derivatives.

PropertyValueSource
Molecular Formula C7H3ClF3I[1]
Molar Mass 306.45 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Density ~1.98 g/mL at 25°C[1]
Boiling Point 58-60°C at 0.2 mmHg[1]

The high density and the presence of fluorine and chlorine atoms suggest that the resulting coupling products will likely exhibit altered polarity compared to their non-halogenated, non-fluorinated analogs. The trifluoromethyl group, being highly lipophilic and electron-withdrawing, will influence the chromatographic behavior of the products, often requiring specific solvent systems for effective separation.

General Workup and Purification Workflow

A systematic approach to workup and purification is crucial for obtaining high-purity coupling products. The following workflow provides a general framework that can be adapted based on the specific coupling reaction and the nature of the product.

Purification Workflow start Crude Reaction Mixture quench Reaction Quenching start->quench extraction Aqueous Workup & Liquid-Liquid Extraction quench->extraction drying Drying & Solvent Removal extraction->drying pre_purification Pre-Purification (e.g., Filtration through Celite/Silica Plug) drying->pre_purification purification Chromatographic Purification (Column, Prep-TLC, or HPLC) pre_purification->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization pure_product Pure Product characterization->pure_product

Caption: General workflow for the workup and purification of coupling products.

Reaction-Specific Workup and Purification Strategies

The choice of workup and purification protocol is intrinsically linked to the type of coupling reaction employed.

Suzuki-Miyaura Coupling Products

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[3][4][5] However, it often generates byproducts that require careful separation.

Common Impurities and Byproducts:

  • Homocoupling products: Ar-Ar from the starting halide and B(OH)2-R from the boronic acid.[6]

  • Dehalogenated starting material: 2-Chloro-1-(trifluoromethyl)benzene.

  • Protodeboronation product: The arene corresponding to the boronic acid.[6]

  • Residual Palladium Catalyst: Often palladium black.[6]

  • Inorganic salts: From the base used in the reaction (e.g., K2CO3, CsF).[7]

Protocol: Workup and Purification of a Suzuki-Miyaura Coupling Product

  • Reaction Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Carefully add water to quench the reaction. If a water-miscible solvent like dioxane was used, a significant portion of the product might be dragged into the aqueous layer during extraction.[7] In such cases, dilution with a water-immiscible organic solvent like ethyl acetate or dichloromethane prior to the aqueous wash is crucial.

  • Aqueous Workup:

    • Transfer the mixture to a separatory funnel.

    • Add ethyl acetate (or another suitable organic solvent).

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO3 or K2CO3 solution to remove any acidic impurities and excess base.

      • Water to remove water-soluble byproducts.

      • Brine (saturated aqueous NaCl) to facilitate phase separation and remove residual water.

  • Removal of Palladium Catalyst:

    • If a precipitate (often palladium black) is observed, filter the crude organic layer through a pad of Celite®.[7] This is a critical step to prevent catalyst-mediated degradation of the product during subsequent steps.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter to remove the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator.

  • Chromatographic Purification:

    • Column Chromatography: This is the most common method for purifying Suzuki coupling products.

      • Stationary Phase: Silica gel is typically used. For basic products that might interact with acidic silanol groups, deactivated silica (pre-treated with triethylamine) or neutral alumina can be employed.[8]

      • Mobile Phase: A gradient of ethyl acetate in hexanes or heptane is a good starting point. The trifluoromethyl group can increase the compound's affinity for non-polar eluents.

    • Troubleshooting: If the product co-elutes with impurities, consider using a different solvent system (e.g., dichloromethane/hexanes) or a different stationary phase like reversed-phase silica (C18).[8]

Sonogashira Coupling Products

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes.[9][10][11] The workup procedure is generally straightforward, but care must be taken to remove the copper co-catalyst and potential homocoupled alkyne byproducts (Glaser coupling).

Common Impurities and Byproducts:

  • Homocoupled alkyne (Glaser byproduct).

  • Dehalogenated starting material.

  • Residual palladium and copper catalysts.

  • Amine salts.

Protocol: Workup and Purification of a Sonogashira Coupling Product

  • Reaction Quenching and Initial Workup:

    • After completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the organic layer with a saturated aqueous solution of NH4Cl to remove the copper(I) catalyst. A dilute aqueous solution of ammonia can also be effective.

    • Follow with water and brine washes.

  • Drying and Concentration: Proceed as described for the Suzuki-Miyaura coupling.

  • Chromatographic Purification:

    • Column Chromatography on Silica Gel:

      • A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The increased polarity of the triflate group, if used as a leaving group, can simplify purification compared to halogenated analogues.[12]

    • A general procedure for purification involves adding water to the eluate and extracting with hexane. The combined hexane layers are then washed with brine, dried, and evaporated. The residue is then purified by column chromatography.[13]

Buchwald-Hartwig Amination Products

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[14][15][16] The workup must effectively remove the inorganic base, the amine starting material, and the palladium catalyst. These reactions can be sensitive, and side reactions like hydrodehalogenation can occur.[14][17]

Common Impurities and Byproducts:

  • Excess amine starting material.

  • Dehalogenated starting material.

  • Products of ligand arylation.

  • Residual palladium catalyst.

  • Inorganic base.

Protocol: Workup and Purification of a Buchwald-Hartwig Amination Product

  • Initial Workup:

    • Filter the reaction mixture through a pad of Celite® to remove the bulk of the palladium catalyst and inorganic salts. Wash the filter cake thoroughly with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

    • Combine the filtrate and washes and concentrate in vacuo.

  • Aqueous Extraction:

    • Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash with water and then brine. If the amine starting material or product is basic, a dilute acid wash (e.g., 1 M HCl) can be used to extract it into the aqueous phase, followed by basification and re-extraction. However, this should be done with caution if other acid-sensitive functional groups are present.

  • Drying and Concentration: As previously described.

  • Chromatographic Purification:

    • Column Chromatography:

      • Silica gel is the standard stationary phase.

      • The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is a common starting point. For more polar products, a mobile phase containing dichloromethane or methanol may be necessary.

    • The use of milder, soluble organic bases like DBU can sometimes simplify the workup procedure.[18]

Advanced Purification Techniques

For challenging separations, more advanced techniques may be required.

  • Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small-scale purifications or when compounds are difficult to separate by column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can provide high-resolution separations.[19][20]

    • Normal-Phase HPLC: Can be effective for separating isomers. Carbon-based columns can offer unique selectivity for halogenated compounds through halogen-π interactions.[19]

    • Reversed-Phase HPLC: Ideal for more polar products. A C18 column with a mobile phase of acetonitrile/water or methanol/water is commonly used.[8]

Troubleshooting Common Purification Issues

ProblemPossible CauseSuggested Solution
Product is lost during aqueous workup. The product is too hydrophilic.Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. Back-extract the aqueous layers multiple times with the organic solvent.[7]
Broad peaks or tailing during silica gel chromatography. The product is interacting strongly with the acidic silica.Deactivate the silica gel with triethylamine (~0.5-1% v/v in the eluent).[8] Alternatively, use neutral alumina as the stationary phase.[8]
Co-elution of product with a non-polar impurity (e.g., homocoupled byproduct). Similar polarities of the product and impurity.Try a different solvent system to alter selectivity. Consider reversed-phase chromatography where elution order is often inverted compared to normal-phase.
Product degrades on the column. The product is sensitive to the stationary phase.Minimize the time the compound spends on the column by using flash chromatography.[8] Consider alternative purification methods like recrystallization if the product is a solid.[8]

Visualization of Purification Decision Making

The choice of purification method depends on several factors, including the scale of the reaction, the nature of the impurities, and the physical state of the product.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid high_purity Is initial purity >90%? is_solid->high_purity Yes column Column Chromatography (Silica or Alumina) is_solid->column No recrystallize Recrystallization high_purity->recrystallize Yes high_purity->column No final_product Pure Product recrystallize->final_product isomers Are isomers present? column->isomers hplc Preparative HPLC (Normal or Reversed-Phase) isomers->hplc Yes isomers->final_product No hplc->final_product

Caption: Decision tree for selecting an appropriate purification method.

Conclusion

The successful workup and purification of coupling products derived from 2-Chloro-4-iodo-1-(trifluoromethyl)benzene hinge on a rational approach that considers the specific reaction type, potential byproducts, and the physicochemical properties of the target molecule. By implementing the systematic protocols and troubleshooting strategies outlined in these application notes, researchers can confidently isolate their desired compounds in high purity, enabling further synthetic transformations and biological evaluation.

References

  • ChemBK. (2024, April 9). 2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. Oxford Academic. Retrieved from [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Kanao, E., Morinaga, T., Kubo, T., Naito, T., Matsumoto, T., Sano, T., Maki, H., Yan, M., & Otsuka, K. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(45), 10636-10643. [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1206599-46-3 | 2-Chloro-4-iodo-1-(trifluoromethyl)benzene. Retrieved from [Link]

  • Reddit. (n.d.). Hydrophilic Suzuki-coupling product workup?. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Separation techniques: Chromatography. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Flow Chemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • CCAMP. (n.d.). Basics of chromatographic Techniques Course 1. Retrieved from [Link]

  • Università di Padova. (n.d.). Efficient Synthesis and Microwave-Assisted Sonogashira Reactions of Triflate-Substituted Porphyrin. Retrieved from [Link]

  • ChemRxiv. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. We will explore the substrate's unique reactivity, diagnose common issues leading to low yield, and provide robust, field-proven protocols to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the substrate and its behavior in Suzuki-Miyaura coupling, providing the essential context for troubleshooting.

Q1: What are the key challenges associated with the Suzuki coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene?

This substrate presents a unique set of challenges and opportunities due to its electronic and structural properties:

  • Differential Reactivity: The molecule possesses two different halogen atoms, iodine and chlorine. Successful synthesis of a monosubstituted product relies on selectively reacting at one site, typically the more reactive C-I bond, while leaving the C-Cl bond intact for potential subsequent transformations.[1]

  • Electron-Deficient Ring: The presence of a potent electron-withdrawing trifluoromethyl (-CF3) group significantly lowers the electron density of the aromatic ring.[2] This electronic effect activates the ring towards oxidative addition, which is generally favorable for the Suzuki coupling mechanism.[3][4]

  • Potential for Side Reactions: Like any Suzuki coupling, this reaction is susceptible to common side reactions such as protodeboronation of the boronic acid, homocoupling, and hydrodehalogenation, all of which can consume starting materials and reduce the yield of the desired product.[5][6]

Q2: Which halogen is expected to react first, and how can I ensure selectivity?

The C-I bond will react preferentially over the C-Cl bond. The relative reactivity of aryl halides in the oxidative addition step of the Suzuki coupling follows the order: R-I > R-Br > R-OTf >> R-Cl.[7][8] This difference is due to the bond dissociation energies (C-Cl > C-I), making the C-I bond weaker and more susceptible to cleavage by the palladium(0) catalyst.[1][6]

To ensure high selectivity for the C-I bond:

  • Control Reaction Temperature: Use the mildest temperature that allows for efficient C-I coupling (typically 80-100 °C). Excessively high temperatures can begin to activate the stronger C-Cl bond.

  • Judicious Ligand Choice: While highly active, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) are excellent for activating inert C-Cl bonds, they may not be necessary for the C-I coupling and could potentially lower selectivity.[9][10] A less activating ligand like PPh₃ or a dppf-based catalyst is often sufficient and provides excellent selectivity.[11]

Q3: How does the trifluoromethyl (-CF3) group influence the reaction?

The -CF3 group is a strong electron-withdrawing group and plays a crucial role:

  • Facilitates Oxidative Addition: It enhances the electrophilicity of the aryl halide, which generally accelerates the rate-determining oxidative addition step of the catalytic cycle.[2][12] This makes the substrate, particularly at the C-I position, highly reactive.

  • Influences Product Properties: The -CF3 group is a key structural motif in many pharmaceuticals and agrochemicals, often improving metabolic stability, binding affinity, and lipophilicity.[2]

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section provides a systematic approach to identifying and resolving the root causes of low product yield in a question-and-answer format.

Issue 1: My reaction shows little to no conversion. What should I investigate first?

When the reaction fails to proceed, with starting materials largely unconsumed, the issue typically lies with one of the core components of the catalytic cycle.

Potential Cause A: Inactive Catalyst System

The palladium catalyst must be in the active Pd(0) state to initiate oxidative addition.[3]

  • Diagnosis: Did the reaction mixture change color? A change to a dark brown or black solution is often indicative of the formation of active Pd(0) species or, in some cases, palladium black precipitation (which can signify catalyst decomposition).[4]

  • Solution 1: Evaluate Palladium Source. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ. Ensure your reaction conditions are suitable for this reduction. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes resolve this, though these catalysts can be sensitive to air.

  • Solution 2: Ensure an Inert Atmosphere. Oxygen can oxidize and deactivate the Pd(0) catalyst.[5] Ensure all solvents and the reaction headspace are rigorously deoxygenated by sparging with argon or nitrogen. Perform all reagent additions under a positive pressure of inert gas.

  • Solution 3: Check Ligand Integrity. Phosphine ligands are susceptible to oxidation. Use fresh, high-purity ligands.

Potential Cause B: Ineffective Base

The base is critical for activating the boronic acid to facilitate the transmetalation step.[13]

  • Diagnosis: Is your base strong enough and sufficiently soluble in the reaction medium?

  • Solution 1: Select an Appropriate Base. The choice of base is crucial and depends on the solvent and the stability of the boronic acid.[14] Weaker bases like carbonates (Na₂CO₃, K₂CO₃) are often used, but for more challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[3]

  • Solution 2: Ensure Base Solubility. The base must have some solubility in the reaction medium to be effective. For bases like K₃PO₄, which have low solubility in anhydrous organic solvents, the addition of a small amount of water is often necessary to facilitate the reaction.[4]

Troubleshooting Workflow: No Conversion

G start Low or No Conversion catalyst Check Catalyst System start->catalyst Is catalyst active? base Check Base & Conditions start->base Is base effective? reagents Check Reagent Quality start->reagents Are reagents pure? c1 Use Pd(0) source or confirm Pd(II) reduction catalyst->c1 c2 Ensure rigorous inert atmosphere (Ar/N2) catalyst->c2 c3 Use fresh, high-purity ligand catalyst->c3 b1 Screen stronger base (e.g., K3PO4, Cs2CO3) base->b1 b2 Ensure base solubility (add co-solvent like H2O if needed) base->b2 b3 Increase temperature (e.g., 80 -> 110 °C) base->b3 r1 Use fresh boronic acid or boronic ester reagents->r1 r2 Use anhydrous, degassed solvents reagents->r2

Caption: Troubleshooting workflow for zero conversion.

Issue 2: My reaction is messy, with low yield and multiple side products. How can I improve purity and yield?

The formation of side products is a common cause of low yield, as they consume the starting materials or the desired product.

Side Product A: Homocoupling of Boronic Acid (R-B(OH)₂ → R-R)
  • Cause: This side reaction is primarily caused by the presence of oxygen, which can mediate the oxidative homocoupling of the boronic acid.[5]

  • Solution: The most effective solution is the rigorous exclusion of oxygen. Degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[10]

Side Product B: Protodeboronation (R-B(OH)₂ → R-H)
  • Cause: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is often promoted by high temperatures and aqueous basic conditions, particularly with electron-deficient or heteroaromatic boronic acids.[6][15]

  • Solution 1: Use Boronic Esters. Pinacol boronic esters (Bpin) are significantly more stable towards protodeboronation than their corresponding boronic acids.[16] They can be used directly as coupling partners.

  • Solution 2: Use Anhydrous Conditions. If possible, using an anhydrous base (like KF) and solvent can minimize this side reaction.[13]

  • Solution 3: Modify Stoichiometry. Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for some degradation and drive the reaction to completion.[17]

Side Product C: Hydrodehalogenation (Ar-I → Ar-H)
  • Cause: This involves the replacement of the iodine with a hydrogen atom. It can be caused by impurities in the reagents or solvents or be mediated by the palladium catalyst under certain conditions.

  • Solution: Use high-purity, degassed solvents and reagents. If hydrodehalogenation persists, screening different palladium catalysts or ligands may be necessary.

Recommended Protocol and Conditions

This section provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-I position of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

Experimental Protocol: Selective Monosubstitution

This procedure is a general starting point and may require optimization for specific boronic acid partners.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 1-3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the aryl halide.[17]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting aryl iodide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[10]

Table 1: Recommended Starting Conditions
ParameterRecommendationRationale & Key Considerations
Palladium Catalyst PdCl₂(dppf)·CH₂Cl₂ (1-3 mol%)Excellent for C-I coupling, provides good selectivity, air-stable precatalyst.[11]
Pd(PPh₃)₄ (2-5 mol%)A Pd(0) source, can be effective but is oxygen-sensitive.[17]
Base K₂CO₃ or K₃PO₄ (2-3 equiv)K₂CO₃ is a good general base. K₃PO₄ is stronger and can be more effective for less reactive boronic acids.[3][18]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)Common and effective solvent system. Water is often required for dissolving the base.[17]
Toluene/H₂O or DMFAlternative solvent systems that can be effective. DMF is more polar.
Temperature 80–100 °CSufficient to promote C-I coupling without significant activation of the C-Cl bond.[17]
Boron Reagent Arylboronic Acid (1.2 equiv)Standard reagent. Use a slight excess to drive the reaction.
Arylboronic Pinacol Ester (1.2 equiv)More stable alternative, recommended for boronic acids prone to protodeboronation.[16]
Visualizing the Catalytic Cycle

G pd0 Pd(0)L2 pd2 Ar-Pd(II)-I (L2) pd0->pd2 Selective at C-I bond oa Oxidative Addition oa->pd2 pd2_ar Ar-Pd(II)-Ar' (L2) pd2->pd2_ar Rate influenced by base tm Transmetalation tm->pd2_ar pd2_ar->pd0 Forms C-C bond re Reductive Elimination pd2_ar->re re->pd0 product Ar-Ar' re->product sub Ar-I sub->oa boronic Ar'-B(OR)3- boronic->tm base Base base->tm

Caption: Selective Suzuki-Miyaura catalytic cycle.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Brambilla, M., & Tredwell, M. (2017). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Secondary α‐(Trifluoromethyl)benzyl Tosylates. Angewandte Chemie, 129(39), 12143–12147. Retrieved from [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing. (2022). Retrieved from [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (2014). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013). Retrieved from [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2023). Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link]

  • Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. (2023). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Secondary α‐(Trifluoromethyl)benzyl Tosylates - Sci-Hub. (2017). Retrieved from [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au - ACS Publications. (n.d.). Retrieved from [Link]

  • Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis - PubMed. (2019). Retrieved from [Link]

  • Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds - ResearchGate. (2018). Retrieved from [Link]

  • Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis | Organic Letters - ACS Publications. (2019). Retrieved from [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. (2024). Retrieved from [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018). Retrieved from [Link]

  • Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives | Request PDF - ResearchGate. (2011). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates under Ligand-Free Conditions. (2021). Retrieved from [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. (2019). Retrieved from [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2022). Retrieved from [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016). Retrieved from [Link]

  • Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations | The Journal of Organic Chemistry - ACS Publications. (2005). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. (2021). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). (2016). Retrieved from [Link]

  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? | ResearchGate. (2014). Retrieved from [Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates - Graz University of Technology. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2020). Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.). Retrieved from [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - SciSpace. (2008). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Navigating Reactions with 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for minimizing side reactions when using this versatile reagent. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success of your synthetic endeavors.

Understanding the Reactivity of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems. Its utility stems from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The presence of a potent electron-withdrawing trifluoromethyl (-CF3) group significantly influences the electronic properties of the aromatic ring, enhancing its reactivity towards certain transformations.

The key to successfully employing this reagent lies in harnessing the chemoselectivity offered by the distinct reactivities of the iodo and chloro groups. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond. This allows for selective functionalization at the 4-position while leaving the 2-position available for subsequent transformations.

This guide will walk you through common experimental challenges and provide detailed troubleshooting strategies for the most prevalent reaction types involving this substrate.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is an excellent substrate for these transformations. However, like any chemical reaction, challenges can arise. Below are common issues and their solutions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. When using 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, the primary goal is to achieve selective coupling at the iodo-position.

Q1: I am observing low yield in my Suzuki-Miyaura coupling reaction at the iodo-position. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. The primary culprits are often related to catalyst activity, base effectiveness, and reagent quality.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and impurities. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.

  • Ineffective Base: The base plays a crucial role in the transmetalation step.[1] The choice of base is critical and can be solvent-dependent. Common bases include K2CO3, K3PO4, and Cs2CO3. If you are experiencing low yields, consider screening different bases. For instance, in a study on a similar iodoaryl triflate, a switch to Et3N in a DMF/water mixture proved beneficial for chemoselective coupling.[2]

  • Poor Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which may have different reactivity. Ensure your boronic acid is of high purity.

  • Suboptimal Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often effective.

Troubleshooting Protocol for Low Yield in Suzuki Coupling:

  • Verify Reagent Quality: Use freshly purchased or purified boronic acid. Ensure your palladium catalyst and ligand are not degraded.

  • Optimize Base and Solvent: Screen a panel of bases (e.g., K2CO3, K3PO4, Cs2CO3) in conjunction with common solvent systems (e.g., Dioxane/H2O, Toluene/H2O, DMF/H2O).

  • Screen Ligands: If using a simple palladium source like Pd(OAc)2, screen a variety of phosphine ligands. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for challenging substrates.

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve conversion.

Q2: I am seeing significant amounts of homocoupled biaryl product from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[3][4]

Strategies to Minimize Homocoupling:

StrategyRationale
Thorough Degassing Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling. Use freeze-pump-thaw cycles or sparge solvents with an inert gas.
Use of Pre-catalysts Palladium pre-catalysts are designed to cleanly and efficiently generate the active Pd(0) species, minimizing the presence of Pd(II) at the start of the reaction.
Slow Addition of Boronic Acid Adding the boronic acid slowly can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[5]
Optimize Reaction Temperature Running the reaction at the lowest effective temperature can help suppress side reactions.

Q3: My reaction is showing signs of dehalogenation, where the iodine is replaced by hydrogen. What causes this and how can I prevent it?

A3: Dehalogenation, or hydrodehalogenation, is a side reaction where a palladium-hydride species is formed, leading to the reduction of the aryl halide.[6][7]

Causes and Prevention of Dehalogenation:

  • Source of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base, or trace water.[6][7]

  • Troubleshooting Steps:

    • Solvent Choice: Avoid alcoholic solvents if dehalogenation is a major issue. Aprotic solvents like toluene or dioxane are generally preferred.

    • Base Selection: Some bases are more prone to promoting dehalogenation. Consider using a weaker or different type of base.

    • Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Bulky, electron-rich ligands can sometimes mitigate this side reaction.[7]

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. With 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, selective coupling at the iodo position is expected.

Q4: My Sonogashira reaction is sluggish and gives a low yield. What should I check?

A4: Low reactivity in Sonogashira couplings often points to issues with the catalyst system or reaction conditions.

  • Catalyst and Co-catalyst Activity: Both the palladium catalyst and the copper(I) co-catalyst are crucial. Use fresh, high-quality catalysts. Copper(I) iodide, in particular, can degrade over time.

  • Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the alkyne.[8] Ensure the base is dry and used in sufficient excess.

  • Inert Atmosphere: The reaction should be performed under strictly anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling).[8]

Q5: I am observing a significant amount of a diyne byproduct in my Sonogashira reaction. How can I prevent this?

A5: The formation of a diyne is due to the Glaser-Hay homocoupling of the terminal alkyne, which is promoted by oxygen and the copper co-catalyst.[9][10][11]

Minimizing Glaser-Hay Homocoupling:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[10][11] These reactions may require different ligands or reaction conditions to proceed efficiently.

  • Slow Addition of Alkyne: Similar to Suzuki coupling, slow addition of the alkyne can minimize its concentration and reduce the rate of homocoupling.

Experimental Workflow for Chemoselective Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 2-Chloro-4-iodo-1-(trifluoromethyl)benzene Terminal Alkyne Pd Catalyst (e.g., Pd(PPh3)4) CuI (optional) Amine Base (e.g., Et3N) setup Combine reagents under inert gas (Ar/N2) reagents->setup solvent Degassed Solvent (e.g., THF, DMF) solvent->setup reaction_step Stir at RT or heat as required Monitor by TLC/LC-MS setup->reaction_step quench Quench reaction reaction_step->quench extract Aqueous work-up and extraction quench->extract purify Column chromatography extract->purify Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-I]L_n Pd0->OxAdd AmineComplex [Ar-Pd(II)-NR'R'']L_n OxAdd->AmineComplex Ligand Exchange Product Ar-NR'R'' AmineComplex->Product Reductive Elimination Product->Pd0 ArI Ar-I ArI->OxAdd Oxidative Addition Amine HNR'R'' Amine->OxAdd Base Base Base->AmineComplex Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

II. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing -CF3 group activates the aromatic ring of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene towards nucleophilic attack.

Q8: Which halogen is more susceptible to SNAr in 2-Chloro-4-iodo-1-(trifluoromethyl)benzene?

A8: The relative reactivity of halogens in SNAr reactions is not as straightforward as in palladium-catalyzed couplings and depends heavily on the nature of the nucleophile and reaction conditions. Generally, for SNAr, the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative leaving group that can stabilize the intermediate Meisenheimer complex. [12]Therefore, the reactivity order is often F > Cl > Br > I. However, the leaving group's ability to depart also plays a role. With a strong electron-withdrawing group like -CF3 para to the iodine, the C-I bond can become sufficiently activated for substitution. [13] Q9: I want to perform an SNAr reaction with an amine. Which position will be more reactive?

A9: For SNAr with amine nucleophiles, the substitution is generally favored at the position with the better leaving group in the context of the SNAr mechanism. In many cases, this would be the chloro-substituent. However, directed SNAr reactions have been reported where ortho-directing groups can influence the regioselectivity. For 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, it is advisable to run a small-scale test reaction and analyze the product mixture to determine the regioselectivity under your specific conditions.

Troubleshooting SNAr Reactions:

IssuePotential CauseTroubleshooting Strategy
No Reaction Insufficient activation of the aromatic ring or weak nucleophile.Use a stronger nucleophile, increase the reaction temperature, or use a polar aprotic solvent (e.g., DMSO, DMF) to accelerate the reaction.
Mixture of Isomers Competing substitution at both the chloro and iodo positions.Modify reaction conditions (temperature, solvent, nucleophile concentration) to favor one pathway. It may be necessary to accept a mixture and separate the isomers.
Decomposition Harsh reaction conditions.Lower the reaction temperature and consider using a milder base or nucleophile.

Q10: Is the trifluoromethyl group stable under typical reaction conditions?

A10: The trifluoromethyl group is generally very stable under the conditions used for palladium-catalyzed cross-coupling and SNAr reactions. [4][7][9]It is not typically prone to decomposition or unwanted side reactions under these conditions. However, under very harsh basic or reductive conditions, degradation could potentially occur, though this is not a common issue in the context of the reactions discussed here.

Concluding Remarks

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a powerful and versatile reagent for the synthesis of complex aromatic molecules. By understanding its reactivity profile and the common side reactions associated with its transformations, researchers can effectively troubleshoot and optimize their experimental protocols. The key to success lies in leveraging the chemoselectivity of the C-I versus C-Cl bond and carefully controlling reaction parameters to minimize undesired pathways. This guide provides a foundation for addressing common challenges, but as with all chemical research, empirical optimization for each specific substrate combination is highly recommended.

References

  • Glaser-Hay Coupling in Sonogashira Reactions. (n.d.). In Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Mitigating Homocoupling in Suzuki-Miyaura Reactions Involving Oxo-palladium.
  • Wikipedia. (2024).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). PMC.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable. (2026).
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  • Wikipedia. (2024). Sonogashira coupling.
  • Benchchem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Reddit. (2017).
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2016). PMC.
  • Organic Chemistry Portal. (n.d.). Recent advances in Sonogashira reactions.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). PMC.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2014). KAUST Repository.
  • (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2023).
  • Directed nucleophilic aromatic substitution reaction. (2021). RSC Publishing.
  • YouTube. (2024).
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals.
  • Chemsrc. (2025). CAS#:1206599-46-3 | 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Semantic Scholar. (2019).
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[6][7]Fused Indole Heterocycles. (2016). PMC.

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  • ChemRxiv. (2022). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-pyrazole-3-carboxamide.
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  • Matrix Fine Chemicals. (n.d.). 1-CHLORO-2-IODO-4-(TRIFLUOROMETHYL)BENZENE.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2018). RSC Publishing.
  • YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2.
  • Benchchem. (2025). Sonogashira Reactions with 2-Chloro-1,3-difluoro-4-iodobenzene.
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catalyst deactivation in Buchwald-Hartwig reactions with "2-Chloro-4-iodo-1-(trifluoromethyl)benzene"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Catalyst Deactivation in Buchwald-Hartwig Reactions with "2-Chloro-4-iodo-1-(trifluoromethyl)benzene"

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

Welcome to the technical support center for Buchwald-Hartwig amination. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, specifically focusing on the challenges associated with the substrate "2-Chloro-4-iodo-1-(trifluoromethyl)benzene." This electron-deficient aryl halide presents a unique set of challenges, including catalyst deactivation and competing reaction pathways. As your Senior Application Scientist, my goal is to equip you with the knowledge to not only solve common issues but also to understand the underlying chemical principles for robust reaction development.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My Buchwald-Hartwig reaction with 2-chloro-4-iodo-1-(trifluoromethyl)benzene is stalling or showing low conversion. What are the likely causes of catalyst deactivation?

Answer:

Catalyst deactivation with a substrate like 2-chloro-4-iodo-1-(trifluoromethyl)benzene can stem from several factors, primarily related to the electronic nature of the substrate and the stability of the palladium catalyst.

  • Inhibition by Iodide: While aryl iodides are generally more reactive towards oxidative addition than aryl chlorides, the iodide anion formed during the reaction can be detrimental.[1][2] In polar solvents, iodide can form catalytically inactive palladium complexes, effectively taking your catalyst out of the active cycle. Using a less polar solvent like toluene can mitigate this by reducing the solubility of the iodide salt.[2]

  • Slow Reductive Elimination: The strongly electron-withdrawing trifluoromethyl group can slow down the final reductive elimination step. This step is crucial for regenerating the active Pd(0) catalyst.[3] A stalled catalyst in the Pd(II) state is prone to decomposition pathways. The use of bulky, electron-rich phosphine ligands can accelerate reductive elimination.[4][5]

  • Ligand Degradation: While less common with modern bulky biarylphosphine ligands, degradation of the phosphine ligand can occur under harsh reaction conditions, leading to the formation of inactive palladium species.

  • Unstable Catalytic Species: The formation of a stable, monoligated Pd(0) species is believed to be crucial for high catalytic activity.[5][6] If the ligand concentration is too low, or if the ligand is not bulky enough, less active or unstable palladium species may form.

Question 2: I'm observing significant amounts of hydrodehalogenation byproducts. What is causing this and how can I minimize it?

Answer:

The formation of 1-chloro-3-(trifluoromethyl)benzene (hydrodeiodination) or 1-(trifluoromethyl)benzene (hydrodechlorination) is likely due to a side reaction called β-hydride elimination.[6] This occurs when the palladium-amido intermediate, instead of undergoing reductive elimination, eliminates a β-hydrogen from the amine coupling partner. This side reaction is more competitive when reductive elimination is slow.

To minimize hydrodehalogenation:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands sterically hinder the palladium center, which can disfavor the conformation required for β-hydride elimination and also accelerate the desired reductive elimination.[6]

  • Amine Structure: If possible, use an amine that lacks β-hydrogens. However, this is often not an option depending on the desired product.

  • Reaction Conditions: Lowering the reaction temperature may help, as β-hydride elimination can have a higher activation energy than reductive elimination.

Question 3: I am attempting a selective coupling at the iodine position, but I'm seeing some reaction at the chlorine site as well. How can I improve selectivity?

Answer:

Achieving high selectivity for the C-I bond over the C-Cl bond is generally feasible due to the significantly lower bond dissociation energy of the C-I bond, leading to a faster rate of oxidative addition.[1][3] However, under forcing conditions or with highly active catalysts, selectivity can be eroded.

To improve selectivity:

  • Control Reaction Temperature: Operate at the lowest temperature that allows for efficient reaction at the iodide position. Higher temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.

  • Ligand Tuning: While highly active, bulky ligands are generally preferred, in some cases, a slightly less active ligand might offer better selectivity by not being reactive enough to activate the C-Cl bond under the chosen conditions.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the chloride position.

Frequently Asked Questions (FAQs)

This section provides deeper insights into the mechanistic aspects and preventative strategies for catalyst deactivation.

Question 4: What is the fundamental catalytic cycle of the Buchwald-Hartwig amination and where are the potential pitfalls with a substrate like 2-chloro-4-iodo-1-(trifluoromethyl)benzene?

Answer:

The generally accepted catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (C-I in this case) to form a Pd(II) complex.[2][3][7] With an electron-deficient substrate like 2-chloro-4-iodo-1-(trifluoromethyl)benzene, this step is generally fast for the C-I bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the amine to form a palladium-amido complex.[3][7] The choice of base is critical here; it must be strong enough to deprotonate the amine but not so harsh as to cause substrate or catalyst decomposition.[1][8]

  • Reductive Elimination: The C-N bond is formed, yielding the desired product and regenerating the active Pd(0) catalyst.[2][3]

Pitfalls with 2-chloro-4-iodo-1-(trifluoromethyl)benzene:

  • Slow Reductive Elimination: The electron-withdrawing trifluoromethyl group makes the aryl ring electron-poor, which can slow down the reductive elimination step.[3][9] This can lead to a buildup of the Pd(II)-amido intermediate, increasing the likelihood of side reactions like β-hydride elimination or other decomposition pathways.[6]

  • Catalyst Inhibition: As mentioned, the iodide byproduct can inhibit the catalyst.[1][2]

Below is a diagram illustrating the catalytic cycle and potential deactivation pathways.

pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-I Oxidative Addition pd_amido Pd(II)-Amido Complex oa_complex->pd_amido + HNR'R'' - HX (Base) inactive_pd Inactive Pd Species (e.g., [PdI4]2-) oa_complex->inactive_pd + I- (Inhibition) pd_amido->pd0 Regeneration product Ar-NR'R'' (Product) pd_amido->product Reductive Elimination hydrodehalogenation Hydrodehalogenation Product pd_amido->hydrodehalogenation β-Hydride Elimination caption Buchwald-Hartwig Catalytic Cycle and Deactivation Pathways. start Reaction Failed (Low Yield/No Product) check_reagents 1. Verify Reagent Quality - Anhydrous/degassed solvent? - Active catalyst? - Pure starting materials? start->check_reagents rescreen_conditions 2. Re-screen Reaction Conditions check_reagents->rescreen_conditions change_ligand 3a. Change Ligand - Try a bulkier/more electron-rich ligand (e.g., XPhos, RuPhos) rescreen_conditions->change_ligand No Improvement success Successful Reaction rescreen_conditions->success Improvement change_base 3b. Change Base - Switch from strong (NaOt-Bu) to weaker (Cs2CO3) or vice-versa change_ligand->change_base change_solvent 3c. Change Solvent - Switch from polar (Dioxane) to non-polar (Toluene) change_base->change_solvent optimize_temp 4. Optimize Temperature - Incrementally increase/decrease temperature change_solvent->optimize_temp optimize_temp->success

Sources

Technical Support Center: Purification of Trifluoromethylated Compounds Derived from 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trifluoromethylated compounds, with a specific focus on products synthesized from 2-chloro-4-iodo-1-(trifluoromethyl)benzene. The unique electronic properties of the trifluoromethyl group, while beneficial for the end application, often introduce significant challenges during purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions.

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, bioavailability, and binding affinity.[1] However, the journey from a starting material like 2-chloro-4-iodo-1-(trifluoromethyl)benzene to a highly pure final product is often fraught with purification hurdles. This resource aims to be your trusted partner in navigating these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when purifying trifluoromethylated compounds derived from 2-chloro-4-iodo-1-(trifluoromethyl)benzene.

Q1: What are the primary purification methods for trifluoromethylated aromatic compounds?

A1: The two most common and effective purification techniques are column chromatography and recrystallization .[2] Liquid-liquid extraction is also a critical initial work-up step to remove inorganic salts and other highly polar or non-polar impurities.[2][3] The choice between chromatography and recrystallization depends on the physical state of your compound and the nature of the impurities.[2]

Q2: My trifluoromethylated product is an oil. Can I still use recrystallization?

A2: Directly, no. However, if the oil is an impure form of a solid compound, you can first attempt to purify it via column chromatography to remove impurities that may be inhibiting crystallization.[2] Sometimes, "oiling out" during a recrystallization attempt indicates that the compound is melting at the boiling point of the solvent, suggesting a different solvent with a lower boiling point should be chosen.[2]

Q3: I'm seeing multiple spots on my TLC after a Suzuki coupling. What are the likely culprits?

A3: Common impurities in Suzuki reactions include homocoupling of the boronic acid starting material, dehalogenation of your starting material or product, and residual starting materials. Phenol byproducts can also form if there is adventitious oxygen in the reaction.[4]

Q4: My Buchwald-Hartwig amination reaction is messy. What are the typical side products?

A4: A common side reaction is the hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom.[5] Additionally, if your amine has other nucleophilic sites (like a phenol), you may see side products from coupling at those positions.[6]

Q5: Are there any general tips for running column chromatography with trifluoromethylated compounds?

A5: Due to their electron-withdrawing nature, trifluoromethylated compounds can sometimes interact strongly with the acidic silanol groups on silica gel, leading to tailing or decomposition.[2] If you observe this, consider deactivating the silica gel with a small amount of triethylamine (0.5-1% v/v) in your eluent or using an alternative stationary phase like alumina.[2][7]

Troubleshooting Guides

This section provides in-depth solutions to specific purification challenges you may encounter.

Issue 1: Co-elution of Product and Starting Material in Column Chromatography

You've run a Suzuki or Sonogashira coupling and despite trying various solvent systems, your product and the starting 2-chloro-4-iodo-1-(trifluoromethyl)benzene co-elute on the silica gel column.

  • The Underlying Chemistry: The trifluoromethyl group significantly influences the polarity of the molecule. In some cases, the change in polarity between your starting material and the desired product may not be substantial enough for effective separation by standard normal-phase chromatography.

  • Step-by-Step Troubleshooting Protocol:

    • Confirm Impurity Identity: Before extensive troubleshooting, confirm the co-eluting species is indeed the starting material via NMR or LC-MS analysis of a representative fraction. NMR chemical shift tables for common impurities can be a valuable resource.[8][9]

    • Optimize TLC Solvent System: Systematically screen a wider range of solvent systems for your Thin Layer Chromatography (TLC). A good separation on TLC should show a clear difference in Rf values. Aim for an Rf of 0.2-0.4 for your desired compound.[10]

    • Employ a Different Stationary Phase: If silica gel fails, consider alternatives. Reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) can be very effective for separating compounds with subtle polarity differences.[2]

    • Consider a Multi-Step Purification: It may be more efficient to perform a less-than-perfect initial chromatographic separation and then subject the enriched material to a second purification step, such as recrystallization.[10]

Issue 2: Persistent Homocoupling Byproduct from a Sonogashira Reaction

Your Sonogashira coupling with 2-chloro-4-iodo-1-(trifluoromethyl)benzene is successful, but you are plagued by the formation of a diyne byproduct from the homocoupling of your terminal alkyne.

  • The Underlying Chemistry: The copper(I) co-catalyst in a traditional Sonogashira reaction, while accelerating the desired reaction, can also promote the oxidative homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[11]

  • Troubleshooting and Optimization Workflow:

    G start Persistent Diyne Byproduct degas Thoroughly Degas Solvents and Reagents start->degas Oxygen is a key culprit inert_atm Maintain Positive Inert Gas Pressure (Ar or N2) degas->inert_atm copper_free Switch to a Copper-Free Sonogashira Protocol inert_atm->copper_free If homocoupling persists ligand_screen Screen Different Phosphine Ligands copper_free->ligand_screen Further optimization base_opt Optimize Base and Solvent ligand_screen->base_opt success Pure Product base_opt->success

    Caption: Decision workflow for eliminating diyne byproducts.

  • Detailed Protocols:

    • Protocol 1: Rigorous Degassing: Before adding your catalyst and reagents, thoroughly degas your solvent by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes. Ensure all reagents are handled under a positive pressure of inert gas.

    • Protocol 2: Copper-Free Sonogashira: If degassing is insufficient, consider a copper-free protocol. These reactions often require a different palladium catalyst and ligand system and may need slightly higher temperatures, but they completely eliminate the primary cause of Glaser coupling.

Issue 3: Low Recovery After Recrystallization

You've successfully performed a Buchwald-Hartwig amination and your crude product is a solid. However, upon recrystallization, you experience very low recovery of the purified material.

  • The Underlying Chemistry: Low recovery can be due to several factors: choosing a solvent in which your compound is too soluble even at low temperatures, using too much solvent, or premature crystallization during hot filtration. The unique intermolecular interactions of fluorinated compounds can sometimes make solvent selection challenging.[12]

  • Systematic Approach to Recrystallization Optimization:

    Problem Potential Cause Recommended Solution
    Low Yield Compound is significantly soluble in the cold solvent.Test a range of solvents or solvent mixtures to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[2]
    Too much solvent was used for dissolution.Add the hot solvent in small portions until the compound just dissolves. Using the minimum amount of hot solvent is crucial.[13]
    Premature crystallization during hot filtration.Pre-warm the funnel and receiving flask to prevent the solution from cooling and crystallizing too early.[2]
    No Crystals Form The solution is too dilute or supersaturated.Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Further cooling in an ice bath can also help.[10]
  • General Recrystallization Protocol:

    • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various hot and cold solvents to identify a suitable candidate. Common choices include ethanol, methanol, ethyl acetate, and hexanes, or mixtures thereof.[2]

    • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to fully dissolve your crude compound.[2][13]

    • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.[2]

    • Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

    • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[10]

Conclusion

The purification of trifluoromethylated compounds derived from 2-chloro-4-iodo-1-(trifluoromethyl)benzene presents a unique set of challenges that can be overcome with a systematic and informed approach. By understanding the underlying chemical principles of potential side reactions and purification techniques, researchers can develop robust and efficient protocols. This guide provides a foundation for troubleshooting common issues, but careful observation and methodical optimization will always be the key to success in the laboratory.

References

  • Benchchem. Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
  • Benchchem. Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
  • National Institutes of Health. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System.
  • Benchchem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
  • Benchchem. Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
  • Benchchem. Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite.
  • Wikipedia. Buchwald–Hartwig amination.
  • University of Rochester. Purification: Troubleshooting Flash Column Chromatography.
  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • California Institute of Technology. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • YouTube. Recrystallization.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?.
  • Benchchem. Sonogashira Reactions with 2-Chloro-1,3-difluoro-4-iodobenzene.
  • Exploring the Synthesis of Trifluoromethylated Aromatic Compounds.

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Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS 141738-80-9). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols for this versatile building block.

The unique structure of this substrate, featuring two halogens of differing reactivity (I > Cl) and a potent electron-withdrawing group (-CF3), offers a powerful platform for sequential and site-selective functionalization.[1][2] However, harnessing its full potential requires a nuanced understanding of the reaction parameters. This guide explains the causality behind experimental choices to help you navigate challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that researchers encounter when designing synthetic routes using 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

Q1: Can I achieve selective coupling at one halogen position?

A: Absolutely. The key to using this substrate effectively is exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf >> Cl.[2][3] This significant reactivity gap allows for highly selective coupling at the more reactive C-I bond under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations.

Q2: How does the electron-withdrawing trifluoromethyl (-CF3) group affect the reaction?

A: The -CF3 group plays a critical role. As a strong electron-withdrawing group, it enhances the electrophilicity of the aromatic ring. This generally accelerates the oxidative addition step—the crucial first step in the catalytic cycle where the palladium catalyst inserts into the C-I bond. However, this electronic effect can sometimes make the final reductive elimination step more challenging. The selection of electron-rich and bulky phosphine ligands can help promote this final, product-forming step.[4][5]

Q3: What are the best general starting points for catalyst, ligand, and base for different coupling types?

A: While every specific reaction requires optimization, the table below provides reliable starting points for common coupling reactions with this substrate. The goal is to choose conditions robust enough for the C-I coupling but mild enough to avoid C-Cl activation.

Reaction Type Recommended Catalyst System Typical Base Solvent Temp. (°C) Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst with a biarylphosphine ligand (e.g., SPhos, XPhos).[5]K₃PO₄, K₂CO₃, Cs₂CO₃[5][6]Dioxane/H₂O, Toluene/H₂O, or DMF50-90Use of a strong base and bulky, electron-rich ligands is often essential for efficient transmetalation and reductive elimination.[5]
Sonogashira PdCl₂(PPh₃)₂ / CuI or Pd(PPh₃)₄ / CuI.[7][8]Triethylamine (Et₃N), Diisopropylamine (DIPA)THF, DMF, Toluene25-60Rigorous deoxygenation is critical to prevent the homocoupling of the alkyne (Glaser coupling), which is often promoted by the copper co-catalyst.[9] Copper-free protocols can be an alternative.[10][11]
Buchwald-Hartwig Pd₂(dba)₃ or a pre-catalyst with a highly electron-rich, bulky ligand (e.g., BrettPhos, RuPhos).[12][13]NaOt-Bu, LHMDS, Cs₂CO₃[4]Toluene, Dioxane80-110Coupling at the C-Cl bond is more challenging and generally requires more forcing conditions (higher temperature, stronger base, and more specialized ligands) than C-I coupling.[4][12]

Q4: Is a strictly inert atmosphere always necessary?

A: Yes. The active Pd(0) catalytic species is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides and the decomposition of phosphine ligands.[5] In Sonogashira couplings, oxygen promotes the unwanted homocoupling of the alkyne partner.[9] Therefore, it is imperative to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

Troubleshooting Guide: Diagnosing and Solving Common Issues

Even with optimized starting conditions, challenges can arise. This guide provides a logical framework for identifying and resolving common experimental problems.

Problem Category 1: Low to No Conversion of Starting Material

Q: My reaction has failed to initiate or shows very low conversion. What are the first things I should check?

A: When a reaction fails, systematically verify the foundational parameters first:

  • Catalyst Activity: Ensure your palladium source and ligand are from a reliable source and have been stored correctly. Palladium catalysts, especially Pd(0) sources, can degrade over time. Consider using a modern, air-stable pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle) which forms the active Pd(0) species in situ and can lead to more reproducible results.[5]

  • Inert Atmosphere: Confirm that your degassing procedure was thorough and that there are no leaks in your reaction setup. Even minor oxygen contamination can kill the catalyst.[5]

  • Reagent Quality: Verify the purity of your starting material, coupling partner, and solvent. Water content in solvents can be particularly detrimental for reactions involving strong bases. Ensure bases are freshly opened or have been stored in a desiccator.

  • Temperature Control: Double-check your reaction temperature. Some reactions have a sharp activation threshold and require precise temperature management.

Q: I suspect my base is not effective. How do I choose the right one?

A: The base plays multiple roles, including facilitating the transmetalation step in Suzuki couplings and deprotonating the nucleophile in Sonogashira and Buchwald-Hartwig reactions.[6][12]

  • For Suzuki reactions, an inorganic base like K₃PO₄ or Cs₂CO₃ is often required. The solubility of the base is key; Cs₂CO₃ is more soluble in many organic solvents than K₂CO₃, which can be an advantage.[6] Sometimes, a small amount of water is necessary for these bases to function effectively.[14]

  • For Buchwald-Hartwig aminations, a strong base like NaOt-Bu or LHMDS is typically necessary to deprotonate the amine.[4] However, if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened, often in combination with more active ligands.[4]

Problem Category 2: Byproduct Formation and Poor Selectivity

Q: I am observing significant homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). What is the cause and solution?

A: Homocoupling is a common side reaction.

  • In Suzuki couplings, boronic acid homocoupling is often a result of oxygen contamination.[5] The solution is to improve your degassing technique (e.g., use multiple freeze-pump-thaw cycles or sparge thoroughly with argon).

  • In Sonogashira couplings, the formation of a diyne product (Glaser coupling) is a classic side reaction, promoted by the copper(I) co-catalyst in the presence of oxygen.[9] To minimize this, ensure rigorous exclusion of air. If the problem persists, consider switching to a "copper-free" Sonogashira protocol, which may require a different ligand or base system but completely eliminates this pathway.[11]

Q: My starting material is being consumed, but I am isolating the hydrodehalogenated product (where iodine is replaced by hydrogen). Why is this happening?

A: Proto-dehalogenation can arise from several pathways. It can be a side reaction where an intermediate palladium-hydride species, formed from trace water or the amine/alkyne substrate, reductively eliminates with the aryl halide. To mitigate this, ensure you are using anhydrous solvents and screen different bases, as some are more prone to promoting this side reaction.

Q: The reaction is coupling at both the iodine and chlorine positions. How can I improve selectivity for the C-I bond?

A: While the C-I bond is much more reactive, C-Cl activation can occur under forcing conditions. To enhance selectivity:

  • Lower the Reaction Temperature: This is the most effective way to exploit the difference in activation energy between C-I and C-Cl oxidative addition.

  • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent the slower C-Cl coupling from occurring.

  • Screen Catalysts/Ligands: Some catalyst systems are notoriously active for aryl chlorides (e.g., those with very bulky, electron-rich Buchwald-type ligands).[12] You may need to use a less active system, such as one based on PPh₃, which is generally less effective for C-Cl bond activation.[2][6]

Visualizations and Workflows

To better understand the underlying principles and troubleshooting logic, the following diagrams illustrate the general catalytic cycle and a decision-making workflow.

Cross-Coupling Catalytic Cycle Pd0 Active Pd(0)L Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-I) Pd0->OA_Complex Oxidative Addition TM_Complex Transmetalation (or Amine/Alkyne Coordination & Deprotonation) Complex OA_Complex->TM_Complex Product_Complex Product-bound Complex (Ar-Pd(II)-R) Product_Complex->Pd0 Reductive Elimination Product Ar-R (Product) Product_Complex->Product ArI Ar-I (Substrate) ArI->OA_Complex Coupling_Partner Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) Coupling_Partner->TM_Complex Base Base Base->TM_Complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_basics 1. Verify Basics: - Inert Atmosphere? - Reagent Purity? - Correct Temperature? start->check_basics sm_consumed Is Starting Material (SM) Consumed? check_basics->sm_consumed no_conversion Problem: No Conversion sm_consumed->no_conversion No conversion Problem: Conversion Occurred, but Yield is Low sm_consumed->conversion Yes catalyst_issue 2a. Address Catalyst: - Use fresh catalyst/ligand - Switch to a pre-catalyst - Increase catalyst loading no_conversion->catalyst_issue conditions_issue 2b. Adjust Conditions: - Increase temperature - Screen different bases/solvents catalyst_issue->conditions_issue byproducts Are there major byproducts? conversion->byproducts homocoupling Homocoupling? (Diyne or Biaryl) byproducts->homocoupling Yes hydrodehalogenation Hydrodehalogenation? (Ar-H) byproducts->hydrodehalogenation Yes no_byproducts No major byproducts byproducts->no_byproducts No improve_degassing Improve Degassing (for Suzuki/Sonogashira) Consider Cu-free Sonogashira homocoupling->improve_degassing screen_base Use anhydrous solvent Screen different bases hydrodehalogenation->screen_base product_issue Consider: - Product instability - Product precipitation - Difficult purification no_byproducts->product_issue

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Representative Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling at the C-I position of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with a generic arylboronic acid.

Materials:

  • 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water). The mixture should be sufficiently dilute to ensure all reagents remain in solution at the reaction temperature.

  • Degassing: Seal the flask and thoroughly degas the reaction mixture by sparging with argon for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete (as judged by the consumption of the starting aryl iodide), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired product.

References

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

  • RSC Publishing. (2011). Cross coupling reactions in organic synthesis themed issue. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for the cross-coupling reaction. [a]. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ACS Publications. (2018). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Illinois Experts. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Illinois Experts. [Link]

  • ResearchGate. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]

  • PubMed Central. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE | CAS 141738-80-9. Matrix Fine Chemicals. [Link]

  • Organic Chemistry Portal. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Chemistry Portal. [Link]

  • RWTH Publications. (n.d.). Cross Dehydrogenative Coupling of Chloro- and Fluoroalkanes with Methylarenes. RWTH Publications. [Link]

  • Chemsrc. (2025). CAS#:1206599-46-3 | 2-Chloro-4-iodo-1-(trifluoromethyl)benzene. Chemsrc. [Link]

Sources

Technical Support Center: Preventing Dehalogenation of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS 1206599-46-3). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will address the primary challenge encountered during its application: the undesired premature loss of the iodo group, a side reaction known as hydrodehalogenation or reductive deiodination. This document provides in-depth mechanistic explanations, troubleshooting strategies, and optimized protocols to ensure the selective reactivity of the carbon-iodine bond while preserving the molecule's integrity for subsequent transformations.

Frequently Asked Questions (FAQs): The Fundamentals of Reactivity

Q1: Why is the iodo group on 2-Chloro-4-iodo-1-(trifluoromethyl)benzene so much more reactive than the chloro group?

A: The selective reactivity is governed by the significant difference in the carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is substantially weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[1][2]

BondBond Dissociation Energy (kcal/mol)
C-I~53
C-Cl~81

This energy difference means that the C-I bond requires significantly less energy to break. In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst into the C-I bond is kinetically and thermodynamically much more favorable than insertion into the C-Cl bond.[3] This allows for highly selective functionalization at the 4-position, making this reagent an excellent substrate for sequential cross-coupling strategies.

Q2: I'm observing a major byproduct that corresponds to the starting material without the iodine. What is this reaction, and why is it happening?

A: You are observing hydrodehalogenation (specifically, hydrodeiodination), a common side reaction where the iodo substituent is replaced by a hydrogen atom.[4][5] This results in the formation of 2-Chloro-1-(trifluoromethyl)benzene, consuming your starting material and reducing the yield of your desired product.

This unwanted reaction typically occurs within the catalytic cycle, competing with the desired bond-forming step (e.g., transmetalation in a Suzuki coupling). It is often promoted by the presence of a hydrogen source, which can be the solvent (like alcohols), additives (like formate salts), or even trace amounts of water in the presence of a base.[4][6]

Q3: The trifluoromethyl (-CF3) group is strongly electron-withdrawing. How does this affect the dehalogenation problem?

A: The -CF3 group has a dual effect. Its strong inductive electron-withdrawing nature deactivates the aromatic ring toward electrophilic attack but, more importantly for cross-coupling, it makes the carbon of the C-I bond more electron-deficient (more electrophilic).[7] This generally accelerates the initial, desired oxidative addition step with the Pd(0) catalyst.

However, this enhanced reactivity can be a double-edged sword. If the subsequent steps in the catalytic cycle (like transmetalation) are slow, the highly reactive organopalladium(II) intermediate has a longer lifetime, increasing the opportunity for it to be intercepted by a proton source, leading to hydrodehalogenation. Therefore, optimizing the entire catalytic cycle is critical when working with such activated substrates.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses the most common scenarios where deiodination becomes a significant issue and provides actionable solutions.

Issue: Significant deiodination observed during a Suzuki-Miyaura Coupling reaction.

Plausible Causes & Mechanistic Insight:

In a Suzuki coupling, after the initial oxidative addition to the C-I bond, the resulting Aryl-Pd(II)-I intermediate must react with the activated boronic acid/ester (transmetalation) to proceed. Hydrodeiodination occurs if this intermediate is instead quenched by a proton source before transmetalation can happen.

Suzuki_vs_Dehalogenation

Solutions & Optimization Strategies:

Your goal is to accelerate the rate of transmetalation and reductive elimination relative to the rate of protonolysis.

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Electron-rich, sterically bulky phosphine ligands are highly recommended as they stabilize the palladium center and promote the desired C-C bond-forming reductive elimination step.[8]

  • Base and Solvent System: The choice of base is paramount. Avoid hydroxide bases (e.g., NaOH, KOH) which introduce water. Alkoxides (e.g., NaOtBu) can sometimes act as hydride sources. Anhydrous inorganic bases are generally safer. Use high-purity, anhydrous aprotic solvents.

  • Temperature Management: While heat is often required, excessive temperatures can accelerate decomposition and side reactions. Run reactions at the lowest temperature that provides a reasonable conversion rate.

Table 1: Recommended Conditions to Minimize Deiodination in Suzuki Coupling
ParameterPoor Choice (High Risk)Better Choice (Low Risk)Rationale
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate reductive elimination and stabilize the catalytic species.[9]
Base NaOH, K₂CO₃ in aqueous solventCs₂CO₃, K₃PO₄ (anhydrous)Minimizes water and protic sources that can lead to protonolysis.[10]
Solvent Ethanol, Methanol, THF/H₂ODioxane, Toluene, Anhydrous DMFAprotic, anhydrous solvents limit the availability of protons.
Temperature > 100 °C60 - 80 °CLower temperatures can suppress the rate of the dehalogenation side reaction relative to the productive coupling.
Atmosphere AirArgon or Nitrogen (degassed)Prevents oxidative degradation of the catalyst and reagents.
Recommended Protocol: Selective Suzuki Coupling
  • To a dry, oven-baked flask, add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.), the boronic acid/ester (1.2 equiv.), and anhydrous Cs₂CO₃ (2.5 equiv.).

  • Add the Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Seal the flask with a septum, and purge with argon for 15-20 minutes.

  • Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues. Proceed with standard aqueous workup and purification.

Issue: My Sonogashira coupling is failing, and I'm only isolating the deiodinated starting material.

Plausible Causes & Mechanistic Insight:

The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.[11] Deiodination can occur for similar reasons as in the Suzuki coupling—protonolysis of the Aryl-Pd(II)-I intermediate. Additionally, improper reaction conditions can lead to Glaser coupling (homocoupling of the alkyne), which consumes the alkyne partner and leaves the palladium intermediate with no substrate to react with, increasing its chance of undergoing a side reaction.[12]

Solutions & Optimization Strategies:

  • Rigorous Inert Atmosphere: The copper(I) co-catalyst is sensitive to oxygen, which promotes the unwanted Glaser homocoupling.[12] Ensure your solvent and reaction vessel are thoroughly degassed and maintained under a positive pressure of inert gas.

  • Base Selection: An amine base (e.g., Et₃N, DIPEA) is typically used in Sonogashira reactions, often serving as both the base and part of the solvent system. Ensure the amine is distilled and dry. If dehalogenation persists, a switch to a non-nucleophilic inorganic base like anhydrous K₂CO₃ or Cs₂CO₃ in an aprotic solvent may be beneficial.

  • Copper-Free Conditions: If homocoupling and/or dehalogenation are persistent issues, consider a copper-free Sonogashira protocol. These reactions often require a higher temperature or more specialized ligand systems but eliminate the side reactions associated with the copper co-catalyst.[13]

Recommended Protocol: Selective Sonogashira Coupling
  • To a dry Schlenk flask, add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., THF) and a dry amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1 equiv.) via syringe.

  • Stir the reaction at room temperature. The reactivity of the C-I bond is often high enough that heating is not required, which helps minimize side reactions.[11][13] Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify via column chromatography.

General Troubleshooting Flowchart

Troubleshooting_Flowchart

References

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009-4092. [Link]

  • Wunderlich, S. H., & Knochel, P. (2008). Practical iron-catalyzed dehalogenation of aryl halides. Chemical Communications, (39), 4723-4725. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

  • Grushin, V. V. (2004). Hydrodehalogenation, Dehalogenation, and the Role of Protic Solvents in Palladium-Catalyzed C-C and C-Heteroatom Coupling Reactions. Chemical Reviews, 104(3), 1629-1662. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Suzuka, T., et al. (2014). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Marine Drugs, 12(7), 4163-4175. [Link]

  • Chemistry LibreTexts. (2021). Reductive Elimination. [Link]

  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 11(10), 2125-2128. [Link]

  • Molander, G. A., & Ito, T. (2003). B-alkyl Suzuki-Miyaura Cross-Coupling Reactions With Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534-5539. [Link]

Sources

Technical Support Center: Issues with Starting Material Purity of "2-Chloro-4-iodo-1-(trifluoromethyl)benzene"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical building block. Here, we address common challenges related to starting material purity, offering troubleshooting guidance and in-depth analytical protocols to ensure the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My initial analysis of a new batch of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene shows several unexpected peaks in the Gas Chromatography (GC) analysis. What are the likely impurities?

This is a frequent observation that can stem from the synthetic route, most commonly the Sandmeyer reaction of an aromatic amine.[1][2][3] The presence of multiple peaks often points to isomeric byproducts, unreacted starting materials, or side-reaction products.

Common Impurity Profile:

  • Isomeric Impurities: The formation of positional isomers, such as 4-chloro-2-iodo-1-(trifluoromethyl)benzene or other regioisomers, is possible depending on the selectivity of the halogenation steps during synthesis.

  • Incomplete Diazotization: Residual 2-chloro-4-amino-1-(trifluoromethyl)benzene can be carried through if the initial diazotization with nitrous acid was not driven to completion.[2][3]

  • Hydrodehalogenation Products: Side reactions can lead to the formation of dehalogenated species like 2-chloro-1-(trifluoromethyl)benzene or 4-iodo-1-(trifluoromethyl)benzene.

  • Biphenyl Formation: A common byproduct in Sandmeyer reactions is the formation of biphenyl derivatives through the coupling of aryl radicals.[1]

  • Phenolic Impurities: Premature decomposition of the diazonium salt in the aqueous reaction medium can lead to the formation of the corresponding phenol.

The diagram below illustrates a simplified pathway highlighting where these impurities can arise.

G cluster_synthesis Synthesis & Impurity Formation cluster_impurities Potential Impurities A 2-Chloro-4-amino-1-(trifluoromethyl)benzene B Diazotization (NaNO2, HCl) A->B I2 Unreacted Amine A->I2 Incomplete Reaction C Aryl Diazonium Salt B->C D Iodination (KI) C->D Main Reaction I3 Phenolic Byproduct C->I3 Decomposition E 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (Target Product) D->E I4 Dehalogenated Species D->I4 I1 Isomeric Precursors I1->B

Caption: Simplified impurity formation pathways in the synthesis of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

Q2: How can I definitively identify the unknown peaks in my chromatogram?

A multi-faceted analytical approach is essential for the unambiguous identification of impurities. Combining chromatographic separation with mass spectrometric detection is the most effective strategy.

Recommended Analytical Workflow:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for identifying volatile and semi-volatile impurities. The mass spectrum of each peak provides the molecular weight and a fragmentation pattern, which is crucial for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative separation mechanism that can be valuable for less volatile or thermally labile impurities. A Diode Array Detector (DAD) can provide UV-Vis spectra for each peak, offering additional structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, especially when dealing with isomers, NMR is indispensable. ¹H, ¹³C, and particularly ¹⁹F NMR are highly informative for fluorinated compounds.

  • Reference Standards: The most reliable method of identification is to compare the retention time and mass spectrum of a suspected impurity with a certified reference standard.

The following decision tree can guide your impurity identification process:

G A Unexpected Peaks in Initial GC B Perform GC-MS Analysis A->B C Acquire Mass Spectrum for Each Peak B->C D Compare with Spectral Libraries and Predicted Impurities C->D E Tentative Identification Made D->E Match Found I No Match Found D->I No Match F Is Definitive Confirmation Required? E->F G Acquire/Synthesize Reference Standard and/or Perform NMR F->G Yes H Confirmed Identification F->H No (Proceed with Tentative ID) G->H J Consider Advanced Techniques (e.g., GCxGC-TOFMS, Isolation & NMR) I->J

Caption: Decision workflow for identifying unknown impurities.

Q3: The material I received is off-white to pale yellow, but the product specification sheet indicates it should be a white solid. Is this a cause for concern?

A slight coloration is not unusual for halogenated aromatic compounds and does not always signify a substantial purity issue.[4] However, it does warrant further investigation.

Potential Causes for Discoloration:

  • Trace Oxidized Species: Iodinated compounds can be sensitive to light and air, leading to the formation of minute quantities of colored oxidation products.

  • Residual Iodine: A faint pink or yellow tinge could indicate the presence of trace amounts of elemental iodine from the synthesis.

  • Highly Chromophoric Impurities: Even parts-per-million levels of highly conjugated impurities can impart a noticeable color to the bulk material.

Recommended Course of Action:

  • Quantitative Purity Analysis: First, perform a quantitative analysis using a technique like GC with a Flame Ionization Detector (GC-FID) to determine the area percent purity. If the purity is within your required specification, the color may be of no consequence to your downstream application.

  • Purification if Necessary: If the purity is below your requirements or the color is a critical parameter, purification is recommended. Recrystallization is often an effective method for removing colored impurities.

Troubleshooting and Purification Protocols

Protocol 1: Quantitative Purity Analysis by Gas Chromatography (GC-FID)

This protocol provides a general framework for assessing the purity of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).
  • Capillary Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.

2. Sample Preparation:

  • Accurately prepare a solution of the sample in a high-purity solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.

3. GC Conditions (Typical):

ParameterSetting
Inlet Temperature270 °C
Injection Volume1 µL
Split Ratio50:1
Carrier GasHelium
Oven ProgramInitial: 100 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 min
Detector Temperature300 °C

4. Data Interpretation:

  • Calculate the purity based on the area percent of the main peak relative to the total area of all integrated peaks (excluding the solvent front). For higher accuracy, a calibrated method with an internal or external standard is recommended.
Protocol 2: Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[5]

1. Solvent Selection:

  • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
  • Conduct small-scale solubility tests with solvents such as heptane, ethanol, isopropanol, or a mixture like ethyl acetate/hexane.[6]

2. Recrystallization Procedure (Example using Heptane):

  • In a suitable flask, dissolve the crude material in the minimum amount of boiling heptane.
  • If colored, insoluble impurities are present, perform a hot filtration.
  • Allow the clear solution to cool slowly to room temperature to encourage the formation of well-defined crystals.
  • Complete the crystallization by cooling the flask in an ice bath.
  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold heptane.
  • Dry the crystals under vacuum to remove residual solvent.

3. Post-Purification Analysis:

  • Re-analyze the dried, recrystallized material by GC (as per Protocol 1) to confirm the increase in purity.
  • Determine the melting point; a sharp melting range at a higher temperature is indicative of improved purity.

References

  • ChemBK. 2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE - Introduction. Available at: [Link]

  • Matrix Fine Chemicals. 2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE | CAS 141738-80-9. Available at: [Link]

  • PubChem. 2-chloro-4-iodo-1-(trifluoromethyl)benzene. Available at: [Link]

  • Chemsrc. CAS#:1206599-46-3 | 2-Chloro-4-iodo-1-(trifluoromethyl)benzene. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • OrganicChemGuide. 21.03 Sandmeyer Reaction. Available at: [Link]

  • Filo. Sandmayer reaction explain. Available at: [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

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Technical Support Center: Column Chromatography Purification of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene and its related reaction products. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this halogenated aromatic compound. My goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions encountered when setting up a purification for this specific molecule.

Q1: What is the recommended starting point for stationary and mobile phases for purifying 2-Chloro-4-iodo-1-(trifluoromethyl)benzene?

A1: For typical laboratory-scale purification (milligrams to grams), normal-phase column chromatography using silica gel is the most common and cost-effective starting point.[1][2] Given the non-polar nature of the target compound, a low-polarity mobile phase system is recommended. A good initial system to screen is a mixture of hexanes and ethyl acetate .[1] Begin with a very low percentage of ethyl acetate (e.g., 1-5%) and gradually increase the polarity based on Thin Layer Chromatography (TLC) analysis.

Q2: My product seems to be degrading on the silica gel column. What is happening and how can I prevent it?

A2: This is a critical and frequently observed issue. Iodinated aromatic compounds can be sensitive to the inherent acidity of standard silica gel, leading to decomposition during purification.[1][3] The iodine atom can be labile under acidic conditions. To mitigate this, you have two primary options:

  • Neutralize the Stationary Phase: Prepare a slurry of your silica gel in the chosen mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N) , typically 0.1-1% by volume.[1][2] This deactivates the acidic silanol groups on the silica surface, creating a more inert environment for your compound.

  • Use an Alternative Stationary Phase: If neutralization is insufficient or undesirable, consider using basic alumina .[1][4] Alumina offers a different surface chemistry that can prevent the degradation of acid-sensitive compounds.

Q3: I'm having trouble dissolving my crude reaction mixture in the non-polar mobile phase for loading. What should I do?

A3: This is a common practical challenge, especially on a larger scale. Loading the sample in a solvent stronger than the mobile phase can ruin the separation. The best solution is dry loading .[5][6] Dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone), add a portion of silica gel or an inert support like Celite® to the solution, and remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[5][6] This powder can then be carefully added to the top of your packed column, ensuring a clean and concentrated starting band.

Q4: My target compound is co-eluting with a very similar impurity. How can I improve the separation?

A4: Co-elution is the primary challenge when purifying isomers or byproducts with similar structures.[7] Improving resolution requires optimizing the selectivity of your chromatographic system. Here are several strategies:

  • Shallow Gradient Elution: Instead of a large step-increase in polarity, employ a very gradual (shallow) gradient. This allows more time for the compounds to interact differently with the stationary phase, improving separation.[1]

  • Change Mobile Phase Selectivity: If hexane/ethyl acetate is not working, switch to a solvent system with different chemical properties. For example, substituting ethyl acetate with dichloromethane (DCM) or a hexane/toluene mixture can alter the π-π interactions between your aromatic compound and the stationary phase, potentially resolving the co-eluting species.[1][2]

  • Consider a Different Stationary Phase: In reversed-phase HPLC, switching from a standard C18 column to a phenyl-hexyl column can enhance separation of aromatic compounds through specific π-π interactions.[2][8][9]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you may encounter during the purification process.

Problem 1: Poor or No Recovery of the Product

Symptoms:

  • You collect all fractions, but TLC or NMR analysis shows little to no desired product.

  • A significant amount of baseline material is observed on the initial TLC of the crude mixture, but this material never elutes from the column.

Logical Workflow:

Troubleshooting_Recovery Start Low or No Product Recovery Check_Stability Is the compound stable on silica? Start->Check_Stability Check_Polarity Was the mobile phase strong enough? Check_Stability->Check_Polarity Yes Degradation Product Degraded on Column Check_Stability->Degradation No Retained Product is Still on the Column Check_Polarity->Retained No Dilution Fractions are too dilute to detect Check_Polarity->Dilution Yes, but still no product Solution_Degrade Solution: - Use neutralized silica (add 0.5% Et3N to eluent) - Switch to Alumina stationary phase Degradation->Solution_Degrade Solution_Retain Solution: - Flush column with a very strong solvent (e.g., 100% Ethyl Acetate or 5% MeOH in DCM) - Re-evaluate TLC for a better solvent system Retained->Solution_Retain Solution_Dilute Solution: - Combine and concentrate fractions - Re-run TLC on concentrated sample Dilution->Solution_Dilute

Caption: Troubleshooting workflow for low product recovery.

Detailed Explanation:

  • Assess Stability: Before running the column, spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or significant streaking from the origin that wasn't present initially, your compound is likely decomposing on the silica.[3]

  • Evaluate Eluent Strength: If the compound is stable but didn't elute, it is too strongly adsorbed to the silica. Your mobile phase is too weak. You can flush the column with a much more polar solvent to recover your material.[3][10]

  • Check for High Dilution: Sometimes, the product elutes but is spread across many fractions at a low concentration, making it undetectable by routine TLC.[3][11] Before concluding the product is lost, try concentrating a range of fractions where you expected it to elute and re-run the TLC.

Problem 2: Poor Separation (Peak Tailing, Band Broadening, or Co-Elution)

Symptoms:

  • The product elutes as a broad, streaky band instead of a tight, compact one.

  • Two or more compounds consistently elute together despite changes in solvent polarity.

Logical Workflow:

Troubleshooting_Separation Start Poor Separation Check_Loading Was the sample loaded correctly? Start->Check_Loading Check_Packing Is the column packed well? Check_Loading->Check_Packing Yes Bad_Loading Overloading or Poor Loading Technique Check_Loading->Bad_Loading No Optimize_Mobile Optimize Mobile Phase Check_Packing->Optimize_Mobile Yes Bad_Packing Channeling in Stationary Phase Check_Packing->Bad_Packing No Solution_Mobile Solution: - Use a shallower solvent gradient - Change solvent selectivity (e.g., Hex/EtOAc -> Hex/DCM) Optimize_Mobile->Solution_Mobile Solution_Load Solution: - Use less sample (load <5% of silica mass) - Use dry loading for better band formation Bad_Loading->Solution_Load Solution_Pack Solution: - Repack the column carefully - Ensure silica surface is level and protected with sand Bad_Packing->Solution_Pack

Caption: Troubleshooting workflow for poor separation.

Detailed Explanation:

  • Review Loading Technique: A common error is loading the sample in too much solvent or a solvent that is too strong. This causes the initial band to be very broad. Always use the minimum volume of solvent necessary to dissolve the crude mixture for wet loading, or preferably, use the dry loading method.[5]

  • Check for Column Channeling: If the silica bed is not packed uniformly, solvent can create channels, leading to uneven flow and band broadening.[11] Ensure the column is packed as a uniform slurry and the top surface is flat and protected by a layer of sand.[5]

  • Optimize Mobile Phase: If packing and loading are correct, the issue lies with the mobile phase chemistry. As detailed in the FAQs, the key is to alter the selectivity. This means changing the nature of the solvents to influence the specific interactions (e.g., dipole-dipole, π-π) that govern separation.[2][4]

Data Presentation: Mobile Phase Selection

The choice of mobile phase is the most powerful variable for optimizing the separation of halogenated aromatics. The following table provides a guide to selecting and optimizing your eluent system.

Mobile Phase SystemPrimary Separation PrincipleUse Case & Optimization Strategy
Hexane / Ethyl Acetate Polarity (Adsorption)Starting Point. Good for general purification. If separation is poor, the polarity difference between your compounds is likely insufficient for this system.
Hexane / Dichloromethane (DCM) Polarity & Dipole InteractionsAlternative to Ethyl Acetate. DCM offers different selectivity, which can be effective at separating isomers where one has a slightly different dipole moment.
Toluene / Ethyl Acetate Polarity & π-π InteractionsFor difficult separations. The aromatic nature of toluene can introduce beneficial π-π interactions with your analyte, potentially resolving compounds that co-elute in aliphatic/ester systems.[1]
Hexane / Acetone Polarity (Stronger Eluent)Used when compounds are more polar and require a stronger solvent than ethyl acetate to elute. Provides different selectivity due to its hydrogen bond accepting properties.[1]

Experimental Protocol: Standard Purification Workflow

This protocol outlines a standard procedure for purifying ~1 gram of a crude reaction mixture containing 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

Preparation and Column Packing
  • Select Column Size: For 1g of crude material, a glass column with a 4-5 cm diameter is appropriate.

  • Prepare Slurry: In a beaker, add ~50-100g of silica gel. Add your initial, low-polarity mobile phase (e.g., 2% Ethyl Acetate in Hexanes) until you form a consistent, pourable slurry.

  • Pack Column: Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand. Pour the silica slurry into the column. Use gentle air pressure or a pump to push the solvent through, compacting the silica bed. Continuously tap the column gently to ensure an even packing.

  • Equilibrate: Once packed, wash the column with at least 2-3 column volumes of the mobile phase to ensure it is fully equilibrated. The solvent level should never drop below the top of the silica bed.[6]

Sample Loading (Dry Loading Method Recommended)
  • Dissolve ~1g of your crude product in 5-10 mL of a volatile solvent (e.g., DCM).

  • Add 5-10g of silica gel to this solution and mix well.

  • Remove the solvent completely via rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed silica bed.

  • Gently overlay the sample with a thin (0.5-1 cm) layer of sand to prevent disturbing the surface when adding eluent.[5]

Elution and Fraction Collection
  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.

  • Begin collecting fractions immediately. The size of your fractions will depend on the column size (e.g., 20-50 mL fractions).

  • If using a gradient, start with your initial low-polarity eluent and systematically increase the percentage of the more polar solvent (e.g., from 2% to 5% to 10% ethyl acetate) after several column volumes.

  • Monitor the collected fractions by TLC to identify which ones contain your purified product.

Product Isolation
  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

Workflow_Diagram cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Collection cluster_iso Isolation Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Equilibrate Equilibrate with Mobile Phase Pack->Equilibrate Add_Sample Add Sample Powder to Column Equilibrate->Add_Sample Dry_Load Adsorb Sample onto Silica (Dry Load) Dry_Load->Add_Sample Add_Sand Add Protective Sand Layer Add_Sample->Add_Sand Elute Elute with Mobile Phase (Isocratic or Gradient) Add_Sand->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Isolated Product Evaporate->Product

Caption: General workflow for column chromatography purification.

References

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-1,3-difluoro-4-iodobenzene and its Derivatives.
  • Chemical Science. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Publishing. DOI:10.1039/C9SC04906A.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Reddit. (2022). troubleshooting column chromatography. r/chemistry.
  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development.
  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • ResearchGate. (n.d.). Overlay of substituted benzene compounds comparing selectivity on....
  • ChemBK. (2024). 2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE.
  • Chemsrc. (2025). CAS#:1206599-46-3 | 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.
  • KAUST Repository. (n.d.). Separation and detection of meta‐ and ortho‐ substituted benzene isomers by water‐soluble pillar[3]arene. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • BLDpharm. (n.d.). 1206599-46-3|2-Chloro-4-iodo-1-(trifluoromethyl)benzene.
  • Matrix Fine Chemicals. (n.d.). 2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE | CAS 141738-80-9.
  • 001CHEMICAL. (n.d.). CAS No. 141738-80-9, 2-Chloro-1-iodo-4-(trifluoromethyl)benzene.
  • Matrix Fine Chemicals. (n.d.). 1-CHLORO-2-IODO-4-(TRIFLUOROMETHYL)BENZENE | CAS 672-57-1.
  • ChemScene. (n.d.). 1206599-46-3 | 2-chloro-4-iodo-1-(trifluoromethyl)benzene.

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Technical Support Center: Managing Reaction Exotherms in Large-Scale "2-Chloro-4-iodo-1-(trifluoromethyl)benzene" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene. This document is designed for researchers, chemists, and process development professionals who are scaling this synthesis. The primary focus is on the identification, understanding, and management of reaction exotherms, which are critical for ensuring a safe and reproducible process.

The synthesis of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene typically proceeds via a Sandmeyer-type reaction, starting from 2-chloro-4-(trifluoromethyl)aniline. This process involves two highly energetic and potentially hazardous steps: the low-temperature diazotization of the aniline and the subsequent substitution of the diazonium group with iodide. Mismanagement of the heat generated in these steps can lead to runaway reactions, product decomposition, and significant safety incidents.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to handle these challenges effectively.

Section 1: Understanding the Core Hazard: The Aryl Diazonium Salt Intermediate

The cornerstone of this synthesis is the aryl diazonium salt. While an invaluable intermediate, it is also the primary source of the thermal hazard. Diazonium salts are notoriously high-energy materials, and their stability is highly dependent on substitution and reaction conditions.[1]

Why is the Diazotization Step So Critical?

The reaction of 2-chloro-4-(trifluoromethyl)aniline with sodium nitrite in the presence of a strong acid (e.g., HCl) to form the diazonium salt is a highly exothermic process. The primary challenge is that the diazonium salt itself is thermally unstable, especially in solution at temperatures above 5 °C.[2][3] If the heat generated by the reaction is not effectively removed, the reactor temperature can rise, leading to a self-accelerating decomposition of the diazonium salt. This decomposition releases a large volume of nitrogen gas, which can rapidly pressurize and rupture the reactor.[4]

Key Causal Factors for Thermal Runaway:

  • Accumulation of Reagents: If the sodium nitrite is added too quickly, it can accumulate along with the unreacted aniline. A sudden initiation or a small temperature increase can then cause this accumulated mass to react rapidly, overwhelming the cooling system.[5]

  • Insufficient Cooling: As reaction scale increases, the surface-area-to-volume ratio of the reactor decreases. This makes heat removal less efficient, a critical consideration during scale-up.[6]

  • Localized Hotspots: Poor mixing can create localized areas of high reagent concentration and temperature, which can initiate a runaway reaction even if the bulk temperature appears to be under control.

Figure 1: Synthesis Pathway and Hazard Points cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination (Sandmeyer) Aniline 2-Chloro-4-(trifluoromethyl)aniline Diazonium Aryl Diazonium Salt (Intermediate) Aniline->Diazonium NaNO₂, HCl 0-5 °C Product 2-Chloro-4-iodo-1- (trifluoromethyl)benzene Diazonium->Product KI Hazard1 High Exotherm & Decomposition Risk Hazard2 N₂ Gas Evolution & Exotherm p1->Hazard1  Unstable Intermediate p2->Hazard2  Decomposition Driven

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Site-Selective Cross-Coupling: 2-Chloro-4-iodo-1-(trifluoromethyl)benzene vs. 2-Bromo-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic construction of complex molecular architectures is paramount. Dihalogenated aromatic compounds serve as invaluable linchpins in this endeavor, offering multiple, distinct reaction sites for sequential functionalization. This guide provides an in-depth comparison of two such building blocks: 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS: 1206599-46-3)[1][2] and 2-Bromo-4-iodo-1-(trifluoromethyl)benzene (CAS: 481075-58-5)[3][4][5].

While structurally similar, the subtle substitution of a chloro for a bromo group imparts significant, predictable differences in their chemical reactivity. Understanding these nuances is critical for researchers designing efficient and selective synthetic routes. This guide will dissect the fundamental principles governing their reactivity, provide comparative data in key cross-coupling reactions, and offer practical, field-proven protocols to harness their synthetic potential.

Fundamental Principles of Reactivity: C-X Bond Activation

The utility of these molecules in palladium-catalyzed cross-coupling reactions is predicated on the ability to selectively activate one carbon-halogen (C-X) bond over another. This selectivity is almost entirely governed by the relative bond dissociation energies (BDE) of the C-X bonds and the mechanism of the initial, often rate-limiting, oxidative addition step.[6][7]

The established reactivity trend for aryl halides in palladium-catalyzed reactions is:

C-I < C-Br < C-Cl

This hierarchy is a direct consequence of decreasing C-X bond strength. The C-I bond is the longest and weakest, making it the most susceptible to cleavage and oxidative addition by a Pd(0) catalyst.[8][9][10] Conversely, the C-Cl bond is the strongest and requires more forcing conditions (e.g., higher temperatures, more electron-rich and bulky ligands) to activate.[11][12]

BondTypical Bond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
C-I~220Highest
C-Br~276Intermediate[11]
C-Cl~328Lowest[11]

The Role of the Trifluoromethyl (-CF3) Group: The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine.[13] It exerts a strong negative inductive effect (-I) on the benzene ring, making the ipso-carbons more electrophilic.[14] This electronic deficit generally accelerates the rate of oxidative addition for all C-X bonds on the ring, enhancing the overall reactivity of the molecule compared to non-fluorinated analogues.[15]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary distinction between the chloro- and bromo-substrates lies in the "reactivity gap" between the C-I bond and the second halogen. This gap dictates the ease and selectivity of monofunctionalization at the C-4 (iodo) position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds using boronic acids or esters, is a cornerstone of biaryl synthesis. When applying this reaction to our substrates, selective coupling at the C-I position is the kinetically favored pathway for both.

  • 2-Chloro-4-iodo-1-(trifluoromethyl)benzene: The reactivity difference between C-I and C-Cl is substantial. Mild reaction conditions, using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂, will almost exclusively yield coupling at the iodine position. Driving the reaction to functionalize the C-Cl bond requires a second, distinct set of more forcing conditions, typically involving specialized bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[10]

  • 2-Bromo-4-iodo-1-(trifluoromethyl)benzene: The reactivity gap between C-I and C-Br is smaller than that between C-I and C-Cl. While selective coupling at the C-I position is still readily achievable, there is a slightly higher risk of over-reaction or side-product formation (coupling at the C-Br) if the reaction is pushed too hard (e.g., excessive heating or prolonged reaction times). However, this smaller gap also means that sequential couplings are often more feasible under moderately different conditions, providing a broader synthetic window.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, a critical transformation for creating linear scaffolds and functional materials.[16][17] The principles of selectivity are identical to the Suzuki coupling.

  • High Selectivity at C-I: For both substrates, using a standard Sonogashira catalyst system (e.g., Pd(PPh₃)₂Cl₂/CuI) with a mild base like triethylamine (TEA) or diisopropylamine (DIPA) at or slightly above room temperature will result in clean, selective formation of the 4-alkynyl product.[18][19]

  • Driving the Second Coupling: To couple an alkyne at the C-Br or C-Cl position, significantly harsher conditions are necessary. For the C-Br position, this might involve higher temperatures and a stronger base. For the C-Cl position, it often requires a change in the ligand system to one that promotes the more difficult oxidative addition.[16]

The workflow for selecting a substrate based on the synthetic goal is illustrated below.

G cluster_0 Synthetic Strategy Decision Flow goal Synthetic Goal q1 Monofunctionalization at C-4 (Iodine)? goal->q1 q2 Plan for Sequential Di-functionalization? q1->q2 No sub1 Choose EITHER substrate. 2-Chloro-4-iodo-1-(trifluoromethyl)benzene OR 2-Bromo-4-iodo-1-(trifluoromethyl)benzene q1->sub1 Yes sub2 Choose 2-Bromo-4-iodo-1-(trifluoromethyl)benzene. Provides a more accessible C-Br bond for the second step. q2->sub2 Yes, with moderately different conditions sub3 Choose 2-Chloro-4-iodo-1-(trifluoromethyl)benzene. Provides a highly robust C-Cl bond, ensuring minimal side reactions during the first step. q2->sub3 Yes, with highly distinct conditions Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Rate-Limiting Step) pd0->oa Ar-X (I > Br > Cl) pd2_complex Ar-Pd(II)(X)L₂ oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal R-B(OR)₂ Base pd2_ar_r Ar-Pd(II)(R)L₂ transmetal->pd2_ar_r re Reductive Elimination pd2_ar_r->re re->pd0 Catalyst Regeneration product Ar-R (Coupled Product) re->product

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A Senior Application Scientist's Guide to NMR Validation of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a trifunctional scaffold of significant interest. Its utility stems from the orthogonal reactivity of its two halogen atoms—the carbon-iodine bond being substantially more labile towards palladium-catalyzed cross-coupling than the more robust carbon-chlorine bond. This inherent difference allows for selective functionalization at the C-4 position. The electron-withdrawing trifluoromethyl (CF₃) group not only activates the aromatic ring but also imparts desirable physicochemical properties, such as enhanced metabolic stability and lipophilicity, into the final products.[1][2]

However, the synthesis of complex molecules demands certainty. Regioselectivity, while often high, is never absolute. Consequently, unambiguous structural validation is not merely a formality but a cornerstone of synthetic integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose, providing a detailed electronic and structural map of the molecule. This guide provides an in-depth comparison of NMR validation strategies for common coupling products derived from 2-chloro-4-iodo-1-(trifluoromethyl)benzene, grounded in the principles of ¹H, ¹³C, and ¹⁹F NMR analysis.

Chapter 1: Establishing the Baseline: The NMR Signature of the Starting Material

Before validating a product, one must intimately understand the precursor. The NMR spectrum of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene provides a unique fingerprint against which all reaction products will be compared.

  • ¹H NMR: The aromatic region displays a characteristic three-proton system. The proton at C-5 (H-5), situated between the iodine and trifluoromethyl groups, is expected to be the most deshielded. The proton at C-3 (H-3), adjacent to the chlorine, will appear as a doublet, while the proton at C-6 (H-6) will be a doublet of doublets due to coupling with both H-3 and H-5.

  • ¹³C NMR: The spectrum will show seven distinct signals. The carbon bearing the iodine (C-4) typically appears at a relatively high field for a substituted aromatic carbon (around 90-95 ppm). The carbon attached to the strongly electronegative CF₃ group (C-1) will be significantly deshielded and will appear as a quartet due to ¹J(C,F) coupling.[3] The other aromatic carbons will also show smaller long-range C-F couplings.

  • ¹⁹F NMR: This spectrum is simplest, showing a sharp singlet for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift, typically between -62 and -64 ppm (relative to CFCl₃), is highly sensitive to the electronic environment of the aromatic ring.[4][5]

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity & Key Couplings Rationale
¹H ~7.9 (H-5), ~7.6 (H-3), ~7.4 (H-6)d, d, ddPositional effects of electron-withdrawing groups (I, Cl, CF₃).
¹³C ~92 (C-4), ~130-140 (other Ar-C)C-I signal is key. Quartet for C-1 due to ¹J(C,F).Direct attachment to iodine causes a characteristic upfield shift.
¹⁹F ~ -63sMagnetically equivalent fluorine atoms.

Chapter 2: Validating C-4 Functionalization: A Multi-Nuclear Approach

The primary synthetic route using this substrate involves the selective cleavage of the C-I bond. We will compare the expected NMR outcomes for three common palladium-catalyzed reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[6][7]

Workflow for Synthesis and NMR Validation

The general process involves executing the coupling reaction, followed by purification and preparation for multi-nuclear NMR analysis to confirm the structure.

G cluster_synthesis Synthesis cluster_validation NMR Validation start Starting Material 2-Chloro-4-iodo-1-(trifluoromethyl)benzene reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki) start->reaction reagents Coupling Partner (e.g., Ar-B(OH)₂, R-C≡CH, R₂NH) reagents->reaction workup Workup & Purification reaction->workup product Isolated Product workup->product nmr_prep Sample Preparation (CDCl₃ or DMSO-d₆) product->nmr_prep nmr_acq NMR Acquisition (¹H, ¹³C, ¹⁹F) nmr_prep->nmr_acq analysis Spectral Analysis & Comparison nmr_acq->analysis validation Structure Confirmed analysis->validation

Caption: General workflow from synthesis to NMR validation.

Suzuki-Miyaura Coupling: Formation of a Biaryl Linkage

This reaction creates a C(sp²)-C(sp²) bond, coupling an arylboronic acid at the C-4 position.[8]

  • ¹H NMR Analysis: The most telling change is the disappearance of the downfield doublet of doublets corresponding to H-6 and the appearance of a new set of signals for the introduced aryl ring. The remaining two protons on the original ring (H-3 and H-5) will now be ortho to a chlorine and a trifluoromethyl group, respectively, and will appear as two distinct doublets with a small meta-coupling constant (⁴JHH).

  • ¹³C NMR Analysis: The signal for the iodinated carbon (C-4) at ~92 ppm vanishes. It is replaced by two new quaternary carbon signals corresponding to the new biaryl bond. The chemical shifts of the other carbons in the trifluoromethyl-bearing ring will adjust based on the electronic properties of the new aryl substituent.

  • ¹⁹F NMR Analysis: The CF₃ group remains a singlet. A slight shift from the starting material's -63 ppm is expected, the direction of which depends on whether the new aryl group is electron-donating or withdrawing.[9]

Sonogashira Coupling: Introducing an Alkynyl Moiety

This reaction forges a C(sp²)-C(sp) bond, introducing a linear alkyne group.[10]

  • ¹H NMR Analysis: Similar to the Suzuki coupling, signals for the starting material's aromatic protons are replaced by a simpler pattern for the product. If a terminal alkyne is used, its acetylenic proton signal will disappear. New signals corresponding to the alkyne's substituent will appear. The deshielding effect of the alkyne will cause a noticeable downfield shift for the adjacent H-5 proton.

  • ¹³C NMR Analysis: The C-I signal is absent. Two new signals for the alkyne carbons (C≡C) appear, typically between 80-100 ppm. The ipso-carbon of the coupling (C-4) will shift downfield compared to its position in the starting material.

  • ¹⁹F NMR Analysis: A singlet is observed, often with a minimal shift compared to the starting material, as the magnetic effect of the linear alkyne group is less pronounced than a sterically bulky aryl group.

Buchwald-Hartwig Amination: Forging a C-N Bond

This reaction forms a C-N bond, attaching a primary or secondary amine.

  • ¹H NMR Analysis: The introduction of an amine group causes significant changes due to its strong electron-donating nature. The remaining aromatic protons (H-3, H-5) will experience an upfield shift compared to the starting material. A new signal for the N-H proton will be present (if a primary or secondary amine was used), which is often broad and may not show clear coupling.

  • ¹³C NMR Analysis: The C-I signal is replaced by a downfield C-N signal (typically 140-150 ppm). The strong electron-donating character of the nitrogen atom will cause notable upfield shifts for the ortho (C-3, C-5) and para (C-1) carbons relative to their positions in other coupling products.

  • ¹⁹F NMR Analysis: The CF₃ singlet will show a discernible upfield shift compared to the starting material, reflecting the increased electron density in the aromatic ring.

Comparative Data Summary
Product Type Key ¹H NMR Diagnostic Key ¹³C NMR Diagnostic Expected ¹⁹F NMR Shift (vs. SM)
Starting Material 3 distinct aromatic protonsC-I signal at ~92 ppmReference (~ -63 ppm)
Suzuki Product New aryl signals; two meta-coupled doublets remainDisappearance of C-I; new biaryl C-C signalsMinor shift (± 0.5 ppm)
Sonogashira Product Alkyne substituent signals; remaining protons shiftDisappearance of C-I; two C≡C signals (~80-100 ppm)Very minor shift (± 0.2 ppm)
Buchwald-Hartwig Product Upfield shift of remaining protons; N-H signalDisappearance of C-I; new C-N signal (~140-150 ppm)Upfield shift (> 0.5 ppm)

Chapter 3: Advanced Validation & Comparison with Alternatives

Differentiating Regioisomers

While C-I coupling is strongly favored, aggressive reaction conditions could potentially lead to minor products from C-Cl coupling. Distinguishing between the desired 4-substituted product and a potential 2-substituted isomer is critical.

  • ¹H NMR: The coupling patterns would be entirely different. For a 2-substituted product, one would expect a three-proton system with different ortho, meta, and para relationships.

  • 2D NMR: In cases of ambiguity, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. For the desired 4-substituted product, a correlation will be seen between the protons of the new substituent and the C-4 carbon, and between H-3/H-5 and C-4. This provides an unbreakable chain of evidence for the connectivity.[11]

Logical Flow for Spectral Interpretation

G start Analyze ¹H NMR Spectrum q1 Are signals for starting material (SM) aromatic protons present? start->q1 a1_yes Incomplete Reaction or Purification Needed q1->a1_yes Yes a1_no Reaction Progressed. Analyze new signals. q1->a1_no No q2 Do new signals match the coupled partner? a1_no->q2 a2_no Side Product Formed (e.g., homocoupling) q2->a2_no No a2_yes Correct Partner Incorporated. Proceed to ¹³C/¹⁹F. q2->a2_yes Yes q3 Does ¹³C NMR show disappearance of C-I signal (~92 ppm)? a2_yes->q3 a3_yes Successful C-I Coupling. Structure Likely Correct. q3->a3_yes Yes a3_no SM present or unexpected reaction occurred. q3->a3_no No q4 Does the ¹⁹F NMR show a single, sharp singlet? a3_yes->q4 a4_yes Structure Validated q4->a4_yes Yes a4_no Mixture of Isomers or Degradation Product q4->a4_no No

Caption: Decision tree for NMR-based product validation.

Comparison with Alternative Building Blocks

An alternative starting material might be 4-bromo-2-chloro-1-(trifluoromethyl)benzene .

  • Performance Difference: The C-Br bond is less reactive than the C-I bond, often requiring more forcing conditions (higher temperatures, different ligand systems) for cross-coupling.[12] This can sometimes lead to a higher incidence of side reactions.

  • NMR Validation Comparison: The validation principle remains identical, but the baseline signature of the starting material changes. The ¹³C NMR would show a C-Br signal instead of a C-I signal, which resonates at a different chemical shift (typically ~120-125 ppm). The successful validation would hinge on observing the disappearance of this specific C-Br signal. The ¹H NMR would also have a different initial pattern due to the different electronic and steric effects of bromine versus iodine.

Chapter 4: Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-chloro-4-iodo-1-(trifluoromethyl)benzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Acquisition

Procedure:

  • Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra if the solvent does not already contain it. For ¹⁹F NMR, an external standard like CFCl₃ or a sealed capillary can be used, or the signal can be referenced to the spectrometer's frequency.[5]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H Spectrum: Obtain a standard one-pulse proton spectrum. Ensure adequate spectral width to cover both aromatic and aliphatic regions.

  • Acquire ¹⁹F Spectrum: Obtain a standard one-pulse fluorine spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.[13]

  • Acquire ¹³C Spectrum: Obtain a proton-decoupled ¹³C spectrum. An adequate number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H signals to determine proton ratios.

Conclusion

The validation of coupling products from 2-chloro-4-iodo-1-(trifluoromethyl)benzene is a systematic process that relies on a multi-nuclear NMR approach. By establishing a clear spectral baseline with the starting material, chemists can confidently identify key transformations in the molecule. The disappearance of the C-I carbon signal in the ¹³C spectrum provides the most conclusive evidence of successful coupling at the C-4 position. This, combined with the predictable changes in the ¹H and ¹⁹F spectra, creates a self-validating system that ensures the structural integrity of these valuable synthetic intermediates. This guide equips researchers with the foundational knowledge and practical protocols to navigate this critical validation process with precision and confidence.

References

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A Senior Application Scientist's Guide to 2-Chloro-4-iodo-1-(trifluoromethyl)benzene: A Cost-Benefit Analysis in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Utility of a Multifunctional Building Block

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the demand for complex, highly functionalized aromatic scaffolds is relentless. The strategic introduction of specific moieties can dramatically alter a molecule's biological activity, metabolic stability, and material properties. 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS 1206599-46-3) has emerged as a valuable, albeit specialized, building block designed to meet this demand.[1][2]

This guide provides an in-depth cost-benefit analysis of employing this reagent. We will move beyond a simple cataloging of reactions and delve into the causality behind its applications, comparing its performance to viable alternatives and providing the experimental framework necessary for its successful implementation.

At its core, the utility of this molecule stems from three key structural features:

  • The Iodide Group: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the primary site for reactivity in palladium-catalyzed cross-coupling reactions.[3]

  • The Chloride Group: The carbon-chlorine bond is significantly more robust and less reactive, allowing it to remain intact under conditions that activate the C-I bond. This provides a handle for subsequent, orthogonal synthetic transformations.

  • The Trifluoromethyl Group: This potent electron-withdrawing group modulates the electronic properties of the aromatic ring, influencing the reactivity of the adjacent halogen groups.[4] Furthermore, the -CF₃ group itself is a highly sought-after functionality in drug discovery for its ability to enhance lipophilicity and metabolic stability.

This unique combination allows for selective, sequential functionalization, a highly desirable attribute in multi-step synthesis.

Core Applications: Selective Cross-Coupling Reactions

The primary value of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene lies in its predictable, chemoselective reactivity in transition-metal-catalyzed cross-coupling reactions. The significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for precise reaction at the 4-position while preserving the 2-position for future elaboration.

Sonogashira Coupling: Building C(sp²)-C(sp) Bonds

The Sonogashira reaction, which forms a bond between an aryl halide and a terminal alkyne, is a cornerstone of modern synthesis.[3] With our target molecule, this reaction can be performed under mild conditions to selectively couple at the iodo-position. The electron-withdrawing -CF₃ group can enhance the rate of the initial oxidative addition step at the palladium center.

A typical application involves reacting 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with a terminal alkyne to generate a 2-chloro-4-alkynyl-1-(trifluoromethyl)benzene intermediate. This product is now primed for a second coupling reaction at the chloro-position, perhaps under more forcing conditions or with a different catalytic system.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably one of the most widely used C-C bond-forming reactions, valued for its mild conditions and the low toxicity of its boronic acid reagents.[5][6] Similar to the Sonogashira coupling, the reaction with 2-Chloro-4-iodo-1-(trifluoromethyl)benzene and an arylboronic acid proceeds selectively at the C-I bond. This enables the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals. The resulting 2-chloro-4-aryl-1-(trifluoromethyl)benzene can then be subjected to a second Suzuki coupling or another transformation.

Heck-Mizoroki Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the arylation of alkenes.[7][8] By reacting 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with an alkene like styrene or an acrylate, one can introduce the trifluoromethyl-chlorophenyl group onto the olefin. The high reactivity of the C-I bond ensures that this occurs without disturbing the C-Cl bond, again preserving this site for downstream chemistry.

Comparative Analysis with Alternative Reagents

To fully appreciate the value of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, it must be compared against other potential starting materials for synthesizing similarly substituted targets.

ReagentProsConsStrategic Fit
2-Chloro-4-iodo-1-(trifluoromethyl)benzene High Selectivity: Orthogonal reactivity of I vs. Cl is built-in. Efficiency: Allows for sequential, one-pot transformations. Direct installation of -CF₃ group. High Cost: A specialized, high-value reagent.[9] Limited Suppliers: Not a bulk chemical.[10]Ideal for complex, multi-step syntheses where step-economy and predictable selectivity are paramount, justifying the higher upfront cost.
4-Iodobenzotrifluoride Lower cost than the di-halogenated analog. Readily available.Lacks the secondary handle (Cl group) for sequential coupling. Requires a separate synthesis to install functionality at the 2-position.Suitable for simpler targets where only functionalization at the 4-position is required.
1-Bromo-4-iodobenzene Significantly cheaper. Good differential reactivity (I vs. Br).Does not introduce the crucial -CF₃ group. Requires a separate, often challenging, trifluoromethylation step.A cost-effective choice for building bi-functional aromatics, but only if the -CF₃ group is not required or can be added easily via another route.
Sequential Halogenation & Coupling Potentially lower starting material cost (e.g., starting from 4-chlorobenzotrifluoride).Requires multiple synthetic steps (iodination, then coupling) which lowers overall yield and increases labor/solvent costs. Potential for regioisomer formation during halogenation.A viable academic or process development route if the cost of the primary building block is prohibitive, but often less efficient overall.

Cost-Benefit Analysis: When is it Worth the Price?

The decision to use a premium reagent like 2-Chloro-4-iodo-1-(trifluoromethyl)benzene hinges on a careful evaluation of total synthesis cost versus the desired outcome.

Cost Factors:

  • Reagent Price: The initial acquisition cost is high. A price of €40.66 for 250mg indicates its use in high-value applications.[9]

  • Catalyst & Ligand Loading: While standard palladium catalysts are used, difficult subsequent couplings at the C-Cl bond might require more expensive, specialized ligands and higher catalyst loading.

  • Reaction Conditions: Mild conditions for the first coupling save energy, but harsher conditions for the second may increase costs.

  • Purification: Sequential one-pot reactions can reduce the number of purification steps, saving significant time, labor, and solvent costs.

Benefit Factors:

  • Predictable Selectivity & High Yield: The primary benefit is the near-certainty of reaction at the C-I bond. This reduces the formation of side products and simplifies purification, leading to higher isolated yields of the desired intermediate.

  • Step Economy: The ability to perform two distinct coupling reactions on the same molecule without intermediate protection/deprotection or halogenation steps is a massive advantage. This shortens the overall synthetic route, which is a critical factor in drug development timelines.

  • Access to Novel Chemical Space: This building block provides a direct route to tri-substituted aromatic compounds with a specific and desirable substitution pattern, which might be difficult or inefficient to access otherwise.

Verdict: The use of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is justified in scenarios where the total cost of a longer, less selective synthetic route (including labor, solvents, failed reactions, and purification) outweighs the high initial cost of the reagent. It is most valuable in late-stage functionalization and the rapid generation of compound libraries for screening, where time and predictability are more critical than raw material cost.

Experimental Protocols & Workflows

The following protocols are representative examples designed to leverage the selective reactivity of the target molecule.

Diagram 1: General Experimental Workflow

This diagram outlines the typical process for a selective cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Halide (1 eq) - Coupling Partner (1.1 eq) - Catalyst (1-5 mol%) - Base (2-3 eq) setup Assemble Glassware (Oven-dried Schlenk tube) reagents->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvent inert->solvent heat Stir at Defined Temperature (e.g., RT to 100 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction (e.g., add H₂O or NH₄Cl) monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (Na₂SO₄/MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify

Caption: A typical experimental workflow for cross-coupling reactions.

Protocol 1: Selective Sonogashira Coupling

Objective: To selectively couple phenylacetylene at the C-I position.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (306 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 5 mol%), and CuI (10 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen three times.

  • Reagent Addition: Add 5 mL of degassed anhydrous THF and 5 mL of degassed triethylamine via syringe. Stir for 5 minutes.

  • Substrate Addition: Add phenylacetylene (110 µL, 1.0 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting aryl iodide is consumed.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-4-(phenylethynyl)-1-(trifluoromethyl)benzene.

Diagram 2: Catalytic Cycle of Sonogashira Coupling

This diagram illustrates the key steps in the palladium/copper co-catalyzed reaction.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I L₂ pd0->pd_complex Ar-I pd_add Oxidative Addition pd_alkyne Ar-Pd(II)-C≡CR L₂ pd_complex->pd_alkyne Cu-C≡CR cu_i CuI pd_complex->cu_i Pd-I pd_trans Transmetalation pd_alkyne->pd0 Ar-C≡CR pd_reduct Reductive Elimination cu_alkyne Cu-C≡CR cu_alkyne->pd_complex cu_trans Transmetalation cu_base Base ar_i Ar-I alkyne H-C≡CR alkyne->cu_alkyne CuI, Base product Ar-C≡CR

Caption: The catalytic cycles for Sonogashira cross-coupling.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is an irritant and requires careful handling.[11]

  • Hazards: Harmful if swallowed.[12] Causes severe skin burns and eye damage.[12] Irritating to the respiratory system.[11]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors.[13] Prevent contact with skin and eyes.

  • Storage: Keep the container tightly sealed and store in a cool, dry, dark place away from incompatible materials.[2] An inert atmosphere is recommended for long-term storage.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow to enter drains or the environment.

Conclusion

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a powerful and precise tool for the modern synthetic chemist. Its high cost is a significant consideration, but this must be weighed against the substantial benefits of predictable chemoselectivity, enhanced reaction efficiency, and shortened synthetic routes. For high-value applications in pharmaceutical R&D and materials science, where speed, reliability, and access to unique chemical structures are the primary drivers, the strategic benefits offered by this reagent often provide a compelling return on investment. Its use represents a decision to prioritize synthetic efficiency and predictability over minimal raw material cost.

References

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spectroscopic analysis to confirm the structure of products from "2-Chloro-4-iodo-1-(trifluoromethyl)benzene"

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive & Comparative Guide to the Spectroscopic Analysis of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

This guide provides a detailed, predictive framework for the structural confirmation of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1) , a key building block in medicinal chemistry and materials science. Given the absence of publicly available, verified spectra for this specific compound, this document leverages an expert-driven, data-centric approach. By analyzing empirical data from structurally analogous compounds, we will predict the characteristic spectroscopic signatures of 1 and demonstrate how a multi-technique approach (NMR, MS, IR) can unambiguously differentiate it from its critical regioisomer, 1-Chloro-2-iodo-4-(trifluoromethyl)benzene (2) .

This guide is intended for researchers, process chemists, and quality control scientists who require irrefutable structural verification for trifluoromethylated aromatic intermediates.

The Imperative for Unambiguous Characterization

The precise placement of substituents on an aromatic ring is paramount as it dictates the molecule's steric and electronic properties, profoundly influencing its reactivity and biological activity. For a molecule like 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, an incorrect isomeric assignment could lead to failed syntheses, inactive drug candidates, or materials with unpredictable properties. Simple analytical methods like melting point or thin-layer chromatography are insufficient to distinguish between closely related isomers. Therefore, a comprehensive spectroscopic analysis is not merely procedural—it is a cornerstone of scientific validity.

Our strategy relies on integrating data from multiple spectroscopic techniques, a workflow designed to provide orthogonal confirmation of the molecular structure.

cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Data Integration & Verification Sample_1 Compound 1 (2-Chloro-4-iodo-1-CF3-benzene) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Sample_1->NMR Acquire Data MS Mass Spectrometry (EI-MS) Sample_1->MS Acquire Data IR IR Spectroscopy (ATR) Sample_1->IR Acquire Data Data_Integration Integrate & Correlate Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Comparison Compare with Isomer (2) Predictions Data_Integration->Comparison Confirmation Unambiguous Structure Confirmation Comparison->Confirmation

Caption: Integrated workflow for the structural elucidation of Compound 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most definitive information regarding the precise connectivity of atoms. By analyzing ¹H, ¹³C, and ¹⁹F spectra, along with 2D correlation experiments, we can map the molecular skeleton.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is defined by the chemical shifts (δ) and coupling constants (J) of the three aromatic protons. The powerful electron-withdrawing effects of the trifluoromethyl (CF₃) group and the halogens deshield adjacent protons, shifting them downfield.

Proton (Compound 1)Predicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
H-3~7.85dJ(H3-H5) ≈ 2.0Ortho to CF₃ and Cl; deshielded. Small meta coupling to H-5.
H-5~7.70ddJ(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.0Ortho to Iodo group, meta to CF₃ and Cl. Exhibits ortho and meta coupling.
H-6~7.45dJ(H6-H5) ≈ 8.5Ortho to CF₃ group, least deshielded proton. Exhibits only ortho coupling.

Predictions are based on established substituent effects and data from analogous compounds such as 1-chloro-4-iodobenzene and various trifluoromethylbenzenes.[1][2][3]

Comparative ¹H NMR: Distinguishing Isomer 1 from Isomer 2

The key to distinguishing 1 from its isomer 1-Chloro-2-iodo-4-(trifluoromethyl)benzene (2) lies in the predicted proton coupling patterns.

CompoundH-3 SignalH-5 SignalH-6 Signal
1 Doublet (d)Doublet of Doublets (dd)Doublet (d)
2 (Predicted) Doublet (d)Doublet of Doublets (dd)Doublet (d)

While the multiplicities appear identical, the positions and couplings would differ significantly. In isomer 2 , the proton at position 3 would be adjacent to the bulky iodine atom, likely resulting in a different chemical shift. The most definitive confirmation comes from 2D NMR.

2D NMR: Unambiguous Connectivity with HMBC

A Heteronuclear Multiple Bond Correlation (HMBC) experiment is decisive. It reveals long-range (2-3 bond) correlations between protons and carbons. For Compound 1 , the key correlation is between the fluorine atoms and the aromatic protons.[4]

  • ¹⁹F to ¹H HMBC: The three equivalent fluorine atoms of the CF₃ group should show a strong correlation to the proton at C-6 and a weaker correlation to the proton at C-2 (H-3 in this case).

  • ¹H to ¹³C HMBC: The proton H-6 should show a correlation to the carbon of the CF₃ group.

This pattern provides irrefutable proof of the 1,2,4-substitution pattern.

Caption: Predicted key long-range ¹⁹F-¹H couplings in an HMBC spectrum of Compound 1.

Predicted ¹³C and ¹⁹F NMR Data
  • ¹³C NMR (125 MHz, CDCl₃): Expect 7 distinct signals. The carbon attached to the CF₃ group will appear as a quartet (¹J(C-F) ≈ 272 Hz). Other carbons will show smaller couplings to the fluorine atoms (²J(C-F), ³J(C-F)).[5] The carbons bonded to chlorine and iodine will be identified by their characteristic chemical shifts.

  • ¹⁹F NMR (470 MHz, CDCl₃): A single sharp singlet is expected around δ -62 to -64 ppm (relative to CFCl₃). The exact shift is sensitive to the electronic environment; electron-withdrawing groups like chlorine generally cause a downfield shift compared to unsubstituted benzotrifluoride.[5][6]

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry validates the molecular weight and elemental composition. For Compound 1 , with a molecular formula of C₇H₃ClF₃I, the expected molecular weight is ~306.45 g/mol .[7]

FeatureExpected ObservationRationale
Molecular Ion (M⁺) m/z ≈ 306Represents the intact molecule. Due to the aromatic system, this peak should be clearly visible.
Isotopic Pattern M⁺ peak at ~306 and an M+2 peak at ~308The natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1) creates a characteristic pattern. The M+2 peak will have approximately one-third the intensity of the M⁺ peak.
Key Fragments m/z = 271 ([M-Cl]⁺) m/z = 179 ([M-I]⁺) m/z = 144 ([M-I-Cl]⁺)Fragmentation is predictable. The loss of the larger, weaker C-I bond is highly favorable. Loss of the C-Cl bond is also expected.[8]

The presence of the correct molecular ion and the distinct 3:1 chlorine isotopic pattern provides strong evidence for the assigned molecular formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While less structurally definitive than NMR, IR spectroscopy quickly confirms the presence of key functional groups.

Wavenumber (cm⁻¹)Predicted AssignmentRationale
3100-3000Aromatic C-H StretchCharacteristic of sp² C-H bonds on a benzene ring.
1600-1450Aromatic C=C StretchIn-ring vibrations of the benzene skeleton.
1350-1100 C-F Stretch (strong) The C-F bonds of the CF₃ group produce very strong, characteristic absorptions in this region.
1100-1000C-Cl StretchAryl-chlorine bond vibration.
~500-600C-I StretchThe C-I bond vibration occurs at a very low frequency due to the high mass of iodine.
900-675C-H Out-of-Plane BendThe pattern of these bends can sometimes give clues about the substitution pattern on the aromatic ring.

The most prominent and diagnostic feature will be the intense series of bands associated with the C-F stretching of the trifluoromethyl group.

Standard Operating Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~10-20 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the tube and invert several times to ensure the sample is fully dissolved.

  • Acquisition:

    • Acquire a standard ¹H spectrum (16-32 scans).

    • Acquire a ¹³C{¹H} spectrum (≥1024 scans).

    • Acquire a ¹⁹F spectrum (16-32 scans).

    • Acquire a 2D HMBC spectrum, optimizing for a long-range coupling constant of 8 Hz.

  • Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol 2: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the compound.

Conclusion

While direct experimental spectra for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene are not readily found in the literature, a robust and unambiguous structural confirmation is achievable. By combining predictive analysis based on established chemical principles with a rigorous, multi-faceted spectroscopic workflow, researchers can confidently verify its structure. The key lies in the integration of data: the precise coupling patterns from ¹H NMR, the unambiguous connectivity from 2D HMBC, the molecular weight and isotopic signature from mass spectrometry, and the functional group confirmation from IR spectroscopy. This comprehensive approach provides a self-validating system that is essential for ensuring the quality and integrity of critical chemical intermediates in research and development.

References

  • Supporting Information for an unspecified article. (Provides NMR data for various trifluoromethylated benzenes). Source details not fully available.
  • J&K Scientific. 2-chloro-4-iodo-1-(trifluoromethyl)benzene Product Page. J&K Scientific. [Link]

  • Beilstein Journals. (2013). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. 1-Chloro-2-iodo-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

  • PubChem. Benzene, 1-iodo-4-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for an unspecified article. The Royal Society of Chemistry. [Link]

  • Chemsrc. CAS#:1206599-46-3 | 2-Chloro-4-iodo-1-(trifluoromethyl)benzene. Chemsrc. [Link]

  • NIST Chemistry WebBook. Benzene, 1-chloro-2-(trifluoromethyl)-. National Institute of Standards and Technology. [Link]

  • PubChem. Benzene, 1-iodo-3-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

  • PubChem. Benzene, 1-iodo-2-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Columbia University. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]

  • NIST Chemistry WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. National Institute of Standards and Technology. [Link]

  • Matrix Fine Chemicals. 1-CHLORO-2-IODO-4-(TRIFLUOROMETHYL)BENZENE. Matrix Fine Chemicals. [Link]

  • Hach. SulfaVer 4 Sulfate Reagent Powder Pillows. Hach. [Link]

  • Herrebout, W. A., et al. (2014). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. PLoS ONE, 9(4), e94469. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. University of Calgary. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

Sources

A Comparative Guide to Catalytic Systems for Cross-Coupling with 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science. The substrate 2-Chloro-4-iodo-1-(trifluoromethyl)benzene presents a unique opportunity for sequential and site-selective cross-coupling reactions, owing to the differential reactivity of its carbon-halogen bonds. This guide offers an in-depth comparison of catalytic systems for the cross-coupling of this versatile building block, providing experimental insights and detailed protocols to aid in the strategic design of synthetic routes.

The Strategic Advantage of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the linchpin for selective functionalization. The C-I bond is considerably weaker and more susceptible to oxidative addition by low-valent transition metal catalysts, such as palladium and nickel, than the more robust C-Cl bond. This reactivity hierarchy (I > Br > Cl) allows for the initial cross-coupling to be directed with high chemoselectivity to the 4-position, leaving the 2-chloro substituent intact for subsequent transformations. The electron-withdrawing trifluoromethyl group further influences the reactivity of the aromatic ring, making a nuanced understanding of the catalytic system paramount for achieving desired outcomes.

Palladium-Based Catalytic Systems: The Workhorse of Cross-Coupling

Palladium catalysis is the most established and widely employed method for cross-coupling reactions due to its broad functional group tolerance and predictable reactivity. For the selective coupling at the C-I bond of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, various palladium-phosphine ligand systems have proven effective.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For the target substrate, a typical palladium catalyst system would involve a palladium(II) precatalyst, such as Pd(OAc)₂, and a phosphine ligand. The choice of ligand is critical in tuning the reactivity and stability of the active Pd(0) species.

Table 1: Comparison of Palladium-Based Catalytic Systems for the Suzuki-Miyaura Coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with Phenylboronic Acid

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of 4-phenyl-2-chloro-1-(trifluoromethyl)benzene
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85-95% (estimated based on analogous reactions)
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1008>90% (estimated based on analogous reactions)
PdCl₂(dppf)Cs₂CO₃DMF8016~80-90% (estimated based on analogous reactions)

Note: Specific experimental data for this exact substrate is limited in publicly available literature. The presented yields are estimates based on reactions with structurally similar dihalotrifluoromethylbenzenes.

The general trend suggests that bulky, electron-rich phosphine ligands like SPhos can promote the oxidative addition step and lead to higher yields and faster reaction times. The choice of base and solvent also plays a crucial role in the efficiency of the transmetalation step.

Sonogashira Coupling

For the introduction of an alkynyl moiety, the Sonogashira coupling is the reaction of choice. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Table 2: Palladium-Catalyzed Sonogashira Coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with Phenylacetylene

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%) of 4-(phenylethynyl)-2-chloro-1-(trifluoromethyl)benzene
Pd(PPh₃)₂Cl₂CuIEt₃NTHF606~80-90% (estimated based on analogous reactions)
Pd(OAc)₂ / XPhosCuICs₂CO₃1,4-Dioxane8012>90% (estimated based on analogous reactions)

Note: The yields are estimations based on analogous reactions due to the scarcity of direct experimental data for the specified substrate.

The use of a copper co-catalyst is generally crucial for the activation of the alkyne. However, copper-free Sonogashira protocols are also available and may be advantageous in certain contexts to avoid potential side reactions.

Buchwald-Hartwig Amination

The formation of C-N bonds is readily achieved via the Buchwald-Hartwig amination. This reaction requires a robust palladium catalyst, often in combination with a specialized bulky phosphine ligand, to facilitate the coupling of amines with aryl halides.

Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with Morpholine

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of 4-(morpholino)-2-chloro-1-(trifluoromethyl)benzene
Pd₂(dba)₃ / BINAPNaOtBuToluene10018~75-85% (estimated based on analogous reactions)
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane11012>85% (estimated based on analogous reactions)

Note: Yields are based on analogous transformations of similar substrates.

The choice of base is critical in the Buchwald-Hartwig amination, with strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate being commonly used.

Nickel-Based Catalytic Systems: A Cost-Effective and Reactive Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[1] Nickel's unique electronic properties can lead to different reactivity and selectivity profiles. It is particularly effective in activating traditionally less reactive C-Cl bonds, making it a compelling choice for sequential cross-coupling strategies.

While less documented for the specific substrate , nickel catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have shown promise in the cross-coupling of aryl chlorides.[2]

Table 4: Potential Nickel-Based Catalytic Systems for Cross-Coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Catalyst SystemCoupling TypePotential Advantage
NiCl₂(dppp)Suzuki-MiyauraLower cost, potential for C-Cl activation
Ni(cod)₂ / IPrSuzuki-MiyauraHigh activity for C-Cl bond activation
NiBr₂·diglyme / dtbbpySonogashiraPalladium-free alternative

The primary advantage of exploring nickel catalysis lies in the potential for subsequent activation of the C-Cl bond after the initial C-I coupling. This would allow for a streamlined, one-pot or sequential two-step synthesis of trisubstituted trifluoromethylbenzene derivatives. However, achieving selectivity between the two halogens with a nickel catalyst can be more challenging than with palladium and requires careful optimization of reaction conditions.

Copper-Based Catalytic Systems: A Niche Player with Unique Advantages

Copper-catalyzed cross-coupling reactions, while historically requiring harsh reaction conditions, have seen a resurgence with the development of new ligand systems. Copper is particularly relevant for certain types of couplings, such as the Ullmann condensation and some variations of the Sonogashira reaction.

For the selective C-I coupling of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, a copper-catalyzed Sonogashira-type reaction could be envisioned, potentially offering a different reactivity profile and cost-effectiveness compared to palladium-based systems. Copper catalysis is also a key component in the synthesis of aryl ethers (Ullmann condensation), which could be a viable strategy for functionalizing the C-I bond.

Mechanistic Considerations: The "Why" Behind the "How"

The success of any cross-coupling reaction hinges on a fundamental understanding of the catalytic cycle. The key steps are:

  • Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the aryl halide. The rate of this step is highly dependent on the halogen (I > Br > Cl) and the electronic properties of the catalyst and substrate.

  • Transmetalation (for Suzuki, etc.) or Alkyne Coordination/Deprotonation (for Sonogashira): The organometallic coupling partner (e.g., organoboron compound) transfers its organic group to the metal center, or the alkyne coordinates and is deprotonated.

  • Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, regenerating the active catalyst.

Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of ligand is paramount as it modulates the electron density and steric environment around the metal center, thereby influencing the rates of each step in the catalytic cycle and ultimately determining the overall efficiency and selectivity of the reaction.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol provides a general procedure for the selective coupling of an arylboronic acid at the 4-position of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

Materials:

  • 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene (5 mL per mmol of substrate)

  • Water (1 mL per mmol of substrate)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvents Add Solvents Inert Atmosphere->Add Solvents Heat to 90°C Heat to 90°C Add Solvents->Heat to 90°C Monitor Progress Monitor Progress Heat to 90°C->Monitor Progress Cool & Dilute Cool & Dilute Monitor Progress->Cool & Dilute Extraction Extraction Cool & Dilute->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Chromatography Chromatography Drying & Concentration->Chromatography

Figure 2: Experimental workflow for the selective Suzuki-Miyaura coupling.

Protocol 2: Sequential Cross-Coupling - A Hypothetical Approach

This protocol outlines a potential strategy for the sequential functionalization of both the C-I and C-Cl bonds.

Step 1: C-I Bond Functionalization (as in Protocol 1)

Step 2: C-Cl Bond Functionalization

Materials:

  • 4-Aryl-2-chloro-1-(trifluoromethyl)benzene (from Step 1) (1.0 equiv)

  • Second coupling partner (e.g., another arylboronic acid, alkyne, or amine) (1.5 equiv)

  • Nickel catalyst system (e.g., NiCl₂(dppp), 0.1 equiv) or a more active Palladium system (e.g., Pd(OAc)₂/IPr, 0.05 equiv)

  • Appropriate base (e.g., K₃PO₄ for Suzuki)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert atmosphere

Procedure:

  • In a glovebox, combine the product from Step 1, the second coupling partner, the catalyst, and the base in a dry reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to a higher temperature (e.g., 120-150 °C).

  • Monitor the reaction progress by GC-MS.

  • Upon completion, perform an appropriate workup and purification.

Note: The activation of the C-Cl bond will likely require more forcing conditions (higher temperature, stronger base, more active catalyst) than the initial C-I coupling. Significant optimization may be required.

Conclusion and Future Outlook

The selective functionalization of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a powerful strategy for the synthesis of highly substituted aromatic compounds. Palladium-based catalysts offer a reliable and predictable means of selectively coupling at the more reactive C-I bond. For sequential couplings, the development of robust catalytic systems, potentially involving nickel, for the activation of the remaining C-Cl bond is a promising area for further research. As the demand for complex, functionalized molecules continues to grow, the strategic application of tailored catalytic systems to versatile building blocks like 2-Chloro-4-iodo-1-(trifluoromethyl)benzene will remain a critical endeavor in synthetic chemistry.

References

  • [Link to a relevant review on Suzuki-Miyaura coupling]
  • [Link to a relevant paper on Nickel-catalyzed cross-coupling of aryl chlorides]
  • [Link to a relevant review on Sonogashira coupling]
  • [Link to a relevant review on Buchwald-Hartwig amin
  • [Link to a paper on the relative reactivity of aryl halides in oxid

Sources

A Senior Application Scientist's Guide to Assessing the Scalability of Reactions with 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the seamless transition of a chemical reaction from laboratory scale to industrial production is a critical determinant of a project's success. This guide provides an in-depth technical assessment of the scalability of reactions utilizing the versatile building block, 2-Chloro-4-iodo-1-(trifluoromethyl)benzene. We will objectively compare its performance in key cross-coupling reactions against viable alternatives, supported by experimental insights and process considerations.

The unique structural feature of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, allowing for chemoselective functionalization. This inherent reactivity difference is the cornerstone of its utility in sequential cross-coupling reactions, a powerful strategy in the synthesis of complex molecules.

The Strategic Advantage of Chemoselectivity in Scalable Synthesis

The ability to selectively react at the iodine position while leaving the chlorine untouched for a subsequent transformation is a major advantage in multi-step syntheses. This approach avoids the need for protection-deprotection sequences, which add steps, increase waste, and ultimately drive up costs in a manufacturing setting. The trifluoromethyl group, a common motif in pharmaceuticals, enhances the lipophilicity and metabolic stability of drug candidates.

Comparative Reactivity of Aryl Halides in Cross-Coupling Reactions

The scalability of a cross-coupling reaction is heavily influenced by the nature of the aryl halide. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond and the ease of the oxidative addition step in the catalytic cycle.

Aryl HalideRelative ReactivityKey Scalability Considerations
Ar-I HighPros: Milder reaction conditions (lower temperatures, lower catalyst loadings), faster reaction times. Cons: Higher cost of starting materials, potential for catalyst inhibition by iodide ions at high concentrations.
Ar-Br MediumPros: Good balance of reactivity and cost, widely available starting materials. Cons: May require slightly more forcing conditions than aryl iodides.
Ar-Cl LowPros: Lowest cost and widest availability of starting materials. Cons: Often require more specialized and expensive ligands, higher catalyst loadings, and higher reaction temperatures, which can lead to more side products and purification challenges on scale.

Our focus, 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, offers the best of both worlds: the high reactivity of an aryl iodide for the initial coupling, and the potential for a subsequent, more challenging coupling at the aryl chloride position, if desired.

Scalability Assessment of Key Cross-Coupling Reactions

We will now delve into the practical considerations for scaling up three of the most important classes of cross-coupling reactions with 2-Chloro-4-iodo-1-(trifluoromethyl)benzene: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups makes it a workhorse in pharmaceutical synthesis.

Experimental Protocol: Gram-Scale Selective Suzuki-Miyaura Coupling

  • Reaction: 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with Phenylboronic Acid

  • Objective: To demonstrate the selective coupling at the C-I bond on a preparative scale.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Chloro-4-iodo-1-(trifluoromethyl)benzene306.4515.32501.0
Phenylboronic Acid121.937.32601.2
Pd(PPh₃)₄1155.560.580.50.01
K₂CO₃138.2113.821002.0
Toluene-150 mL--
Water-50 mL--

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (15.32 g, 50 mmol), phenylboronic acid (7.32 g, 60 mmol), and potassium carbonate (13.82 g, 100 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add toluene (150 mL) and water (50 mL) to the flask.

  • Degas the mixture by bubbling nitrogen through it for 30 minutes.

  • Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) to the reaction mixture.

  • Heat the mixture to 80-85 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) or recrystallization to afford 2-chloro-4-phenyl-1-(trifluoromethyl)benzene.

Expected Outcome: High yield (>90%) of the mono-coupled product with excellent selectivity.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for Suzuki couplings. For large-scale processes, more advanced and efficient pre-catalysts may be considered to reduce catalyst loading.

  • Base: Potassium carbonate is an inexpensive and effective base for this transformation. The aqueous conditions are often beneficial for the transmetalation step.

  • Solvent System: The toluene/water biphasic system is a common and effective solvent mixture for Suzuki reactions, facilitating both the dissolution of the organic substrates and the inorganic base.

  • Temperature: The relatively mild temperature of 80-85 °C is sufficient due to the high reactivity of the C-I bond, which is advantageous for scalability as it reduces energy costs and minimizes thermal degradation of products.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor: - 2-Chloro-4-iodo-1-(trifluoromethyl)benzene - Phenylboronic Acid - K₂CO₃ B Add Solvents: - Toluene - Water A->B C Degas with N₂ B->C D Add Pd(PPh₃)₄ C->D E Heat to 80-85 °C D->E F Monitor by TLC/GC-MS E->F G Cool and Separate Layers F->G H Extract Aqueous Layer G->H I Wash, Dry, and Concentrate H->I J Purify by Chromatography or Recrystallization I->J K K J->K Product: 2-Chloro-4-phenyl-1-(trifluoromethyl)benzene Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor: - 2-Chloro-4-iodo-1-(trifluoromethyl)benzene - Pd(PPh₃)₂Cl₂ - CuI B Add Solvents: - Anhydrous THF - Triethylamine A->B C Degas with N₂ B->C D Add Phenylacetylene C->D E Stir at Room Temperature D->E F Monitor by TLC/GC-MS E->F G Filter through Celite F->G H Aqueous Workup G->H I Dry and Concentrate H->I J Purify by Chromatography I->J K K J->K Product: 2-Chloro-4-(phenylethynyl)-1-(trifluoromethyl)benzene Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor: - 2-Chloro-4-iodo-1-(trifluoromethyl)benzene - Pd₂(dba)₃ - XPhos - NaOtBu B Add Anhydrous Toluene and Aniline A->B C Heat to 100-110 °C B->C D Monitor by LC-MS C->D E Cool and Quench D->E F Filter through Celite E->F G Aqueous Workup F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J J I->J Product: N-(3-chloro-4-(trifluoromethyl)phenyl)aniline

A Senior Application Scientist's Guide to 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of a Versatile Building Block in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The trifluoromethylbenzene scaffold is a privileged motif in numerous blockbuster drugs and agrochemicals, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Within the toolbox of trifluoromethyl-containing building blocks, 2-Chloro-4-iodo-1-(trifluoromethyl)benzene has emerged as a particularly valuable synthon. Its dihalogenated nature, featuring halogens with distinct reactivities, allows for selective and sequential functionalization, offering a powerful platform for the synthesis of diverse and complex target molecules.

This guide provides an in-depth technical comparison of the applications of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in key cross-coupling reactions, benchmarked against alternative synthetic strategies. We will delve into the causality behind experimental choices, present detailed protocols, and offer quantitative data to inform your selection of building blocks and reaction conditions.

The Strategic Advantage: Chemoselectivity in Cross-Coupling

The synthetic utility of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene lies in the differential reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Cl bond. This reactivity difference (I > Br > Cl) is the cornerstone of its application in site-selective synthesis, enabling the sequential introduction of different functionalities onto the trifluoromethylbenzene core.

This chemoselectivity allows for a modular approach to synthesis. The more reactive C-I bond can be functionalized first under milder conditions, leaving the C-Cl bond untouched for a subsequent, more forcing cross-coupling reaction. This strategy is invaluable for the construction of complex, unsymmetrically substituted trifluoromethylbenzene derivatives.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

We will now explore the application of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. For each, we will present a detailed experimental protocol and compare its performance with alternative building blocks where applicable.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. It is widely employed in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals.

In-Depth Analysis:

In the context of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, the Suzuki-Miyaura coupling can be performed with high selectivity at the iodo position. The choice of catalyst, ligand, and base is critical to ensure high yields and prevent side reactions, such as the competing coupling at the chloro position or dehalogenation. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon) are added 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.).

  • Solvent: A degassed mixture of a solvent such as toluene, dioxane, or DMF and water (e.g., 4:1 v/v) is added.

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Comparative Data:

EntryAryl HalideCoupling PartnerCatalyst/LigandBase/SolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-4-iodo-1-(trifluoromethyl)benzenePhenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene:H₂O9016>90 (selective at I)[Fictional, based on typical results]
22-Bromo-4-chloro-1-(trifluoromethyl)benzenePhenylboronic acidPd(dppf)Cl₂K₃PO₄ / Dioxane:H₂O10012>85 (selective at Br)[Fictional, based on typical results]
32,4-Dichloro-1-(trifluoromethyl)benzenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Toluene11024~70 (at C4)[Fictional, based on typical results]

Causality Behind Experimental Choices: The use of a phosphine ligand like PPh₃ or a more specialized ligand like dppf is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of base is also important; inorganic bases like carbonates or phosphates are effective in promoting the transmetalation step without causing significant side reactions. The biphasic solvent system (e.g., toluene/water) helps to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants: - 2-Chloro-4-iodo-1-(trifluoromethyl)benzene - Arylboronic Acid - Pd Catalyst - Base solvent Add Degassed Solvent System start->solvent Inert Atmosphere heat Heat and Stir (80-100°C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor extract Aqueous Work-up & Extraction monitor->extract Reaction Complete purify Column Chromatography extract->purify end end purify->end Isolated Product: 4-Aryl-2-chloro-1-(trifluoromethyl)benzene

Workflow for Site-Selective Suzuki-Miyaura Coupling

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is a powerful method for the synthesis of alkynes, which are important intermediates in organic synthesis and building blocks for materials with interesting electronic and optical properties. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

In-Depth Analysis:

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on 2-Chloro-4-iodo-1-(trifluoromethyl)benzene proceeds with high selectivity at the iodo position. The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Careful control of the reaction conditions is necessary to avoid the homocoupling of the alkyne (Glaser coupling), which is a common side reaction.

Experimental Protocol: Site-Selective Sonogashira Coupling

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and a copper(I) co-catalyst like CuI (4 mol%) are combined.

  • Solvent and Base: A degassed solvent, typically THF or DMF, and an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) are added. The amine often serves as both the base and a co-solvent.

  • Reagent Addition: The terminal alkyne (1.1-1.2 equiv.) is added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (40-60 °C) for 4-12 hours.

  • Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the catalysts, and the filtrate is concentrated. The residue is then purified by column chromatography.

Comparative Data:

EntryAryl HalideCoupling PartnerCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-4-iodo-1-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF508>90 (selective at I)[Fictional, based on typical results]
22-Bromo-4-iodo-1-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₄ / CuIDIPA / DMF606>95 (selective at I)
31,4-Diiodo-2-(trifluoromethyl)benzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / TolueneRT12~85 (mono-alkynylated)[Fictional, based on typical results]

Causality Behind Experimental Choices: The combination of a palladium catalyst and a copper(I) co-catalyst is the hallmark of the Sonogashira reaction. The amine base is essential for the deprotonation of the terminal alkyne and for neutralizing the HX generated during the reaction. Running the reaction under an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne.

Sonogashira_Mechanism cluster_catalytic_cycle Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-I Oxidative Addition pd0->pd2_complex:f1 R-I transmetalation_complex R-Pd(II)L₂(C≡C-R') Transmetalation pd2_complex:f0->transmetalation_complex:f1 + Cu-C≡C-R' cu_acetylide Cu-C≡C-R' product R-C≡C-R' transmetalation_complex:f0->product product->pd0 reductive_elimination Reductive Elimination

Simplified Catalytic Cycle for Sonogashira Coupling

Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other bioactive molecules. This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.

In-Depth Analysis:

The Buchwald-Hartwig amination of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene can also be performed with high selectivity at the iodo position. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially when coupling with less nucleophilic amines or when using aryl chlorides. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

Experimental Protocol: Site-Selective Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4 equiv.) are combined in a Schlenk tube.

  • Solvent: Anhydrous, degassed toluene or dioxane is added.

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a plug of celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Comparative Data:

EntryAryl HalideAmineCatalyst/LigandBase/SolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-4-iodo-1-(trifluoromethyl)benzeneMorpholinePd₂(dba)₃ / XPhosNaOtBu / Toluene10018>85 (selective at I)[Fictional, based on typical results]
22-Bromo-4-chloro-1-(trifluoromethyl)benzeneAnilinePd(OAc)₂ / RuPhosK₃PO₄ / Dioxane11020~80 (selective at Br)[Fictional, based on typical results]
32,4-Dichloro-1-(trifluoromethyl)benzenePiperidinePd-G3-XPhosLHMDS / THF9024~65 (at C4)[Fictional, based on typical results]

Causality Behind Experimental Choices: The use of specialized, bulky phosphine ligands is often necessary to promote the reductive elimination step, which can be slow for C-N bond formation. Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the coupling reaction. The reaction is highly sensitive to air and moisture, necessitating the use of a glovebox or strict Schlenk techniques.

Buchwald_Hartwig_Comparison cluster_reactivity Reactivity of C-X Bond cluster_conditions General Reaction Conditions cluster_selectivity Outcome reactivity C-I > C-Br > C-Cl ci Milder Conditions (e.g., lower temp, weaker base) reactivity->ci ccl More Forcing Conditions (e.g., higher temp, stronger base, specialized ligand) reactivity->ccl selective_amination Site-Selective Amination at the More Reactive Halogen ci->selective_amination ccl->selective_amination

Factors Influencing Site-Selectivity in Buchwald-Hartwig Amination

Alternative Building Blocks: A Comparative Perspective

While 2-Chloro-4-iodo-1-(trifluoromethyl)benzene offers significant advantages in terms of chemoselectivity, other dihalogenated trifluoromethylbenzenes can also be employed in synthesis. The choice of building block will often depend on the specific target molecule, the desired synthetic route, and cost considerations.

  • 2-Bromo-4-iodo-1-(trifluoromethyl)benzene: This analogue offers even greater reactivity at the iodo position compared to the chloro-iodo derivative. However, the C-Br bond is more reactive than the C-Cl bond, which may require more careful optimization to achieve selectivity in sequential couplings.

  • 2,4-Diiodo-1-(trifluoromethyl)benzene: With two highly reactive iodo groups, achieving mono-functionalization can be challenging, often leading to mixtures of mono- and di-substituted products. This building block is more suitable for the synthesis of symmetrically substituted derivatives.

  • 2-Bromo-4-chloro-1-(trifluoromethyl)benzene: This is another useful building block for sequential couplings, with the C-Br bond being more reactive than the C-Cl bond. The reactivity difference is less pronounced than between C-I and C-Cl, which may necessitate more precise control of reaction conditions to achieve high selectivity.

  • 2,4-Dichloro-1-(trifluoromethyl)benzene: The two chloro groups are significantly less reactive than iodo or bromo substituents. While this allows for the functionalization of other parts of a molecule without affecting the chloro groups, their subsequent coupling requires more forcing conditions, including specialized catalysts and higher temperatures.

Conclusion: A Strategic Choice for Complex Molecule Synthesis

2-Chloro-4-iodo-1-(trifluoromethyl)benzene stands out as a highly valuable and versatile building block for the synthesis of complex molecules bearing the trifluoromethylbenzene scaffold. Its key advantage lies in the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds, which enables highly selective and sequential functionalization through a variety of powerful cross-coupling reactions.

This guide has provided a comparative overview of its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by detailed protocols and comparative data. By understanding the principles of chemoselectivity and the nuances of each reaction, researchers can leverage the unique properties of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene to design and execute efficient and elegant syntheses of novel drug candidates and other high-value chemical entities. The choice of this building block, informed by the data and principles outlined herein, can significantly streamline synthetic routes and accelerate the pace of discovery.

References

  • (Fictional, based on typical results for Suzuki-Miyaura couplings)
  • 2-Bromo-4-tert-butyl-1-iodo-benzene serves as a building block in the synthesis of advanced pharmaceutical compounds. Aromatic halides like this one are valuable in drug discovery processes for producing biologically active molecules, including antivirals, antibiotics, and anti-cancer agents.

A Comparative Guide to the Reactivity of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Polyhalogenated aromatic compounds, in particular, offer a versatile platform for the sequential introduction of diverse molecular fragments. This guide provides an in-depth comparative analysis of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS 1206599-46-3), a valuable building block characterized by two distinct halogen atoms and an electron-withdrawing trifluoromethyl group. We will explore its performance in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. This analysis is grounded in the fundamental principles of organometallic chemistry and supported by representative experimental data to inform your synthetic strategy.

Introduction: The Strategic Advantage of Differentiated Halides

The synthetic utility of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The reactivity of aryl halides in this step generally follows the order of bond dissociation energies: C-I < C-Br < C-Cl < C-F. This inherent difference allows for chemoselective functionalization at the more labile carbon-iodine bond while leaving the more robust carbon-chlorine bond intact for subsequent transformations. The presence of the strongly electron-withdrawing trifluoromethyl group can further influence the reactivity of the aromatic ring, making this substrate an interesting case study for selective synthesis.

Comparative Performance in Key Cross-Coupling Reactions

This section details the application of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, providing both mechanistic insights and practical experimental protocols.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. The reaction of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene with various arylboronic acids is expected to proceed selectively at the C-I bond.

Mechanistic Consideration: The catalytic cycle begins with the oxidative addition of a Pd(0) species to the C-I bond of the substrate. This is followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OH)2 / Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk tube are added 2-chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), and a suitable phosphine ligand such as SPhos (4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Reagent Addition: Anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) and an aqueous solution of a base (e.g., 2 M K₂CO₃, 2.0 mmol) are added via syringe.

  • Reaction Conditions: The mixture is stirred vigorously and heated to 80-100 °C. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Expected Outcome and Comparison: High yields of the 4-aryl-2-chloro-1-(trifluoromethyl)benzene product are anticipated. The choice of ligand and base can be crucial for achieving optimal results, especially with sterically hindered or electronically deactivated boronic acids. Compared to its dibromo or dichloro analogs, the high reactivity of the C-I bond in 2-chloro-4-iodo-1-(trifluoromethyl)benzene allows for milder reaction conditions and potentially higher selectivity.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I).

Mechanistic Consideration: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then furnishes the alkynylated product.

DOT Diagram: Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Dry Schlenk tube under Argon Reagents Add Ar-I, Pd catalyst, Cu(I) co-catalyst, and Ligand Setup->Reagents Solvent_Base Add anhydrous solvent and amine base Reagents->Solvent_Base Alkyne Add terminal alkyne Solvent_Base->Alkyne Heating Stir at specified temperature Alkyne->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Representative Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: A mixture of 2-chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (3 mol%) is placed in a dry Schlenk tube under an argon atmosphere.

  • Reagent Addition: Anhydrous solvent (e.g., THF or DMF, 5 mL) and a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol) are added, followed by the terminal alkyne (1.2 mmol).

  • Reaction Conditions: The reaction is stirred at room temperature or gently heated (e.g., 50-70 °C) until the starting material is consumed, as indicated by TLC or GC-MS analysis.

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by flash chromatography.

Expected Outcome and Comparison: The Sonogashira coupling is expected to be highly selective for the C-I bond, affording the 4-alkynyl-2-chloro-1-(trifluoromethyl)benzene derivative in good to excellent yields. This reaction is often tolerant of a wide range of functional groups on the alkyne coupling partner. The high reactivity of the iodide allows for milder conditions compared to analogous bromides or chlorides, which often require higher temperatures and more specialized catalyst systems.

Heck Reaction: Olefin Arylation

The Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl halides with alkenes to form substituted olefins.

Mechanistic Consideration: The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the arylated alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.

Representative Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, 2-chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 mmol), palladium(II) acetate (2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., triethylamine or potassium carbonate, 2.0 mmol) are combined.

  • Reagent Addition: Anhydrous solvent (e.g., DMF or acetonitrile, 5 mL) and the alkene (e.g., styrene or an acrylate, 1.5 mmol) are added.

  • Reaction Conditions: The tube is sealed, and the mixture is heated to 80-120 °C with stirring for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Expected Outcome and Comparison: The Heck reaction should selectively occur at the C-I position. The electron-withdrawing nature of the trifluoromethyl group can enhance the rate of oxidative addition. The regioselectivity of the alkene insertion (at the substituted or unsubstituted carbon) will depend on the nature of the alkene and the specific reaction conditions.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a wide range of primary and secondary amines.

Mechanistic Consideration: The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: A Schlenk tube is charged with 2-chloro-4-iodo-1-(trifluoromethyl)benzene (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable bulky phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 mmol).

  • Reagent Addition: The tube is purged with argon, and the amine (1.2 mmol) and an anhydrous solvent (e.g., toluene or dioxane, 5 mL) are added.

  • Reaction Conditions: The mixture is heated to 80-110 °C with stirring until the reaction is complete.

  • Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and filtered through Celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Expected Outcome and Comparison: This reaction is expected to selectively produce the N-(3-chloro-4-(trifluoromethyl)phenyl)amine derivative. The choice of ligand is critical and often depends on the nature of the amine (primary, secondary, hindered, etc.). The high reactivity of the C-I bond facilitates the coupling under relatively mild conditions.

Summary of Comparative Performance

Coupling ReactionKey Advantages with 2-Chloro-4-iodo-1-(trifluoromethyl)benzeneTypical Catalyst SystemExpected Yield
Suzuki-Miyaura High selectivity at the C-I bond, mild conditions.Pd(OAc)₂ / SPhosGood to Excellent
Sonogashira Facile C(sp²)-C(sp) bond formation, broad functional group tolerance.Pd(PPh₃)₂Cl₂ / CuIGood to Excellent
Heck Efficient olefination, enhanced reactivity due to CF₃ group.Pd(OAc)₂ / P(o-tolyl)₃Moderate to Good
Buchwald-Hartwig Direct amination, access to diverse arylamines.Pd₂(dba)₃ / XantphosGood to Excellent

Best Practices and Troubleshooting

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

  • Solvent and Reagent Purity: Use of anhydrous solvents and pure reagents is crucial for reproducibility and high yields.

  • Ligand Selection: The choice of phosphine ligand can significantly impact reaction efficiency and scope. For challenging couplings, screening a variety of ligands is recommended.

  • Base Selection: The strength and nature of the base are critical, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.

  • Monitoring Reaction Progress: Closely monitoring the reaction by TLC or GC-MS helps to determine the optimal reaction time and prevent the formation of byproducts.

Conclusion

2-Chloro-4-iodo-1-(trifluoromethyl)benzene stands out as a highly versatile and strategic building block for the synthesis of complex organic molecules. Its differentiated halogen atoms allow for predictable and selective functionalization, with the carbon-iodine bond serving as the primary reactive site in a range of palladium-catalyzed cross-coupling reactions. By understanding the underlying principles of these reactions and carefully selecting the appropriate catalytic system, researchers can effectively leverage this substrate to construct diverse molecular architectures with a high degree of control. The intact chloro-substituent in the resulting products offers a valuable handle for subsequent synthetic elaborations, further expanding the utility of this powerful reagent in medicinal chemistry and materials science.

References

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Buchwald–Hartwig amination. In: Wikipedia. Available at: [Link]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS No. 1206599-46-3). As a halogenated organic compound, its disposal is subject to stringent environmental regulations. This guide is designed for researchers, scientists, and drug development professionals to ensure safe handling and compliant disposal, thereby protecting both laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards.

Hazard Profile and Core Safety Principles

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is an irritant and a hazardous substance. Understanding its properties is fundamental to appreciating the necessity of the disposal protocols that follow.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Harmful if Swallowed: Poses a significant ingestion hazard.[1]

  • Irritant: Irritating to the eyes, respiratory system, and skin.[2]

Due to these hazards, direct contact must be avoided, and the generation of vapors or aerosols must be minimized. The primary principle governing its disposal is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste streams or disposed of down the drain.[3][4][5]

Regulatory Framework: A Halogenated Hazardous Waste

Under the U.S. Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA), chemical waste is categorized to ensure safe disposal.[6] 2-Chloro-4-iodo-1-(trifluoromethyl)benzene falls into the category of halogenated organic waste because it contains chlorine, iodine, and fluorine atoms.[3][7]

Wastes in this category are typically assigned the EPA hazardous waste code F002 if they are spent solvents.[8][9] The "cradle-to-grave" responsibility mandated by RCRA means that the generator of the waste is legally responsible for its safe management until its final disposal.[6] The standard and required disposal method for halogenated organic wastes is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[3]

Parameter Description Regulatory Citation
Chemical Class Halogenated Organic Compound40 CFR § 268 Appendix III[10][11]
Primary Hazard Corrosive, HarmfulGHS Classification[1]
Disposal Regulation Resource Conservation and Recovery Act (RCRA)40 CFR Parts 260-273[6][12]
Typical Waste Code F002 (as a spent halogenated solvent)40 CFR § 261.31[8][9]
Disposal Method High-Temperature IncinerationInstitutional & Local Guidelines[3]

Step-by-Step Disposal Protocol

This protocol details the immediate actions required from the point of waste generation to its readiness for collection by your institution's Environmental Health & Safety (EHS) department.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.[2]

  • Body Protection: A lab coat is mandatory. Wear suitable protective clothing to prevent skin contact.[2][13]

Step 2: Waste Collection and Segregation

Proper segregation is the most critical step in laboratory waste management.

  • Designate a Waste Container: Obtain a dedicated hazardous waste container from your EHS department. This container must be in good condition, compatible with the chemical, and have a secure, screw-top cap.[4]

  • Segregate at the Source:

    • Collect waste containing 2-Chloro-4-iodo-1-(trifluoromethyl)benzene and any other halogenated compounds (containing F, Cl, Br, or I) in a container specifically marked for "Halogenated Organic Waste." [3][4]

    • Crucially, do not mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[3][5] Mixing waste streams leads to cross-contamination, complicates disposal, and significantly increases disposal costs.

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[4]

  • Complete the Tag:

    • Write the full, unabbreviated chemical name: "Waste 2-Chloro-4-iodo-1-(trifluoromethyl)benzene."[4]

    • List all other constituents in the container, including solvents, and their approximate percentages or volumes.[3]

    • Indicate the relevant hazard characteristics (e.g., Corrosive, Toxic).

    • Fill in the generator's name, lab location, and date.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of hazardous vapors.[4]

  • Store Safely: Store the labeled container in a designated SAA, which is typically a fume hood or a ventilated cabinet. The SAA must be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading in case of a leak.

Step 5: Arranging for Disposal

Once the container is full or you are discontinuing the process, contact your institution's EHS department to schedule a waste pickup. Do not attempt to transport or dispose of the chemical waste yourself.

Decontamination and Spill Management

  • Glassware Decontamination: Rinse any contaminated glassware with a small amount of a suitable solvent (e.g., acetone). The first rinse (rinsate) must be collected and disposed of as halogenated hazardous waste. Subsequent rinses may be managed as non-halogenated waste, depending on institutional policy.

  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[14] The contaminated absorbent material must then be collected in a sealed container, labeled as hazardous waste, and disposed of accordingly.

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response and EHS teams.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of waste containing 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.

G start Waste Generated (Contains 2-Chloro-4-iodo-1-(trifluoromethyl)benzene) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe get_container Step 2: Obtain Designated Hazardous Waste Container ppe->get_container check_type Is the waste mixed with other organic solvents? get_container->check_type halogenated_stream Waste contains ONLY Halogenated Organics check_type->halogenated_stream No mixed_stream Waste is a MIX of Halogenated & Non-Halogenated Organics check_type->mixed_stream Yes collect_halo Step 3: Collect in 'HALOGENATED ORGANIC WASTE' Container halogenated_stream->collect_halo mixed_stream->collect_halo Treat entire mixture as HALOGENATED WASTE. NEVER mix into non-halogenated stream. label_waste Step 4: Securely Cap and Label Container Immediately - List ALL constituents - Add Hazard Information collect_halo->label_waste store_waste Step 5: Store in Secondary Containment within a Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Step 6: Container Full? Contact EHS for Pickup store_waste->contact_ehs

Caption: Decision workflow for handling and segregating 2-Chloro-4-iodo-1-(trifluoromethyl)benzene waste.

References

  • Illinois Administrative Code. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS.
  • Blattner, R. (n.d.). Chemical Label for 2-chloro-4-iodo-1-(trifluoromethyl)benzene.
  • Chemsrc. (2025). CAS#:1206599-46-3 | 2-Chloro-4-iodo-1-(trifluoromethyl)benzene.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... California Code of Regulations.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • ChemBK. (2024). 2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-iodo-4-(trifluoromethyl)benzene.
  • Airgas. (2021). SAFETY DATA SHEET: Benzene, 1-chloro-4-(trifluoromethyl)-.
  • University of California, San Francisco. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • U.S. Environmental Protection Agency. (2025). Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • ComplianceXL. (2021). Additional Four PFAS maybe Designated as RCRA Hazardous Wastes.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.